Dextrorphan tartrate
説明
特性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTWIZDKEIWLKQ-XCPWPWHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048997 | |
| Record name | Dextrorphan tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143-98-6 | |
| Record name | Dextrorphan tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dextrophan tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dextrorphan tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-3-Hydroxy-N-methylmorphinan tartrate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXTRORPHAN TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFM769433K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dextrorphan Tartrate: A Technical Guide on the Mechanism of Action
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Dextrorphan (B195859) (DXO), the primary active metabolite of the widely used antitussive dextromethorphan (B48470) (DXM), is a pharmacologically complex agent with a multi-target profile.[1][2] Its principal mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, which underlies many of its neuroactive and psychoactive effects.[1][3] Additionally, dextrorphan interacts with sigma-1 receptors, voltage-gated calcium channels, and other neurotransmitter systems.[4][5] This technical guide provides an in-depth examination of dextrorphan's mechanisms of action, supported by quantitative binding data, detailed experimental protocols, and visualizations of key pathways to facilitate advanced research and drug development.
Core Pharmacodynamic Profile
Dextrorphan's effects on the central nervous system are mediated through its interaction with several key receptors and ion channels.
The most significant pharmacological action of dextrorphan is its role as a potent, non-competitive antagonist of the NMDA receptor.[1][6] It binds to a site within the receptor's ion channel, often referred to as the phencyclidine (PCP) or MK-801 site, thereby blocking the influx of calcium (Ca²⁺) that normally occurs upon receptor activation by glutamate (B1630785) and glycine.[3][7] This blockade of excitatory glutamatergic neurotransmission is responsible for its dissociative, neuroprotective, and potential antidepressant effects.[8][9][10] Dextrorphan is a more potent NMDA receptor antagonist than its parent compound, dextromethorphan.[1][4][11] Studies using radioligand binding have shown that the binding domain for dextrorphan within the NMDA receptor ion channel may be distinct from that of MK-801, suggesting different molecular determinants for high-affinity binding.[12][13]
References
- 1. Dextrorphan - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Dextrallorphan - Wikipedia [en.wikipedia.org]
- 5. Dextromethorphan and dextrorphan as calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dextromethorphan: a review of N-methyl-d-aspartate receptor antagonist in the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 9. journal.arikesi.or.id [journal.arikesi.or.id]
- 10. Frontiers | Preliminary Results on the Long-Term Effects of Dextromethorphan on MDMA-Mediated Serotonergic Deficiency and Volumetric Changes in Primates Based on 4-[18F]-ADAM PET/MRI [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dextrorotatory Opioids as Probes for Pcp Receptors - Thomas Murray [grantome.com]
The Pharmacology of Dextrorphan Tartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dextrorphan (B195859) (DXO) is the primary active metabolite of the widely used antitussive, dextromethorphan (B48470). While dextromethorphan itself possesses pharmacological activity, dextrorphan is a more potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and also interacts with sigma-1 receptors. This dual mechanism of action underlies its complex pharmacological profile, which includes neuroprotective, anticonvulsant, and, at high doses, dissociative effects. This technical guide provides an in-depth overview of the pharmacology of dextrorphan tartrate, focusing on its mechanism of action, receptor binding profile, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.
Introduction
Dextrorphan ((+)-3-hydroxy-N-methylmorphinan) is the O-demethylated metabolite of dextromethorphan, a common component in over-the-counter cough and cold remedies. The conversion of dextromethorphan to dextrorphan is primarily mediated by the polymorphic cytochrome P450 enzyme CYP2D6.[1][2] Dextrorphan readily crosses the blood-brain barrier and exerts its principal pharmacological effects within the central nervous system. Its primary molecular target is the NMDA receptor, where it acts as a non-competitive antagonist at the phencyclidine (PCP) binding site within the ion channel.[1][3] Additionally, dextrorphan displays affinity for the sigma-1 receptor, an intracellular chaperone protein involved in the modulation of various signaling pathways.[4] This multifaceted pharmacology has led to investigations of dextrorphan for various therapeutic applications beyond its antitussive effects, including neuroprotection in stroke and traumatic brain injury, and as a potential therapeutic for neuropathic pain and other neurological disorders.
Mechanism of Action
NMDA Receptor Antagonism
Dextrorphan is a potent uncompetitive antagonist of the NMDA receptor. It binds to the MK-801/PCP site located within the ion channel of the receptor complex.[1] This binding is state-dependent, meaning dextrorphan has a higher affinity for the open, activated state of the NMDA receptor channel. By binding within the channel, dextrorphan physically obstructs the influx of Ca²⁺ and Na⁺ ions, thereby inhibiting the excitatory signaling cascade mediated by glutamate. This mechanism is central to its neuroprotective and anticonvulsant properties, as excessive NMDA receptor activation is implicated in excitotoxicity, a key pathological process in various neurological conditions.
Sigma-1 Receptor Modulation
Dextrorphan also exhibits significant affinity for the sigma-1 receptor, acting as an agonist.[4] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation is associated with the modulation of intracellular calcium signaling, regulation of ion channels, and cellular stress responses. The interaction of dextrorphan with the sigma-1 receptor may contribute to its neuroprotective effects and modulate its overall pharmacological profile, potentially influencing its side-effect profile compared to other NMDA receptor antagonists.
Receptor Binding and Functional Activity
The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (IC50) of dextrorphan at various receptors and transporters.
| Receptor/Transporter | Ligand | Ki (nM) | Species | Reference |
| NMDA Receptor (PCP site) | Dextrorphan | 58 | Rat Brain | [3] |
| Sigma-1 Receptor | Dextrorphan | 25 | Guinea Pig Brain | [5] |
| Sigma-2 Receptor | Dextrorphan | >10,000 | Guinea Pig Brain | [4] |
| Mu Opioid Receptor | Dextrorphan | >10,000 | [4] | |
| Delta Opioid Receptor | Dextrorphan | >10,000 | [4] | |
| Kappa Opioid Receptor | Dextrorphan | >10,000 | [4] | |
| Serotonin Transporter (SERT) | Dextrorphan | 1,300 | Human | [5] |
| Norepinephrine Transporter (NET) | Dextrorphan | >10,000 | Human | [5] |
| Receptor | Ligand | IC50 (µM) | Species/System | Reference |
| α3β4 Nicotinic Acetylcholine Receptor | Dextrorphan | 2.1 | Recombinant | [4] |
| α4β2 Nicotinic Acetylcholine Receptor | Dextrorphan | 4.3 | Recombinant | [4] |
| α7 Nicotinic Acetylcholine Receptor | Dextrorphan | 3.8 | Recombinant | [4] |
Pharmacokinetics
The pharmacokinetic profile of dextrorphan is largely dependent on the metabolism of its parent compound, dextromethorphan.
| Parameter | Value | Species | Route | Reference |
| Cmax | 1.0 nmol/g (brain) | Rat | 30 mg/kg i.p. (of Dextromethorphan) | [6] |
| Tmax | 60 min (brain) | Rat | 30 mg/kg i.p. (of Dextromethorphan) | [6] |
| Half-life (t½) | 18.5 min (plasma) | Male Rat | Oral (Dextromethorphan) | [7] |
| 40 min (plasma) | Female Rat | Oral (Dextromethorphan) | [7] | |
| Bioavailability | - | - | - | - |
Metabolism: Dextrorphan is formed from dextromethorphan primarily through O-demethylation by CYP2D6.[1][2] It is further metabolized to 3-hydroxymorphinan. The activity of CYP2D6 is subject to genetic polymorphism, leading to significant inter-individual variations in the plasma concentrations of dextrorphan following dextromethorphan administration.
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the PCP site of the NMDA receptor using [³H]MK-801.
Materials:
-
Rat forebrain tissue
-
[³H]MK-801 (specific activity ~20-30 Ci/mmol)
-
This compound
-
Unlabeled MK-801 (for non-specific binding)
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 5 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat forebrain tissue in 20 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate tubes for total binding, non-specific binding, and competitor concentrations.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]MK-801 (final concentration ~1-5 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: Add 50 µL of unlabeled MK-801 (final concentration ~10 µM), 50 µL of [³H]MK-801, and 100 µL of membrane preparation.
-
Competitor Binding: Add 50 µL of varying concentrations of this compound, 50 µL of [³H]MK-801, and 100 µL of membrane preparation.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in wash buffer using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition binding curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
In Vitro CYP2D6-mediated Metabolism of Dextromethorphan to Dextrorphan
Objective: To determine the in vitro conversion of dextromethorphan to dextrorphan by human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
Dextromethorphan
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (e.g., a structurally similar compound not present in the reaction)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing HLMs (e.g., 0.2-0.5 mg/mL protein), dextromethorphan (at various concentrations to determine Km and Vmax), and potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to precipitate proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the concentration of dextrorphan using a validated LC-MS/MS method.
-
Use a suitable C18 column for chromatographic separation.
-
Optimize the mass spectrometer for the detection of dextrorphan and the internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Quantify the amount of dextrorphan formed.
-
Calculate the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.[9]
-
Visualizations
Caption: Metabolic conversion of dextromethorphan to dextrorphan.
Caption: Dextrorphan's primary mechanisms of action.
Caption: General experimental workflow for pharmacological characterization.
Conclusion
This compound is a pharmacologically active molecule with a distinct profile centered on non-competitive NMDA receptor antagonism and sigma-1 receptor agonism. Its potency at the NMDA receptor is significantly greater than its parent compound, dextromethorphan, making it the primary mediator of the dissociative and neuroprotective effects observed with high doses of dextromethorphan. The information and protocols provided in this guide are intended to serve as a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of dextrorphan and its derivatives. A thorough understanding of its pharmacology is essential for the design of future studies and the development of novel therapeutics targeting the glutamatergic and sigma-1 systems.
References
- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Effects of Dextromethorphan and Dextrorphan on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of route of administration on dextromethorphan pharmacokinetics and behavioral response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sex differences in plasma half-life of dextrorphan in rats administered dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. mdpi.com [mdpi.com]
Dextrorphan Tartrate: A Technical Guide to its Function as an NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextrorphan (B195859) (DXO), the principal O-demethylated metabolite of the common antitussive dextromethorphan (B48470) (DXM), is a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] Its activity at the NMDA receptor is significantly greater than that of its parent compound and is responsible for many of the psychoactive and neuroprotective effects observed with high doses of dextromethorphan.[1][2][4] Dextrorphan tartrate, a salt form of the molecule, is often used in research settings for its stability and solubility.[3][5] This document provides an in-depth technical overview of dextrorphan's interaction with the NMDA receptor, including its mechanism of action, quantitative binding and functional data, relevant signaling pathways, and detailed experimental protocols for its characterization.
Mechanism of Action
Dextrorphan functions as a use-dependent, open-channel blocker of the NMDA receptor.[6] Its primary binding site is located within the ion channel pore, overlapping with the phencyclidine (PCP) and MK-801 binding sites.[4][6] The antagonism is non-competitive, meaning dextrorphan does not compete with the binding of the primary agonists, glutamate (B1630785) and glycine.[2]
The process of NMDA receptor activation requires the simultaneous binding of glutamate and a co-agonist (glycine or D-serine), which triggers a conformational change.[7] However, at resting membrane potential, the channel is blocked by a magnesium ion (Mg²⁺).[7][8] Depolarization of the postsynaptic membrane dislodges the Mg²⁺ ion, allowing cations like Na⁺ and, most critically, Ca²⁺ to flow into the cell.[7][8] Dextrorphan exerts its antagonistic effect by entering the opened channel and physically occluding it, thereby preventing this ion flux.
Interestingly, studies have revealed that the binding sites for dextrorphan and the well-characterized antagonist MK-801 are not identical.[6] Dextrorphan's binding is not significantly affected by the presence of glutamate and glycine, and it appears to bind to a site that is shallower within the ion channel vestibule compared to MK-801.[6] This distinction is supported by observations that dextrorphan exhibits less use-dependency than MK-801.[6]
Quantitative Data
The affinity and functional potency of dextrorphan at the NMDA receptor and other sites have been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Dextrorphan Binding Affinities (Ki)
| Target | Radioligand | Tissue/System | Ki (nM) | Reference |
| NMDA Receptor (PCP Site) | [³H]TCP | Rat Brain | 2246 | [9] |
| NMDA Receptor (MK-801 Site) | [³H]MK-801 | Rat Brain | 486–906 | [1] |
| Sigma-1 (σ₁) Receptor | - | Rat | 118–481 | [1] |
| Sigma-2 (σ₂) Receptor | - | Rat | 11,325–15,582 | [1] |
| Serotonin Transporter (SERT) | - | Rat | 401–484 | [1] |
| Norepinephrine Transporter (NET) | - | Rat | ≥340 | [1] |
Table 2: Dextrorphan Functional Antagonism (IC₅₀)
| Assay Type | System | Agonist | IC₅₀ (µM) | Reference |
| NMDA-induced Current Blockade | Cultured Rat Cortical Neurons | NMDA | 0.55 | [10] |
| NMDA-evoked Ca²⁺ Influx | Cultured Rat Hippocampal Neurons | NMDA | 4 | [11] |
| NMDA Receptor Antagonism | Cultured Rat Cerebellar Granule Neurons | NMDA (100 µM) + Glycine (10 µM) | 0.46 | [12] |
Note: Dextrorphan's affinity for the NMDA receptor is approximately ten-fold greater than that of its parent compound, dextromethorphan.[4]
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental procedures are crucial for understanding the context of dextrorphan's action.
Caption: Canonical NMDA receptor signaling pathway leading to gene expression changes.
Caption: Dextrorphan's mechanism of NMDA receptor antagonism by channel block.
Caption: Workflow for characterizing dextrorphan's NMDA antagonist activity.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings.
1. Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is adapted from methods used to characterize non-competitive NMDA antagonists.[6][13]
-
Objective: To determine the binding affinity (Ki) of this compound for the MK-801/PCP site within the NMDA receptor channel.
-
Materials:
-
Rat brain cortex tissue
-
Homogenization Buffer: 5 mM HEPES (pH 7.4)
-
Radioligand: [³H]MK-801 or [³H]dextrorphan
-
Non-specific binding control: 10 µM unlabeled MK-801
-
This compound stock solution
-
Assay Buffer: 5 mM HEPES (pH 7.4) containing 100 µM glutamate and 100 µM glycine
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and vials
-
-
Methodology:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold Homogenization Buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes. Wash the resulting pellet by resuspension and centrifugation multiple times to remove endogenous ligands. Resuspend the final pellet in Assay Buffer.
-
Binding Reaction: In a final volume of 500 µL, combine the brain membrane preparation (80-150 µg protein), a single concentration of [³H]MK-801 (e.g., 1-5 nM), and varying concentrations of this compound. For non-specific binding, add 10 µM unlabeled MK-801 instead of dextrorphan.
-
Incubation: Incubate the reactions at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by three quick washes with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of dextrorphan from a concentration-response curve and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the functional blockade of NMDA receptor currents by dextrorphan.[10][14]
-
Objective: To determine the IC₅₀ of this compound for the inhibition of NMDA-induced currents in neurons.
-
Materials:
-
Primary cultured neurons (e.g., rat cortical or hippocampal neurons)
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4. Tetrodotoxin (TTX, 0.5 µM) is added to block voltage-gated sodium channels.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, pH 7.2.
-
Agonist Solution: External solution containing 100 µM NMDA.
-
This compound stock solution.
-
-
Methodology:
-
Cell Culture: Prepare primary cultures of neurons from embryonic rats and plate them on coverslips. Use cells after 7-14 days in vitro.
-
Recording Setup: Place a coverslip in a recording chamber on an inverted microscope stage, continuously perfused with External Solution.
-
Patching: Obtain a whole-cell patch-clamp configuration on a selected neuron using a glass micropipette filled with Internal Solution. Clamp the membrane potential at a negative holding potential (e.g., -60 mV).
-
Current Elicitation: Apply the Agonist Solution for a short duration (e.g., 2-4 seconds) to evoke an inward NMDA receptor-mediated current.
-
Inhibition Measurement: After establishing a stable baseline response to the agonist, co-apply the Agonist Solution with varying concentrations of this compound.
-
Data Analysis: Measure the peak amplitude of the inward current in the absence and presence of dextrorphan. Plot the percentage of inhibition against the dextrorphan concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.
-
3. Calcium Influx Assay
This fluorescence-based assay provides a high-throughput method to assess functional NMDA receptor antagonism.[11][14]
-
Objective: To measure the IC₅₀ of this compound for the inhibition of NMDA-induced intracellular calcium elevation.
-
Materials:
-
Primary cultured neurons (e.g., cerebellar granule neurons)
-
Loading Buffer: Physiological salt solution containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation Buffer: Physiological salt solution containing 100 µM NMDA and 10 µM glycine.
-
This compound stock solution.
-
-
Methodology:
-
Cell Culture: Grow neurons on glass coverslips or in multi-well plates suitable for fluorescence imaging.
-
Dye Loading: Incubate the cells with the Loading Buffer for 30-60 minutes at 37°C to allow the fluorescent indicator to enter the cells.
-
Baseline Measurement: Wash the cells and measure the baseline fluorescence using a fluorometric imaging plate reader or a fluorescence microscope.
-
Antagonist Application: Add varying concentrations of this compound to the cells and incubate for a short period.
-
Stimulation and Measurement: Add the Stimulation Buffer to induce NMDA receptor activation and subsequent calcium influx. Continuously record the fluorescence intensity.
-
Data Analysis: Calculate the change in fluorescence from baseline as a measure of the intracellular calcium response. Plot the response against the dextrorphan concentration to generate a dose-response curve and calculate the IC₅₀.
-
Pharmacokinetics and Metabolism
Dextrorphan is the primary active metabolite of dextromethorphan, formed via O-demethylation by the cytochrome P450 enzyme CYP2D6.[1][15] This metabolic pathway is subject to genetic polymorphism, leading to significant inter-individual variability in dextrorphan plasma concentrations following dextromethorphan administration.[16] Dextrorphan itself has a longer elimination half-life than its parent compound, which can lead to its accumulation after repeated dosing of dextromethorphan.[1] It is further metabolized to 3-hydroxymorphinan or undergoes glucuronidation.[1]
Conclusion
This compound is a well-characterized, high-affinity uncompetitive antagonist of the NMDA receptor.[3] Its mechanism of action involves the direct blockade of the receptor's ion channel, preventing the calcium influx that triggers downstream signaling cascades.[8][17] With a potency significantly exceeding its parent compound, dextromethorphan, it serves as an essential tool for investigating NMDA receptor physiology and pathology. The distinct binding characteristics compared to other channel blockers like MK-801 highlight the subtleties of antagonist interaction within the channel pore.[6] The protocols detailed herein provide a robust framework for researchers to quantify its binding and functional effects, furthering its utility in neuroscience research and the development of novel therapeutics targeting glutamatergic systems.
References
- 1. Dextrorphan - Wikipedia [en.wikipedia.org]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. This compound [benchchem.com]
- 4. Comparative Effects of Dextromethorphan and Dextrorphan on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA receptor - Wikipedia [en.wikipedia.org]
- 8. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dextromethorphan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Substituted-3-alkoxy-derivatives of dextromethorphan are functional NMDA receptor antagonists in vivo: Evidence from an NMDA-induced seizure model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics of dextromethorphan and dextrorphan in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dextromethorphan: cellular effects reducing neuronal hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Dextrorphan Tartrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dextrorphan (B195859), the dextrorotatory enantiomer of 3-hydroxy-N-methylmorphinan, is a pharmacologically active compound with significant potential in neuroscience research and drug development. It is the primary active metabolite of the widely used antitussive, dextromethorphan (B48470), and exerts its effects primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 (σ1) receptor agonist.[1][2] This technical guide provides a comprehensive overview of the synthesis and chemical properties of dextrorphan tartrate, offering detailed experimental protocols, tabulated quantitative data, and visualizations of its key signaling pathways to support further research and development.
Chemical Properties of this compound
This compound is the salt formed between dextrorphan and D-tartaric acid. The tartrate salt form enhances the compound's solubility and stability, making it more suitable for pharmaceutical applications.[3]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | (9α,13α,14α)-17-methylmorphinan-3-ol L-tartrate | [4] |
| CAS Number | 143-98-6 | [5] |
| Molecular Formula | C₂₁H₂₉NO₇ | [1] |
| Molecular Weight | 407.46 g/mol | [1] |
| Melting Point | 201-204 °C | [5] |
| Appearance | White to off-white crystalline solid | [5] |
| Solubility | Water: >10 mg/mL | [5] |
| pKa (Strongest Acidic) | 10.46 (Phenolic OH) (Predicted) | [6] |
| pKa (Strongest Basic) | 9.66 (Tertiary Amine) (Predicted) | [6] |
| Storage Conditions | -20°C | [7] |
| Stability | Stable for ≥ 3 years at -20°C | [4] |
Stability Profile
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific forced degradation data for this compound is not extensively published, studies on dextromethorphan provide valuable insights into the stability of the morphinan (B1239233) scaffold.
General Forced Degradation Protocol Outline:
A stability-indicating HPLC method is essential for separating the parent drug from its degradation products. A typical protocol involves subjecting a solution of this compound to various stress conditions:
-
Acidic Conditions: 0.1 M HCl at 60°C for 24 hours.
-
Basic Conditions: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Conditions: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Conditions: 80°C for 48 hours.
-
Photolytic Conditions: Exposure to UV light (254 nm) and cool white fluorescent light for a specified duration.
Samples are then analyzed by a validated HPLC method to determine the percentage of degradation and identify any major degradation products.
Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes. The core of the molecule is the morphinan skeleton, which can be constructed using methods like the Grewe cyclization. For obtaining the optically pure dextrorphan, enantioselective synthesis or resolution of a racemic mixture is required.
Synthetic Strategies
Three primary synthetic strategies are outlined below:
-
Resolution of Racemic (±)-3-Hydroxy-N-methylmorphinan: This is a classical and efficient method that involves the separation of the desired dextrorotatory enantiomer from a racemic mixture using a chiral resolving agent, followed by salt formation.
-
O-Demethylation of Dextromethorphan: This route utilizes the commercially available dextromethorphan and removes the methyl group from the phenolic ether to yield dextrorphan.
-
Enantioselective Synthesis via Grewe Cyclization: This approach builds the chiral morphinan skeleton from achiral precursors, offering a more direct route to the desired enantiomer.
Experimental Protocols
This protocol is divided into two main stages: the resolution of the racemic free base and the formation of the tartrate salt.
Step 1: Resolution of (±)-3-Hydroxy-N-methylmorphinan
-
Preparation of the Racemic Base: Dissolve racemic (±)-3-hydroxy-N-methylmorphinan hydrobromide in a biphasic mixture of chloroform (B151607) and aqueous sodium hydroxide (B78521) solution. Stir vigorously for 1 hour. Separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the oily free base.
-
Diastereomeric Salt Formation: Dissolve the racemic free base in warm methanol (B129727). In a separate flask, dissolve an equimolar amount of D-(-)-tartaric acid in warm methanol.
-
Crystallization: Slowly add the D-tartaric acid solution to the solution of the racemic base with continuous stirring. Allow the mixture to cool slowly to room temperature and then place it in a refrigerator (4°C) overnight to facilitate crystallization of the dextrorphan-D-tartrate diastereomeric salt.
-
Isolation and Purification: Collect the crystals by vacuum filtration and wash with cold methanol. The purity of the diastereomeric salt can be improved by recrystallization from methanol.
Step 2: Formation of this compound
-
Liberation of the Free Base (Optional, for purification): The purified diastereomeric salt can be dissolved in water and treated with a base (e.g., ammonium (B1175870) hydroxide) to precipitate the free dextrorphan base. The precipitate is then filtered, washed with water, and dried.
-
Final Salt Formation: Dissolve the purified dextrorphan free base in a minimal amount of hot methanol. In a separate container, dissolve an equimolar amount of D-(-)-tartaric acid in hot methanol.
-
Crystallization and Isolation: Combine the two solutions and allow to cool to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the this compound crystals by filtration, wash with cold methanol, and dry under vacuum.
This protocol describes the cleavage of the methyl ether of dextromethorphan to yield dextrorphan.
-
Reaction Setup: To a solution of dextromethorphan hydrobromide in a suitable solvent (e.g., dichloromethane), add a demethylating agent such as boron tribromide (BBr₃) or hydrobromic acid (HBr) at a low temperature (e.g., 0°C).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water or methanol. Basify the mixture with a suitable base (e.g., ammonium hydroxide) to precipitate the crude dextrorphan.
-
Purification: Collect the crude product by filtration and purify by column chromatography on silica (B1680970) gel using a mixture of dichloromethane (B109758) and methanol as the eluent.
-
Tartrate Salt Formation: Convert the purified dextrorphan free base to the tartrate salt as described in Protocol 1, Step 2.
Caption: Workflow for the synthesis of this compound.
Signaling Pathways of Dextrorphan
Dextrorphan's pharmacological effects are primarily mediated through its interaction with two key targets in the central nervous system: NMDA receptors and sigma-1 receptors.
NMDA Receptor Antagonism
Dextrorphan acts as a non-competitive antagonist at the NMDA receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity, learning, and memory.[8] By blocking the NMDA receptor channel, dextrorphan reduces the influx of Ca²⁺ into neurons, thereby modulating downstream signaling cascades.[8]
Caption: Dextrorphan's NMDA Receptor Antagonism Pathway.
Sigma-1 Receptor Agonism
Dextrorphan is also an agonist at the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[4] Activation of the sigma-1 receptor by dextrorphan modulates a variety of cellular processes, including calcium signaling, ion channel function, and cellular survival pathways.[4]
Caption: Dextrorphan's Sigma-1 Receptor Agonism Pathway.
Conclusion
This technical guide provides a foundational understanding of the synthesis and chemical properties of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in the study of this compound. Further investigation into the nuanced downstream effects of dextrorphan's dual antagonism of NMDA receptors and agonism of sigma-1 receptors will continue to unveil its therapeutic potential for a range of neurological and psychiatric disorders.
References
- 1. Dextrorphan D-tartrate | C21H29NO7 | CID 11957532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ketamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:143-98-6 | Chemsrc [chemsrc.com]
- 6. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
Dextrorphan Tartrate vs. Dextromethorphan: A Technical Guide to their Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparative analysis of the metabolism of dextrorphan (B195859) and its parent compound, dextromethorphan (B48470). Dextromethorphan, a widely used antitussive, undergoes extensive metabolism primarily by the polymorphic cytochrome P450 enzymes CYP2D6 and CYP3A4. Its principal and pharmacologically active metabolite, dextrorphan, is a potent N-methyl-D-aspartate (NMDA) receptor antagonist. Understanding the metabolic pathways, enzymatic kinetics, and resulting pharmacokinetic profiles of both compounds is critical for drug development, pharmacogenomic studies, and toxicological assessments. This document details the metabolic routes, presents quantitative data in structured tables, outlines key experimental protocols for their study, and provides visual representations of the metabolic and signaling pathways. The metabolism of dextrorphan tartrate is considered equivalent to that of dextrorphan, as the tartrate salt is not expected to significantly influence its metabolic fate.
Introduction
Dextromethorphan (DM) is a synthetically produced morphinan (B1239233) derivative with antitussive properties. It is structurally related to opioids but lacks significant affinity for opioid receptors at therapeutic doses. The pharmacological effects of dextromethorphan are complex, involving antagonism of NMDA receptors and agonism of sigma-1 receptors, particularly at higher doses.[1] A significant portion of its pharmacological activity, especially its dissociative effects at supratherapeutic doses, is attributed to its primary metabolite, dextrorphan (DXO).[1]
The metabolism of dextromethorphan is highly variable among individuals, primarily due to the genetic polymorphism of the CYP2D6 enzyme.[2] This variability leads to distinct pharmacokinetic profiles, classifying individuals as poor, intermediate, extensive, or ultrarapid metabolizers. This guide will elucidate the metabolic transformations of dextromethorphan and the subsequent metabolism of dextrorphan, providing a comprehensive resource for professionals in the field.
Metabolic Pathways
The metabolism of dextromethorphan is a multi-step process involving several key enzymes, primarily located in the liver. The two major initial pathways are O-demethylation and N-demethylation, followed by further metabolism and conjugation.
O-Demethylation of Dextromethorphan to Dextrorphan
The principal metabolic pathway for dextromethorphan in most individuals is O-demethylation at the 3-position of the morphinan ring, leading to the formation of dextrorphan.[2][3] This reaction is almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[2] Dextrorphan is an active metabolite and a more potent NMDA receptor antagonist than its parent compound.[1]
N-Demethylation of Dextromethorphan
A secondary pathway for dextromethorphan metabolism is N-demethylation, which yields 3-methoxymorphinan (MEM). This reaction is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][4] In individuals who are poor metabolizers of CYP2D6, this pathway becomes more prominent.[2]
Further Metabolism of Primary Metabolites
Both dextrorphan and 3-methoxymorphinan undergo further metabolic conversions. Dextrorphan can be N-demethylated by CYP3A4 to form 3-hydroxymorphinan (HM).[3] Similarly, 3-methoxymorphinan is O-demethylated by CYP2D6 to also produce 3-hydroxymorphinan.[5]
Phase II Conjugation
The final step in the metabolism of dextrorphan and 3-hydroxymorphinan is conjugation, primarily through glucuronidation, to form water-soluble compounds that are readily excreted in the urine.[3] Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are the enzymes responsible for this Phase II reaction.[6]
Quantitative Data
Pharmacokinetic Parameters
The pharmacokinetic parameters of dextromethorphan and its metabolites exhibit significant inter-individual variability, largely dependent on the CYP2D6 phenotype. The following tables summarize key pharmacokinetic data from studies in healthy volunteers.
| Parameter | Dextromethorphan (EMs) | Dextromethorphan (PMs) | Dextrorphan (from DM in EMs) | Reference |
| Tmax (h) | 1.8 ± 0.8 | 4.2 ± 3.3 | 2.1 ± 0.6 | [7][8] |
| Cmax (ng/mL) | 0.5 - 2.0 | 4.4 ± 4.6 | 9.7 ± 5.4 | [8] |
| t1/2 (h) | 2 - 4 | 24 | 6.0 ± 2.8 | [1][8] |
| AUC (ng·h/mL) | Undetectable in most | 61.0 ± 84.2 | 59.4 ± 25.4 | [8][9] |
EMs: Extensive Metabolizers; PMs: Poor Metabolizers of CYP2D6.
| Metabolite | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Reference |
| 3-Methoxymorphinan (in PMs) | ~24 | ~0.03 nmol/mL | - | [9] |
| 3-Hydroxymorphinan (conjugated, in EMs) | 6 - 10 | ~0.03 nmol/mL | - | [9] |
| Dextrorphan (conjugated, in EMs) | 2 | 1.5 nmol/mL | 2.25 | [9] |
Enzyme Kinetics
The following table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the key metabolic reactions of dextromethorphan.
| Reaction | Enzyme | Km (µM) | Vmax (nmol/mg protein/hr) | Reference |
| Dextromethorphan O-demethylation | CYP2D6 (EMs) | 3.4 ± 1.0 | 10.2 ± 5.3 | [10] |
| Dextromethorphan O-demethylation | CYP2D6 (PMs) | 48 | 2.2 | [10] |
| Dextromethorphan N-demethylation | CYP3A4 | 650 | Comparable to O-demethylation Vmax | [2] |
| 3-Methoxymorphinan O-demethylation | CYP2D6 (SD rats) | 1.76 | 35.95 | [11] |
| 3-Methoxymorphinan O-demethylation | CYP2D6 (DA rats) | 108.7 | 11.5 | [11] |
| Dextromethorphan N-demethylation | CYP3A4 | 231 - 322 | 3.3 - 6.8 nmol/mg/min | [12] |
SD rats: Sprague-Dawley (extensive metabolizer model); DA rats: Dark Agouti (poor metabolizer model).
Experimental Protocols
In Vitro Dextromethorphan O-Demethylation Assay using Human Liver Microsomes
This protocol outlines a typical in vitro experiment to determine the rate of dextrorphan formation from dextromethorphan using human liver microsomes.
Materials:
-
Human liver microsomes (pooled from extensive metabolizers)
-
Dextromethorphan hydrobromide
-
This compound (as a standard)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination and protein precipitation)
-
Internal standard (e.g., levallorphan)
-
HPLC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of dextromethorphan and dextrorphan in a suitable solvent (e.g., methanol (B129727) or water).
-
Prepare the NADPH regenerating system in potassium phosphate buffer.
-
Prepare the internal standard solution in acetonitrile.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate human liver microsomes (typically 0.1-0.5 mg/mL protein concentration) in potassium phosphate buffer at 37°C for 5 minutes.
-
Add dextromethorphan to the incubation mixture to achieve the desired final concentration (e.g., a range of concentrations to determine Km and Vmax).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard. This will stop the enzymatic reaction and precipitate the microsomal proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
Analysis by HPLC-MS/MS:
-
Analyze the samples using a validated HPLC-MS/MS method to quantify the amount of dextrorphan formed.
-
Prepare a standard curve of dextrorphan to accurately determine the concentration in the samples.
-
The rate of dextrorphan formation is typically expressed as pmol or nmol of product formed per minute per mg of microsomal protein.
-
Analytical Method: HPLC-MS/MS for Dextromethorphan and Metabolites
This section provides a general framework for a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of dextromethorphan, dextrorphan, 3-methoxymorphinan, and 3-hydroxymorphinan in biological matrices.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 1.8 µm particle size).[13]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential are optimized for each analyte to achieve maximum sensitivity.
Visualizations of Pathways
Metabolic Pathways
Caption: Metabolic pathways of dextromethorphan.
Experimental Workflow
Caption: In vitro metabolism experimental workflow.
NMDA Receptor Signaling Pathway
Caption: Dextrorphan's role in NMDA receptor signaling.
Sigma-1 Receptor Signaling Pathway
Caption: Dextromethorphan/Dextrorphan and Sigma-1 Receptor Signaling.
Conclusion
The metabolism of dextromethorphan is a complex and highly variable process that is central to its pharmacological and toxicological profile. The conversion to its active metabolite, dextrorphan, via the polymorphic CYP2D6 enzyme, is the most critical step determining its effects. This guide has provided a comprehensive overview of the metabolic pathways, quantitative pharmacokinetic and enzyme kinetic data, detailed experimental protocols, and visual representations of the relevant biological pathways. This information serves as a valuable resource for researchers and professionals in drug development, enabling a deeper understanding of the disposition of dextromethorphan and dextrorphan and facilitating further research in this area.
References
- 1. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ricardinis.pt [ricardinis.pt]
- 4. ClinPGx [clinpgx.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of dextromethorphan and dextrorphan in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple human cytochromes contribute to biotransformation of dextromethorphan in-vitro: role of CYP2C9, CYP2C19, CYP2D6, and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dextromethorphan O-demethylation in liver microsomes as a prototype reaction to monitor cytochrome P-450 db1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Primary and secondary oxidative metabolism of dextromethorphan. In vitro studies with female Sprague-Dawley and Dark Agouti rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of dextromethorphan in vitro: involvement of cytochromes P450 2D6 and 3A3/4, with a possible role of 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
The In Vivo Conversion of Dextromethorphan to Dextrorphan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolic transformation of dextromethorphan (B48470) to its primary active metabolite, dextrorphan (B195859). The document details the enzymatic pathways, pharmacokinetic parameters, and experimental methodologies crucial for understanding this significant biotransformation in drug development and clinical pharmacology.
Introduction
Dextromethorphan (DM), a widely used antitussive agent, undergoes extensive first-pass metabolism in the liver following oral administration.[1] The primary metabolic pathway is the O-demethylation of dextromethorphan to dextrorphan (DXO).[2][3][4] Dextrorphan is an active metabolite with a distinct pharmacological profile, including N-methyl-D-aspartate (NMDA) receptor antagonist activity, which contributes to both the therapeutic and psychoactive effects of dextromethorphan.[1][2][5] Understanding the in vivo formation of dextrorphan is critical for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response.
The conversion of dextromethorphan to dextrorphan is primarily catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6.[1][2][5] The genetic polymorphism of the CYP2D6 gene leads to distinct population phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs), which significantly impacts the pharmacokinetics of both dextromethorphan and dextrorphan.[2][5]
Metabolic Pathways
The biotransformation of dextromethorphan is complex, involving multiple enzymatic pathways. However, the O-demethylation to dextrorphan is the most significant route, particularly in individuals with functional CYP2D6 enzymes.
Primary Pathway: O-demethylation via CYP2D6
The O-demethylation of dextromethorphan at the 3-position of the morphinan (B1239233) ring to form dextrorphan is predominantly mediated by CYP2D6.[2][6] This pathway is characterized by high affinity (low K_m value), making it the principal metabolic route at therapeutic doses of dextromethorphan in most individuals.[7][8] In extensive metabolizers, this conversion is rapid and efficient, leading to low plasma concentrations of the parent drug and high concentrations of dextrorphan and its conjugates.[2]
Secondary and Minor Pathways
While CYP2D6 is the primary enzyme for dextrorphan formation, other cytochrome P450 isozymes contribute to the overall metabolism of dextromethorphan, particularly in individuals with reduced or absent CYP2D6 activity.
-
N-demethylation via CYP3A4: Dextromethorphan can also undergo N-demethylation to form 3-methoxymorphinan (MEM). This reaction is primarily catalyzed by CYP3A4.[1][9][10] In poor metabolizers of CYP2D6, this pathway becomes more prominent.[8]
-
Further Metabolism of Dextrorphan: Once formed, dextrorphan can be further metabolized. It can undergo N-demethylation by CYP3A4 to form 3-hydroxymorphinan (HM).[11][12] Additionally, dextrorphan is rapidly conjugated with glucuronic acid, a reaction mediated by UDP-glucuronosyltransferases (UGTs), to form dextrorphan-O-glucuronide.[12][13]
The following diagram illustrates the primary metabolic pathways of dextromethorphan.
Quantitative Data
The kinetics of dextromethorphan metabolism have been characterized in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Enzyme Kinetics for Dextrorphan Formation
| Enzyme | Substrate | K_m_ (μM) | V_max_ (nmol/nmol P450/min) | Reference |
| Human Liver Microsomes (EM) | Dextromethorphan | 2.2 - 9.4 (high affinity) | Not Reported | [7] |
| Human Liver Microsomes (EM) | Dextromethorphan | 55.5 - 307.3 (low affinity) | Not Reported | [7] |
| Human Liver Microsomes (PM) | Dextromethorphan | 157 - 560 | Not Reported | [7] |
| Recombinant Human CYP2D6 | Dextromethorphan | 1.9 ± 0.2 | 8.5 ± 0.2 | [14] |
| Adult Human Microsomes | Dextromethorphan | 7 | Not Reported | [8] |
EM: Extensive Metabolizer; PM: Poor Metabolizer
Table 2: Pharmacokinetic Parameters of Dextromethorphan and Dextrorphan in Humans (Single 30 mg Oral Dose)
| Parameter | Dextromethorphan (EMs) | Dextromethorphan (PMs) | Dextrorphan (EMs) | Dextrorphan (PMs) | Reference |
| C_max_ (ng/mL) | Undetectable | 6.4 ± 3.4 | 2.9 ± 1.1 (free) | Undetectable (free) | [2] |
| t_max_ (h) | - | 3.6 ± 1.5 | 2.2 ± 0.8 | - | [2] |
| t_1/2_ (h) | - | 29.5 ± 8.4 | Not Reported | Not Reported | [2] |
| AUC (ng·h/mL) | Undetectable | 74.9 ± 44.5 | 15.3 ± 5.6 (free) | Undetectable (free) | [2] |
Values are mean ± SD. EMs: Extensive Metabolizers (n=5); PMs: Poor Metabolizers (n=4).
Experimental Protocols
A variety of experimental methods are employed to study the in vivo formation of dextrorphan from dextromethorphan. These protocols are essential for phenotyping individuals based on their CYP2D6 activity and for investigating potential drug interactions.
In Vitro Metabolism using Human Liver Microsomes
This method is used to determine the kinetic parameters of dextromethorphan metabolism by hepatic enzymes.
Objective: To characterize the kinetics of dextrorphan formation in human liver microsomes.
Materials:
-
Human liver microsomes (from extensive and poor metabolizers)
-
Dextromethorphan hydrobromide
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., levallorphan)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare incubation mixtures containing human liver microsomes, dextromethorphan at various concentrations, and potassium phosphate buffer.
-
Pre-incubate the mixtures at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Terminate the reaction by adding a quenching solvent such as acetonitrile.
-
Add an internal standard for quantification.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for dextrorphan concentration using a validated HPLC or LC-MS/MS method.[15][16]
-
Calculate kinetic parameters (K_m_ and V_max_) by fitting the data to the Michaelis-Menten equation.
In Vivo Phenotyping Protocol
This protocol is used to determine an individual's CYP2D6 metabolic phenotype.
Objective: To assess the in vivo CYP2D6 activity by measuring the urinary metabolic ratio of dextromethorphan to dextrorphan.[17][18]
Materials:
-
Dextromethorphan hydrobromide (oral dose)
-
Urine collection containers
-
HPLC or LC-MS/MS system for analysis of dextromethorphan and dextrorphan in urine
Procedure:
-
Administer a single oral dose of dextromethorphan hydrobromide (e.g., 30 mg) to the subject.
-
Collect all urine for a specified period (e.g., 8 or 12 hours) post-dose.[17]
-
Measure the total volume of urine collected.
-
Analyze an aliquot of the urine for the concentrations of both dextromethorphan and dextrorphan using a validated analytical method.
-
Calculate the metabolic ratio (MR) as the molar concentration of dextromethorphan divided by the molar concentration of dextrorphan.
-
Classify the subject's phenotype based on the calculated MR (e.g., EMs typically have a low MR, while PMs have a high MR).
The following diagram outlines a typical experimental workflow for in vivo phenotyping.
Quantification of Dextromethorphan and Dextrorphan in Plasma
Accurate quantification of dextromethorphan and dextrorphan in plasma is essential for pharmacokinetic studies.
Objective: To determine the concentrations of dextromethorphan and dextrorphan in human plasma samples.
Methodology: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[19][20]
Sample Preparation:
-
Plasma samples are typically prepared using liquid-liquid extraction or solid-phase extraction to remove proteins and other interfering substances.[19][21]
-
Stable isotope-labeled internal standards (e.g., dextromethorphan-d3) are added to the plasma samples prior to extraction to correct for matrix effects and variations in extraction recovery.[19][21]
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Reversed-phase chromatography is commonly used to separate dextromethorphan and dextrorphan from endogenous plasma components. A short analytical column can be used for rapid analysis.[19]
-
Mass Spectrometry: Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for dextromethorphan, dextrorphan, and the internal standards are monitored for selective and sensitive quantification.
Validation: The analytical method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.
Conclusion
The in vivo formation of dextrorphan from dextromethorphan is a well-characterized metabolic process of significant clinical and pharmacological importance. The predominant role of the polymorphic enzyme CYP2D6 in this biotransformation underscores the need for considering an individual's genetic makeup in both clinical practice and drug development. The experimental protocols and quantitative data presented in this guide provide a foundational understanding for researchers and scientists working with dextromethorphan and other drugs metabolized by CYP2D6. A thorough characterization of this metabolic pathway is essential for optimizing therapeutic outcomes and ensuring patient safety.
References
- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ricardinis.pt [ricardinis.pt]
- 5. researchgate.net [researchgate.net]
- 6. Primary and secondary oxidative metabolism of dextromethorphan. In vitro studies with female Sprague-Dawley and Dark Agouti rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple human cytochromes contribute to biotransformation of dextromethorphan in-vitro: role of CYP2C9, CYP2C19, CYP2D6, and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of cytochrome P450 3A4/5 activity in vivo with dextromethorphan N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of dextromethorphan O- and N-demethylation catalyzed by highly purified recombinant human CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of dextromethorphan and three metabolites in plasma and urine using high-performance liquid chromatography with application to their disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism of dextromethorphan in human liver microsomes: a rapid HPCL assay to monitor cytochrome P450 2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of CYP2D6 and CYP3A4 activity in vivo with dextromethorphan: sources of variability and predictors of adverse effects in 419 healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dextromethorphan as an in vivo probe for the simultaneous determination of CYP2D6 and CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 21. assets.fishersci.com [assets.fishersci.com]
An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Dextrorphan Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextrorphan (B195859) (DXO) is the primary active metabolite of the widely used antitussive agent, dextromethorphan (B48470) (DXM). As a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, dextrorphan is responsible for many of the pharmacological effects of its parent drug.[1] Understanding the pharmacokinetics and bioavailability of dextrorphan, particularly when administered directly as dextrorphan tartrate, is crucial for its potential development as a therapeutic agent in its own right for various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics, bioavailability, metabolism, and analytical methodologies related to this compound.
Pharmacokinetics of Dextrorphan
The pharmacokinetic profile of dextrorphan is complex and highly influenced by the route of administration and the genetic polymorphism of metabolizing enzymes, primarily Cytochrome P450 2D6 (CYP2D6).[2]
Absorption
When formed from oral dextromethorphan, dextrorphan appears in plasma relatively quickly. However, data on the absorption of directly administered oral this compound is limited. Studies in rats have shown that after intraperitoneal (i.p.) injection of dextromethorphan, the time to maximum concentration (Tmax) of dextrorphan in the brain is earlier (60 minutes) compared to subcutaneous (s.c.) administration (120 minutes), suggesting rapid absorption and distribution to the central nervous system following i.p. administration.[3]
Distribution
Dextrorphan is widely distributed in the body. The brain-to-plasma concentration ratio of dextromethorphan is approximately 6.5.[3] Plasma-free dextrorphan is correlated with brain dextrorphan levels, indicating its ability to cross the blood-brain barrier.[3]
Metabolism
Dextrorphan is extensively metabolized. The primary metabolic pathways include N-demethylation to 3-hydroxymorphinan, which is mediated by CYP3A4, and glucuronidation via UDP-glucuronosyltransferases (UGTs).[4][5] The genetic polymorphism of CYP2D6 significantly impacts the formation of dextrorphan from dextromethorphan, leading to wide inter-individual variations in plasma concentrations.[6] In poor metabolizers of CYP2D6, the formation of dextrorphan is significantly reduced.[6]
Excretion
Dextrorphan and its metabolites are primarily eliminated through renal excretion in the urine.[7] After oral administration of dextromethorphan to extensive metabolizers, a significant portion of the dose is recovered in the urine as conjugated dextrorphan.
Bioavailability
The oral bioavailability of dextrorphan when administered directly is not well-documented in publicly available literature. However, studies on dextromethorphan provide some insights. The oral bioavailability of dextromethorphan itself is low (around 11% in dogs) due to extensive first-pass metabolism, which leads to the formation of dextrorphan.[8] This suggests that dextrorphan formed in the gut wall and liver contributes significantly to the systemic exposure of the metabolite after oral dextromethorphan administration. A study comparing sustained-release formulations of dextromethorphan assessed bioavailability by measuring plasma concentrations of dextrorphan.[9]
Quantitative Pharmacokinetic Data
The following tables summarize available quantitative pharmacokinetic data for dextrorphan, primarily as a metabolite of dextromethorphan.
Table 1: Pharmacokinetic Parameters of Dextrorphan in Humans (following oral administration of Dextromethorphan)
| Parameter | Value | Subject Population | Notes | Reference |
| Tmax | (2.1 ± 0.7) h | 18 healthy Chinese male volunteers | Following a single 60 mg oral dose of dextromethorphan hydrobromide. | [10] |
| Cmax | (14 ± 8) µg/L | 18 healthy Chinese male volunteers | Following a single 60 mg oral dose of dextromethorphan hydrobromide. | [10] |
| t1/2 | (3.8 ± 1.8) h | 18 healthy Chinese male volunteers | Following a single 60 mg oral dose of dextromethorphan hydrobromide. | [10] |
| AUC0-t | (60 ± 37) µg·h/L | 18 healthy Chinese male volunteers | Following a single 60 mg oral dose of dextromethorphan hydrobromide. | [10] |
Table 2: Pharmacokinetic Parameters of Dextrorphan in Rats (following administration of Dextromethorphan)
| Route of Administration | Tmax (brain) | Cmax (brain) | Notes | Reference |
| Intraperitoneal (i.p.) | 60 min | 1.0 nmol/g | Following a 30 mg/kg dose of dextromethorphan. | [3] |
| Subcutaneous (s.c.) | 120 min | 0.2 nmol/g | Following a 30 mg/kg dose of dextromethorphan. | [3] |
Experimental Protocols
Detailed methodologies are essential for the accurate quantification of dextrorphan in biological matrices. Below are summaries of validated analytical methods.
Protocol 1: LC-MS/MS Method for Dextrorphan in Human Plasma[11]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography: Zorbax Extend C18 column with a mobile phase of methanol-water-formic acid (70:30:1) at a flow rate of 0.5 mL/min.
-
Detection: Tandem mass spectrometry with electrospray ionization (ESI) in positive ion mode. Selected reaction monitoring (SRM) was used for quantification.
-
Linearity: 0.2 - 80 µg/L.
-
Precision and Accuracy: Intra- and inter-day relative standard deviation (RSD) < 8%; Accuracy ranged from 98.8% to 100.6%.
Protocol 2: UPLC-MS/MS Method for Dextrorphan and other Metabolites in Human Plasma[12]
-
Sample Preparation: Liquid-liquid extraction with n-butylchloride.
-
Chromatography: Aquity UPLC® BEH C18 column with a gradient of acetonitrile (B52724) at a flow rate of 0.250 mL/min.
-
Detection: Triple-quadrupole mass spectrometry with multiple reaction monitoring (MRM).
-
Linearity: 0.500-100 nM.
-
LLOQ: 0.500 nM (equivalent to 129 pg/mL for dextrorphan).
-
Precision and Accuracy: Within-run and between-run precision within 11.6%; Accuracy ranged from 92.7% to 110.6%.
Protocol 3: GC-MS Method for Dextrorphan in Urine[7]
-
Sample Preparation: Solid-phase extraction.
-
Derivatization: Not required.
-
Chromatography: Gas chromatography.
-
Detection: Mass spectrometry.
-
Application: Measurement of dextromethorphan and free dextrorphan concentrations in urine.
Signaling Pathways and Experimental Workflows
Dextrorphan Metabolism and Excretion
The metabolic pathway of dextromethorphan to dextrorphan and its subsequent metabolism and excretion is a key process in its pharmacology.
NMDA Receptor Signaling Pathway
Dextrorphan's primary mechanism of action is as a non-competitive antagonist of the NMDA receptor. This interaction is central to its potential therapeutic effects.
Experimental Workflow for Pharmacokinetic Study
A typical workflow for a clinical pharmacokinetic study of this compound would involve several key stages from volunteer recruitment to data analysis.
Conclusion
Dextrorphan, as the primary active metabolite of dextromethorphan, exhibits a complex pharmacokinetic profile largely influenced by metabolic enzyme genetics. While a substantial body of research exists on dextrorphan as a metabolite, there is a clear need for further studies focusing on the pharmacokinetics and bioavailability of directly administered this compound. Such research is imperative for its potential development as a standalone therapeutic agent. The detailed analytical methods and understanding of its metabolic pathways provide a solid foundation for future clinical and preclinical investigations. This guide serves as a comprehensive resource for researchers and drug development professionals interested in the further exploration of this compound.
References
- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of route of administration on dextromethorphan pharmacokinetics and behavioral response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple human cytochromes contribute to biotransformation of dextromethorphan in-vitro: role of CYP2C9, CYP2C19, CYP2D6, and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arch.ies.gov.pl [arch.ies.gov.pl]
- 8. Plasma profile and pharmacokinetics of dextromethorphan after intravenous and oral administration in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioavailability of dextromethorphan (as dextrorphan) from sustained release formulations in the presence of guaifenesin in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Determination of dextrorphan in human plasma and pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Dextrorphan Tartrate: A Technical Guide for Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextrorphan (B195859) (DXO) is the primary active metabolite of the widely used antitussive (cough suppressant) dextromethorphan (B48470) (DM).[1][2] It is formed through the O-demethylation of dextromethorphan in the liver by the cytochrome P450 enzyme CYP2D6.[1][2] While dextromethorphan itself has neuroprotective properties, dextrorphan is a more potent N-methyl-D-aspartate (NMDA) receptor antagonist and is a key contributor to the neuroprotective effects observed after dextromethorphan administration.[1][3][4] This technical guide provides an in-depth overview of dextrorphan tartrate's core mechanisms of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved in its neuroprotective effects. The tartrate salt form of dextrorphan enhances its solubility and stability for pharmaceutical applications.[5]
Core Mechanism of Action: Attenuation of Excitotoxicity
Dextrorphan's primary neuroprotective mechanism is its ability to counteract glutamate-induced excitotoxicity.[3][6] This is a pathological process where excessive or prolonged activation of glutamate (B1630785) receptors, particularly the NMDA receptor, leads to neuronal damage and death. This process is a common feature in various neurological disorders, including cerebral ischemia, traumatic brain injury (TBI), and neurodegenerative diseases.[3][4][7]
Dextrorphan's multifaceted approach to mitigating excitotoxicity involves:
-
NMDA Receptor Antagonism: Dextrorphan acts as a non-competitive antagonist at the NMDA receptor.[3][4][8][9] By binding to a site within the receptor's ion channel, it blocks the excessive influx of calcium (Ca2+) ions that triggers a cascade of neurotoxic intracellular events.[6][8]
-
Voltage-Gated Calcium Channel Blockade: Dextrorphan can also inhibit voltage-gated calcium channels, further reducing the overall intracellular calcium overload that contributes to neuronal injury.[3][10][11]
-
Anti-inflammatory Effects: Evidence suggests that dextrorphan and its parent compound, dextromethorphan, possess anti-inflammatory properties, which can indirectly protect neurons from damage by modulating the inflammatory responses that often accompany acute brain injuries.[4][7][12]
Quantitative Data from Preclinical Studies
The following table summarizes quantitative data from various preclinical studies investigating the neuroprotective effects of dextromethorphan and, by extension, its active metabolite dextrorphan.
| Parameter | Experimental Model | Treatment | Dosage/Concentration | Key Finding | Citation |
| Infarct Volume Reduction | Transient focal cerebral ischemia (rat) | Dextromethorphan | 20 mg/kg s.c. | 61% reduction in total infarct volume. | [13] |
| Neuronal Damage Reduction | Transient focal cerebral ischemia (rabbit) | Dextromethorphan | Plasma levels >1500 ng/ml | 92% attenuation of neuronal damage. | [14] |
| Neuronal Damage Reduction | Transient focal cerebral ischemia (rabbit) | Dextromethorphan | 20 mg/kg i.v. bolus + 10 mg/kg/h | Decreased severe neocortical ischemic neuronal damage to 10.5% (from 49.6% in controls). | [15] |
| Neuronal Survival | Traumatic Brain Injury (rat) | Dextromethorphan | 30 mg/kg i.p. | Significantly increased neuronal survival. | [7][12] |
| Behavioral Deficit Reduction | Global cerebral ischemia (rat) | Dextromethorphan | 50 mg/kg | Reduced increase in locomotor activity and escape latency in Morris water maze. | [16] |
| Calcium Influx Inhibition | Brain synaptosomes | Dextromethorphan | IC50: 48 µM | Half-maximal inhibition of K+-depolarization-evoked 45Ca2+ uptake. | [10] |
| Calcium Influx Inhibition | Brain synaptosomes | Dextrorphan | IC50: 200 µM | Half-maximal inhibition of K+-depolarization-evoked 45Ca2+ uptake. | [10] |
| NMDA Current Blockade | Cultured cortical neurons | Dextromethorphan | IC50: 0.55 µM | Half-maximal inhibition of NMDA-induced current. | [17] |
| Voltage-gated Ca2+ Channel Blockade | Cultured cortical neurons | Dextromethorphan | IC50: 52-71 µM | Half-maximal inhibition of Ba2+ current through L- and N-type Ca2+ channels. | [17] |
Experimental Protocols
The neuroprotective properties of dextrorphan are typically investigated using established in vitro and in vivo models of neurological injury.
In Vitro Model: Glutamate-Induced Excitotoxicity in Cortical Neurons
This model directly assesses a compound's ability to protect neurons from glutamate-induced cell death.
-
Cell Culture: Primary cortical neurons are harvested from rat embryos and cultured in a suitable medium until they form a mature neuronal network.[6]
-
Treatment: The cultured neurons are pre-incubated with varying concentrations of this compound for a specified period.
-
Glutamate Insult: A high concentration of glutamate is added to the culture medium to induce excitotoxicity.[6]
-
Assessment of Neuronal Injury: After the glutamate exposure, cell viability is assessed using methods such as lactate (B86563) dehydrogenase (LDH) assay (measuring membrane damage) or by staining with fluorescent dyes that differentiate between live and dead cells.
-
Calcium Imaging: To confirm the mechanism of action, intracellular calcium levels can be monitored using calcium-sensitive fluorescent indicators. A reduction in the glutamate-induced calcium surge in the presence of dextrorphan would support its role as a calcium influx blocker.[6]
In Vivo Model: Transient Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion)
This model simulates an ischemic stroke and is used to evaluate the neuroprotective efficacy of a drug in a whole-animal system.
-
Induction of Ischemia: Anesthesia is administered, and the middle cerebral artery (MCA) is temporarily occluded, typically for 1-2 hours, using an intraluminal filament.[13] This blocks blood flow to a specific region of the brain, inducing focal ischemia.
-
Drug Administration: this compound (or its parent compound, dextromethorphan) is administered at a specific dose and time point relative to the ischemic insult (e.g., before, during, or after).[13][16]
-
Reperfusion: The filament is withdrawn to allow blood flow to return to the ischemic brain region.[13]
-
Neurological Assessment: Behavioral tests are conducted over a period of days to assess neurological deficits (e.g., motor function, coordination).[16]
-
Histological Analysis: After a set period (e.g., 24-48 hours), the animal is euthanized, and the brain is sectioned and stained to measure the infarct volume (the area of dead tissue).[13][16] A reduction in infarct volume in the treated group compared to a vehicle control group indicates a neuroprotective effect.
Signaling Pathways Modulated by Dextrorphan
Beyond direct channel blockade, dextrorphan's neuroprotective effects are linked to the modulation of downstream inflammatory and apoptotic signaling pathways.
Anti-Inflammatory Pathway
In the context of brain injury, inflammation is a significant contributor to secondary neuronal damage.[7] Dextromethorphan has been shown to reduce the expression of pro-inflammatory cytokines.[7][12]
Studies on dextromethorphan in traumatic brain injury models have demonstrated that its administration leads to a significant decrease in the protein expression of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[7][12] This anti-inflammatory action is correlated with reduced brain edema and improved neurological outcomes.[7] Furthermore, dextromethorphan treatment has been associated with an increase in the glutamate transporters GLAST and GLT-1, which helps to clear excess glutamate from the synapse, thereby reducing excitotoxicity.[7][12]
Conclusion and Future Directions
This compound demonstrates significant potential as a neuroprotective agent, primarily through its potent antagonism of the NMDA receptor, which mitigates glutamate-induced excitotoxicity. Its additional roles as a voltage-gated calcium channel blocker and an anti-inflammatory agent contribute to its robust neuroprotective profile in various preclinical models of acute neurological injury.
While compelling preclinical evidence exists, clinical findings for dextromethorphan in neuroprotection have been limited, often due to the rapid metabolism of dextromethorphan to dextrorphan and challenges in achieving adequate brain concentrations.[3][4] Future research should focus on optimizing drug delivery strategies to enhance the bioavailability of dextrorphan in the central nervous system. The development of dextrorphan prodrugs is one such promising avenue.[18] Further investigation into the long-term efficacy and safety of this compound is warranted to translate the promising preclinical findings into effective therapies for stroke, traumatic brain injury, and other neurodegenerative disorders.
References
- 1. Dextrorphan - Wikipedia [en.wikipedia.org]
- 2. One moment, please... [ricardinis.pt]
- 3. Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 143-98-6: this compound | CymitQuimica [cymitquimica.com]
- 6. Dextromethorphan analogs are neuroprotective in vitro and block glutamate-induced excitotoxic calcium signals in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dextromethorphan provides neuroprotection via anti-inflammatory and anti-excitotoxicity effects in the cortex following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.arikesi.or.id [journal.arikesi.or.id]
- 9. This compound [benchchem.com]
- 10. Dextromethorphan and dextrorphan as calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dextromethorphan: cellular effects reducing neuronal hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Dextromethorphan protects against cerebral injury following transient, but not permanent, focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotection following focal cerebral ischaemia with the NMDA antagonist dextromethorphan, has a favourable dose response profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dextromethorphan reduces neocortical ischemic neuronal damage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dextromethorphan reduces functional deficits and neuronal damage after global ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. WO2018191477A1 - Dextrorphan prodrugs and processes for making and using them - Google Patents [patents.google.com]
An In-depth Technical Guide on Early-Stage Research of Dextrorphan Tartrate's Effects
Abstract
Dextrorphan (B195859), the primary active metabolite of the widely used antitussive dextromethorphan (B48470), has garnered significant interest for its distinct pharmacological profile.[1][2] Early-stage research has identified it as a potent N-methyl-D-aspartate (NMDA) receptor antagonist, sigma-1 receptor agonist, and an inhibitor of voltage-gated calcium channels.[3][4][5] These mechanisms contribute to its demonstrated neuroprotective, anticonvulsant, and antitussive properties in various preclinical models.[2][3][5] This technical guide provides a comprehensive overview of the foundational research into dextrorphan tartrate's effects, detailing its pharmacodynamics, pharmacokinetic profile, and key experimental methodologies. Quantitative data are summarized for comparative analysis, and core metabolic and signaling pathways are visualized to support researchers, scientists, and drug development professionals in this field.
Pharmacodynamics: Mechanisms of Action
Dextrorphan's effects stem from its interaction with multiple central nervous system targets, distinguishing it from its parent compound, dextromethorphan. Its primary mechanisms are centered on the modulation of excitatory neurotransmission and cellular stress responses.
1.1 NMDA Receptor Antagonism Dextrorphan is a low-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3][6] By binding within the receptor's ion channel, it blocks the influx of calcium, thereby inhibiting glutamate-induced excitotoxicity.[3][7] This action is believed to be the predominant mechanism behind its neuroprotective and anticonvulsant properties.[5]
1.2 Sigma-1 Receptor Agonism The compound also functions as a sigma-1 receptor agonist.[3][4] The sigma-1 receptor is an intracellular chaperone protein that modulates calcium signaling and cellular survival pathways. Agonism at this receptor is associated with neuroprotective effects.[3]
1.3 Other Channel and Transporter Interactions Early in vitro studies revealed that dextrorphan can inhibit voltage-operated calcium and sodium channels, further contributing to the reduction of neuronal hyperactivity.[5] Additionally, it exhibits antagonist activity at various neuronal nicotinic acetylcholine (B1216132) receptors (nAChR) and can inhibit the reuptake of serotonin (B10506) and norepinephrine, although these actions are generally less potent than its NMDA receptor antagonism.[4][6][8][9]
Pharmacokinetics and Metabolism
Dextrorphan is primarily formed in the liver following the oral administration of dextromethorphan. Its systemic availability and effects are heavily influenced by the metabolic conversion process.
2.1 Metabolic Pathway Dextromethorphan (DXM) is rapidly metabolized through two main pathways. The major pathway is O-demethylation to dextrorphan (DXO), which is catalyzed almost exclusively by the cytochrome P450 enzyme CYP2D6.[10][11] A secondary pathway involves N-demethylation by CYP3A4 to 3-methoxymorphinan (MEM).[10][11] Both DXO and MEM can be further metabolized to 3-hydroxymorphinan.[10][12] DXO also undergoes subsequent glucuronidation to form inactive conjugates.[10] The significant genetic variability in CYP2D6 activity leads to large inter-individual differences in the ratio of dextromethorphan to dextrorphan.[12]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pharmacological profile of dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 5. Dextromethorphan: cellular effects reducing neuronal hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2018191477A1 - Dextrorphan prodrugs and processes for making and using them - Google Patents [patents.google.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Dextromethorphan Versus Dextrorphan: A Quantitative Comparison of Antitussive Potency Following Separate Administration of Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative contribution to dextromethorphan metabolism by cytochrome P450 isoforms in vitro: can dextromethorphan be used as a dual probe for both CTP2D6 and CYP3A activities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Dextrorphan Tartrate and the Sigma-1 Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextrorphan (B195859), the primary active metabolite of the widely used antitussive dextromethorphan (B48470), is a pharmacologically active morphinan (B1239233) derivative.[1] Beyond its well-documented activity as an N-methyl-D-aspartate (NMDA) receptor antagonist, dextrorphan exhibits significant interaction with the sigma-1 (σ1) receptor, a unique intracellular chaperone protein.[2][3] This document provides an in-depth technical guide on the sigma-1 receptor activity of dextrorphan tartrate, summarizing quantitative binding data, detailing experimental protocols, and illustrating key molecular pathways and experimental workflows.
The sigma-1 receptor is an intracellular, ligand-operated chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum.[4] It plays a crucial role in cellular signaling and stress responses. Upon activation by agonist ligands, the sigma-1 receptor dissociates from its binding partner, the immunoglobulin protein (BiP), and translocates to other cellular compartments to modulate the activity of various ion channels and signaling proteins.[4][5] Dextrorphan has been identified as a high-affinity ligand and agonist at the sigma-1 receptor.[3]
Quantitative Data: Binding Affinity
The affinity of dextrorphan and its parent compound, dextromethorphan, for the sigma-1 receptor has been characterized in multiple studies, primarily through radioligand binding assays. The inhibition constant (Ki) is a measure of the ligand's binding affinity, with lower values indicating a stronger interaction.
| Compound | Ki (nM) | Species/Tissue | Assay Type |
| Dextrorphan | 144 | Not Specified | Radioligand Binding |
| Dextromethorphan | ~400 | Not Specified | Saturation Binding Assay |
| Dextromethorphan | 142 - 652 | Not Specified | Radioligand Binding |
| Dextromethorphan | 205 | Not Specified | Radioligand Binding |
Experimental Protocols
Radioligand Competition Binding Assay for Sigma-1 Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound, such as this compound, for the sigma-1 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Test Compound: this compound
-
Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 receptor ligand)[6]
-
Tissue Preparation: Guinea pig liver membranes (high expression of sigma-1 receptors)[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Non-specific Binding Control: Haloperidol (10 µM) or other suitable sigma-1 ligand at a high concentration.
-
Scintillation Fluid
-
Glass Fiber Filters (e.g., GF/B)
-
Cell Harvester
-
Liquid Scintillation Counter
-
96-well plates
Methodology:
-
Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold assay buffer. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the following in a total volume of 1 mL per well:
-
A fixed concentration of --INVALID-LINK---pentazocine (typically at or near its Kd value, e.g., 2.4 nM).
-
Varying concentrations of the test compound (this compound).
-
A fixed amount of the membrane preparation (e.g., 0.5 mg/mL protein).
-
For determining non-specific binding, a separate set of wells should contain the radioligand, membrane preparation, and a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM haloperidol).
-
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Sigma-1 Receptor-BiP Dissociation Assay
This functional assay determines the agonist or antagonist properties of a test compound by measuring its ability to induce the dissociation of the sigma-1 receptor from its chaperone protein, BiP.
Materials:
-
Cell Line: A cell line expressing tagged sigma-1 receptors (e.g., S1R-GFP-expressing CHO cells).[7]
-
Test Compound: this compound
-
Lysis Buffer: Containing protease inhibitors.
-
Antibodies:
-
Primary antibody against the tag (e.g., anti-GFP) for immunoprecipitation.
-
Primary antibody against BiP for Western blotting.
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
-
Protein A/G beads
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence substrate
Methodology:
-
Cell Culture and Treatment: Culture the S1R-GFP-expressing cells to an appropriate confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes at 37°C).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-GFP antibody to capture the S1R-GFP protein.
-
Add protein A/G beads to the lysate-antibody mixture to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against BiP.
-
Incubate with a secondary antibody and detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the amount of BiP that co-immunoprecipitated with the sigma-1 receptor in the treated and untreated samples. A decrease in the amount of co-precipitated BiP in the presence of dextrorphan indicates that it is acting as an agonist and inducing the dissociation of the S1R-BiP complex.
Visualizations
Sigma-1 Receptor Agonist Signaling Pathway
Caption: Agonist binding to the sigma-1 receptor induces its dissociation from BiP.
Experimental Workflow for Radioligand Competition Binding Assay
Caption: Workflow for determining the binding affinity of dextrorphan.
Conclusion
This compound is a potent ligand at the sigma-1 receptor, acting as an agonist to modulate its chaperone activity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of neuropharmacology and drug development. The agonistic activity of dextrorphan at the sigma-1 receptor, in addition to its effects on the NMDA receptor, contributes to its complex pharmacological profile and may be relevant to its therapeutic potential in various neurological and psychiatric conditions. Further research into the downstream signaling events following dextrorphan-mediated sigma-1 receptor activation will be crucial for a complete understanding of its mechanism of action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan. | BioGRID [thebiogrid.org]
- 4. benchchem.com [benchchem.com]
- 5. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive modulation of sigma-1 receptor: a new weapon to mitigate disease progression in amyotrophic lateral sclerosis | springermedizin.de [springermedizin.de]
Foundational Studies on the Analgesic Properties of Dextrorphan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dextrorphan (B195859) (DXO) is the primary active metabolite of the widely used antitussive, dextromethorphan (B48470) (DM).[1][2][3] While its parent compound has a long history of clinical use, dextrorphan itself has garnered significant scientific interest for its distinct pharmacological profile and potential therapeutic applications, particularly in the realm of analgesia. This technical guide provides an in-depth review of the foundational studies that have elucidated the analgesic properties of dextrorphan. It focuses on its core mechanisms of action, presents quantitative data from key preclinical studies, details relevant experimental protocols, and visualizes the complex biological pathways and workflows involved. The primary mechanisms underpinning dextrorphan's analgesic effects are its uncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor and its interaction with sigma-1 (σ₁) receptors.[1][4] This dual action offers a promising, multi-modal approach to pain management, particularly for conditions involving central sensitization.
Core Mechanisms of Analgesic Action
Dextrorphan's ability to modulate pain perception stems primarily from its interaction with two critical targets in the central nervous system: the NMDA receptor and the sigma-1 receptor.
NMDA Receptor Antagonism
The NMDA receptor, a glutamate-gated ion channel, plays a pivotal role in synaptic plasticity. However, its over-activation in the spinal cord and central nervous system is a key factor in the development of central sensitization, a phenomenon that amplifies pain signals and contributes to chronic pain states.[5][6] This process, often described as "wind-up," leads to hyperalgesia (an increased response to a painful stimulus) and allodynia (pain resulting from a stimulus that does not normally provoke pain).[6][7]
Dextrorphan acts as an uncompetitive antagonist at the NMDA receptor, binding to the PCP/MK-801 site within the ion channel.[1][8] This action is use-dependent, meaning dextrorphan can only access its binding site when the channel is opened by the binding of both glutamate (B1630785) and a co-agonist like glycine. By blocking the channel, dextrorphan prevents the influx of Ca²⁺ ions, thereby attenuating the downstream signaling cascade that leads to neuronal hyperexcitability and central sensitization.[7] This mechanism is crucial for its antihyperalgesic effects.[9]
Sigma-1 (σ₁) Receptor Agonism
The sigma-1 (σ₁) receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[10] It is not a classical receptor but rather a modulator of various signaling pathways and ion channels. Dextromethorphan, the parent compound of dextrorphan, is known to be a sigma-1 receptor agonist.[1][4] This interaction is believed to contribute to its analgesic and neuroprotective effects. While dextrorphan's primary analgesic activity is attributed to NMDA antagonism, its affinity for sigma-1 receptors suggests a potential contribution to its overall pharmacological profile.[11] Sigma-1 receptor activation can modulate calcium signaling, influence the activity of other receptors (including NMDA receptors), and may play a role in mitigating neuropathic pain.
Quantitative Data Presentation
The following tables summarize the binding affinities and preclinical efficacy data for dextrorphan and its parent compound, dextromethorphan. These values are essential for understanding the potency and selectivity of their interactions with key molecular targets.
Table 1: Receptor Binding Affinities (Kᵢ / IC₅₀ in nM)
| Compound | Target | Species | Kᵢ / IC₅₀ (nM) | Reference |
| Dextrorphan | NMDA Receptor (Channel Site) | Rat | 50 (IC₅₀) | [8] |
| Dextromethorphan | NMDA Receptor (Channel Site) | Rat | ~2x less potent than Dextrallorphan | [12] |
| Dextromethorphan | Sigma-1 (σ₁) Receptor | Guinea Pig | 138 - 652 (Kᵢ) | [11][13] |
| Dextrallorphan | Sigma-1 (σ₁) Receptor | - | Agonist Activity | [12] |
| Dextrallorphan | NMDA Receptor | In Vivo | ~5x less potent than Dextrorphan | [12] |
Note: Data for dextrorphan's direct binding to the sigma-1 receptor is less consistently reported than for its parent compound, dextromethorphan. Dextrallorphan, a related compound, is often used as a sigma-1 agonist in research.[12]
Table 2: Preclinical Analgesic Efficacy in Animal Models
| Compound | Animal Model | Species | Effect | Reference |
| Dextromethorphan | Formalin Test | Rat | Enhanced analgesic effect of paracetamol | [14] |
| Dextromethorphan | Hot Plate Test | Mouse | Potentiated antinociceptive effects of µ-opioids | [15] |
| Dextromethorphan | Opioid Tolerance Model | - | Prevents and reverses development of tolerance | [16] |
| Dextromethorphan | Freeze-Injury Model | Human | Antihyperalgesic effect observed | [9] |
| Dextromethorphan | Postoperative Pain | Human | Reduced opioid consumption | [4][7] |
Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of pharmacological research. The following sections outline the core protocols used to characterize the binding and functional activity of dextrorphan.
NMDA Receptor Competitive Binding Assay
This protocol determines the affinity of a test compound (e.g., dextrorphan) for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.
-
Objective: To determine the Kᵢ value of dextrorphan at the NMDA receptor channel site.
-
Materials:
-
Radioligand: [³H]MK-801 (a high-affinity uncompetitive NMDA receptor antagonist).
-
Tissue Preparation: Rat or mouse brain cortical membranes.
-
Buffers: Tris-HCl buffer.
-
Test Compound: Dextrorphan at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
-
-
Methodology:
-
Tissue Homogenization: Brain tissue is homogenized in a cold buffer and centrifuged to isolate the membrane fraction containing the NMDA receptors.
-
Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]MK-801 and varying concentrations of dextrorphan.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of dextrorphan that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
-
Sigma-1 (σ₁) Receptor Binding Assay
This protocol is similar to the NMDA assay but uses a radioligand specific for the sigma-1 receptor.
-
Objective: To determine the Kᵢ value of dextrorphan or dextromethorphan at the sigma-1 receptor.
-
Materials:
-
Methodology: The procedure follows the same principles as the NMDA binding assay: tissue preparation, incubation with --INVALID-LINK---pentazocine and the test compound, separation of bound and free ligand via filtration, and quantification of radioactivity to determine IC₅₀ and Kᵢ values.[10][17]
In Vivo Analgesia Models
In vivo models are critical for assessing the functional analgesic effects of a compound in a whole organism.
-
Formalin Test (Tonic Pain Model):
-
Principle: This model assesses a compound's efficacy against both acute nociceptive pain and inflammatory pain. A subcutaneous injection of dilute formalin into a rodent's paw elicits a biphasic pain response.
-
Procedure:
-
Animals are pre-treated with dextrorphan, a control vehicle, or a reference analgesic.
-
A small volume of formalin is injected into the plantar surface of the hind paw.
-
The animal is placed in an observation chamber, and the cumulative time spent licking or flinching the injected paw is recorded for both phases.
-
-
Data Analysis: A reduction in the duration of licking/flinching, particularly in Phase 2, indicates an analgesic effect.[14]
-
-
Hot Plate Test (Acute Pain Model):
-
Principle: This model evaluates the response to a thermal stimulus, primarily measuring centrally mediated analgesia.[18][19]
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
The animal is placed on a metal plate maintained at a constant, noxious temperature (e.g., 55°C).
-
The latency (time) to the first sign of a pain response (e.g., paw licking, jumping) is recorded. A cut-off time is used to prevent tissue damage.
-
-
Data Analysis: An increase in the response latency compared to the control group indicates an analgesic effect.[15]
-
Conclusion
The foundational research on dextrorphan compellingly establishes its role as a potent analgesic agent, primarily through the mechanism of NMDA receptor antagonism. This action directly counteracts the processes of central sensitization that underlie many chronic and difficult-to-treat pain states. The quantitative data from binding assays confirm its high affinity for the NMDA receptor channel, and results from preclinical in vivo models demonstrate its functional efficacy in reducing pain behaviors. While the contribution of its activity at the sigma-1 receptor is still being fully elucidated, this dual mechanism presents a unique pharmacological profile. The detailed experimental protocols provided herein serve as a guide for the continued investigation and development of dextrorphan and related compounds as next-generation analgesics. Further research focusing on translating these robust preclinical findings into consistent clinical efficacy is a critical next step for drug development professionals.
References
- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. ricardinis.pt [ricardinis.pt]
- 3. Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dextromethorphan as an Opioid-Sparing Analgesic in Postoperative Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of dextromethorphan in pain control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Perioperative Dextromethorphan as an Adjunct for Postoperative Pain: a Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of NMDA receptors through a membrane-to-channel path - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dextromethorphan Analgesia in a Human Experimental Model of Hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan | PLOS One [journals.plos.org]
- 12. Dextrallorphan - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. [Dextromethorphan enhances analgesic activity of propacetamol--experimental study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dextromethorphan and ketamine potentiate the antinociceptive effects of mu- but not delta- or kappa-opioid agonists in a mouse model of acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dextromethorphan shows efficacy in experimental pain (nociception) and opioid tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In-Vivo Models for Management of Pain [scirp.org]
- 19. criver.com [criver.com]
Exploratory research into Dextrorphan's anticonvulsant activity
An in-depth guide for researchers and drug development professionals on the mechanisms, preclinical evidence, and experimental evaluation of Dextrorphan (B195859) as an anticonvulsant agent.
Introduction
Dextrorphan (DX), the primary and active metabolite of the widely used antitussive Dextromethorphan (B48470) (DM), has garnered significant interest for its potential as an anticonvulsant agent.[1][2] Its neuroprotective properties and ability to modulate neuronal hyperactivity have been demonstrated in a variety of in vitro and in vivo studies.[1] This technical guide provides a comprehensive overview of the current understanding of Dextrorphan's anticonvulsant activity, with a focus on its mechanisms of action, quantitative preclinical data, and the experimental protocols used for its evaluation.
Core Mechanisms of Anticonvulsant Action
The anticonvulsant effects of Dextrorphan are primarily attributed to its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][3][4] By blocking the NMDA receptor channel, Dextrorphan inhibits the influx of calcium ions, a key event in excitotoxicity and seizure propagation.[1][3] This is considered the predominant mechanism underlying its anticonvulsant and neuroprotective properties.[1]
Beyond NMDA receptor antagonism, evidence suggests that Dextrorphan's anticonvulsant profile may be supported by interactions with other cellular targets:
-
Voltage-Gated Calcium Channels: Dextrorphan has been shown to inhibit voltage-operated calcium channels, further contributing to the reduction of neuronal excitability.[1][5] Specifically, it has been demonstrated to decrease calcium flux through both N-type and L-type voltage-gated calcium channels.[5][6]
-
Voltage-Gated Sodium Channels: Inhibition of voltage-operated sodium channels is another proposed mechanism through which Dextrorphan may exert its anticonvulsant effects.[1]
-
Sigma-1 Receptors: While the role of sigma-1 receptors in Dextrorphan's action is still being fully elucidated, it is a target of interest, particularly in the context of the broader pharmacology of morphinans.[7][8]
It is important to note that while Dextrorphan is a metabolite of Dextromethorphan, their mechanisms of anticonvulsant action may differ.[9][10] Some research suggests that Dextromethorphan's anticonvulsant effects may not be solely dependent on its metabolism to Dextrorphan and could involve distinct binding sites.[7][9]
Signaling Pathway of Dextrorphan's NMDA Receptor Antagonism
Quantitative Preclinical Data
The anticonvulsant efficacy of Dextrorphan has been quantified in several preclinical models. The following tables summarize key findings from these studies.
| Model | Species | Administration Route | ED₅₀ (Effective Dose, 50%) | Comparison | Reference |
| Maximal Electroshock (MES) | Rat | Subcutaneous | 12 µmol/kg | 2.5 times more potent than Diphenylhydantoin (ED₅₀ = 30 µmol/kg) | [9] |
| Compound | Model | Species | Dose | Effect | Reference |
| Dextrorphan | Amygdala-Kindled | Rat | - | Less potent in inducing anticonvulsant effects but more potent in inducing motor impairment compared to Dextromethorphan. | [10] |
| Dextromethorphan | Amygdala-Kindled | Rat | 7.5-15 mg/kg i.p. | Dose-dependently increased focal seizure threshold with minimal adverse effects at these doses. | [10] |
| Dextrorphan | Mg²⁺-free induced epileptiform afterdischarges (in vitro) | Guinea Pig Neocortical Slices | 1-250 µM | Blocked interictal bursts and prolonged ictal epileptiform afterdischarges. | [3] |
| Dextromethorphan | Mg²⁺-free induced epileptiform afterdischarges (in vitro) | Guinea Pig Neocortical Slices | 100 µM | Blocked interictal bursts and prolonged ictal epileptiform afterdischarges. | [3] |
Experimental Protocols
Standardized animal models are crucial for the preclinical evaluation of anticonvulsant drugs.[11][12] The following are detailed methodologies for key experiments cited in Dextrorphan research.
Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.[13][14]
Objective: To assess the ability of a test compound to prevent tonic hindlimb extension induced by a supramaximal electrical stimulus.
Apparatus:
-
Corneal electrodes
-
A shock generator capable of delivering a constant current (e.g., 50-60 Hz, 50-150 mA for 0.2-1.0 seconds).
Procedure:
-
Animals (typically rats or mice) are administered the test compound (Dextrorphan) or vehicle control at various doses via a specified route (e.g., subcutaneous).
-
At the time of predicted peak effect, a drop of saline is applied to the eyes to ensure good electrical contact.
-
The corneal electrodes are placed on the corneas of the animal.
-
A supramaximal electrical stimulus is delivered.
-
The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered a positive endpoint, indicating anticonvulsant activity.
-
The ED₅₀ (the dose that protects 50% of the animals from the tonic hindlimb extension) is calculated.
Pentylenetetrazole (PTZ)-Induced Seizure Test
The PTZ model is used to screen for drugs effective against myoclonic and absence seizures.[11][15]
Objective: To evaluate the ability of a test compound to increase the threshold for or prevent seizures induced by the chemical convulsant pentylenetetrazole.
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
After a specified pre-treatment time, a convulsive dose of PTZ (e.g., 100 mg/kg, s.c.) is administered.[15]
-
Animals are observed for a set period (e.g., 60 minutes) for the occurrence of seizures, typically clonic and tonic convulsions.[15]
-
The latency to the first seizure and the severity of the seizures are recorded.
-
The ability of the test compound to delay the onset of or prevent seizures is indicative of its anticonvulsant potential.
Amygdala Kindling Model
Kindling is a model of chronic epilepsy where repeated subconvulsive electrical stimulation of a brain region (commonly the amygdala) leads to the development of progressively more severe seizures.[10][12]
Objective: To assess the effect of a test compound on focal seizures and seizure generalization in a model of temporal lobe epilepsy.
Procedure:
-
Animals (typically rats) are surgically implanted with a stimulating electrode in the amygdala.
-
After a recovery period, a subconvulsive electrical stimulus is delivered daily.
-
The behavioral seizure severity is scored (e.g., using Racine's scale).
-
This daily stimulation is repeated until the animals are "fully kindled," meaning they consistently exhibit generalized tonic-clonic seizures in response to the previously subconvulsive stimulus.
-
Once kindled, the animals are treated with the test compound or vehicle.
-
The effect of the compound on the seizure threshold (the minimum current required to elicit a seizure) and the severity and duration of the seizures is measured.
Experimental Workflow for Anticonvulsant Drug Screening
Pharmacokinetics and Metabolism
Dextrorphan is the major active metabolite of Dextromethorphan, formed primarily through O-demethylation by the cytochrome P450 enzyme CYP2D6.[2][16] The pharmacokinetics of Dextromethorphan and Dextrorphan can exhibit significant inter-individual variability due to genetic polymorphisms in CYP2D6.[17][18] This can lead to classifications of individuals as poor, intermediate, or extensive metabolizers, which in turn affects the plasma concentrations and duration of action of both compounds.[16] In clinical studies with Dextromethorphan, doses of 40-50 mg every 6 hours have been shown to produce plasma and brain concentrations of Dextrorphan that are comparable to in vitro antiepileptic levels, without significant adverse effects.[17][18]
Clinical Perspectives and Future Directions
While much of the research has focused on Dextromethorphan, the potent anticonvulsant activity of its metabolite, Dextrorphan, is clear from preclinical studies. Clinical trials investigating Dextromethorphan for intractable partial epilepsy have shown some efficacy, although results have been mixed, with some patients experiencing an increase in seizure frequency.[19][20][21] The significant variability in Dextromethorphan metabolism presents a challenge for its clinical use as an anticonvulsant.
Future research should focus on:
-
Further elucidating the distinct contributions of Dextrorphan and Dextromethorphan to anticonvulsant effects.
-
Investigating the therapeutic potential of Dextrorphan administered directly to bypass the metabolic variability of Dextromethorphan.
-
Exploring the development of novel Dextrorphan analogs with improved potency, duration of action, and side-effect profiles.[22]
Conclusion
Dextrorphan exhibits robust anticonvulsant properties in a range of preclinical models, primarily through the antagonism of NMDA receptors. Its multifaceted mechanism of action, also involving voltage-gated ion channels, makes it a compelling candidate for further investigation in the development of novel antiepileptic therapies. A deeper understanding of its pharmacokinetics and the development of strategies to overcome the metabolic variability associated with its parent compound, Dextromethorphan, will be critical for its successful translation to the clinic. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers to build upon in their exploratory research into Dextrorphan's anticonvulsant activity.
References
- 1. Dextromethorphan: cellular effects reducing neuronal hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ricardinis.pt [ricardinis.pt]
- 3. Dextrorphan and dextromethorphan, common antitussives, are antiepileptic and antagonize N-methyl-D-aspartate in brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA antagonists: antiepileptic-neuroprotective drugs with diversified neuropharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dextromethorphan and dextrorphan as calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of dextromethorphan on the seizures induced by kainate and the calcium channel agonist BAY k-8644: comparison with the effects of dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism to dextrorphan is not essential for dextromethorphan's anticonvulsant activity against kainate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The dextromethorphan analog dimemorfan attenuates kainate-induced seizures via σ1 receptor activation: comparison with the effects of dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticonvulsant effects of dextrorphan in rats: possible involvement in dextromethorphan-induced seizure protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differences in anticonvulsant potency and adverse effects between dextromethorphan and dextrorphan in amygdala-kindled and non-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. View of Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches [ijnrph.com]
- 12. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 14. transpharmation.com [transpharmation.com]
- 15. In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 16. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 17. Pharmacokinetics of dextromethorphan and dextrorphan in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Portico [access.portico.org]
- 21. neurology.org [neurology.org]
- 22. Novel anticonvulsant analogs of dextromethorphan: improved efficacy, potency, duration and side-effect profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dextrorphan Tartrate: In Vitro Experimental Protocols for Neuropharmacological Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dextrorphan (B195859), the primary active metabolite of the widely used antitussive dextromethorphan (B48470), is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its activity at the NMDA receptor and other targets, such as the sigma-1 receptor, has garnered significant interest for its potential neuroprotective properties.[2][4] In vitro studies are crucial for elucidating the mechanisms of action and therapeutic potential of dextrorphan. These application notes provide detailed protocols for key in vitro experiments to investigate the neuropharmacological effects of dextrorphan tartrate.
Data Presentation
The following tables summarize quantitative data for dextrorphan from in vitro studies, providing a reference for expected experimental outcomes.
Table 1: Receptor Binding Affinities of Dextrorphan
| Receptor/Site | Ligand | Preparation | Kᵢ (nM) | Reference |
| NMDA Receptor (PCP site) | [³H]MK-801 | Rat brain membranes | 58 | [5] |
| Sigma-1 (σ₁) Receptor | --INVALID-LINK---pentazocine | Guinea pig brain | 210 | [5] |
| α3β4* Nicotinic Receptor | - | Oocytes | IC₅₀: ~10 µM | [5] |
Table 2: Neuroprotective Effects of Dextrorphan
| Cell Type | Neurotoxin | Assay | EC₅₀ / IC₅₀ | Reference |
| Murine Cortical Neurons | Glutamate (B1630785) | Morphological Assessment | 10-100 µM (attenuation) | [2] |
| Cultured Rat Cortical Neurons | NMDA | Calcium Imaging | IC₅₀: 4 µM | [6] |
| Cultured Rat Cortical Neurons | Hypoxia | Cell Viability | Concentration-dependent attenuation in micromolar range | [7] |
Experimental Protocols
Herein are detailed methodologies for key in vitro experiments to characterize the activity of this compound.
Protocol 1: Neuroprotection Assay using Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To determine the protective effect of this compound against NMDA-induced excitotoxicity in primary cortical neurons by measuring the release of lactate dehydrogenase (LDH), an indicator of cell death.
Materials:
-
This compound (Sigma-Aldrich, Cat. No. D127 or equivalent)[8]
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
N-methyl-D-aspartate (NMDA)
-
LDH cytotoxicity assay kit (e.g., from Abcam, Takara Bio, or Thermo Fisher Scientific)[9][10][11]
-
Plate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Cell Culture:
-
Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.
-
Culture cells in a humidified incubator at 37°C and 5% CO₂ for 7-10 days to allow for maturation.
-
-
This compound and NMDA Preparation:
-
Prepare a stock solution of this compound in sterile water or culture medium.
-
Prepare a stock solution of NMDA and glycine (co-agonist) in sterile water.
-
-
Treatment:
-
On the day of the experiment, replace the culture medium with fresh, serum-free medium.
-
Add varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) to the respective wells. Incubate for 1 hour.
-
Following the pre-treatment, add NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to induce excitotoxicity.
-
Include the following controls:
-
Untreated cells (spontaneous LDH release): Cells with medium only.
-
NMDA-treated cells (maximum LDH release from toxin): Cells treated with NMDA/glycine without dextrorphan.
-
Lysis control (maximum LDH release): Cells treated with the lysis solution provided in the LDH kit.
-
Vehicle control: Cells treated with the vehicle used to dissolve this compound.
-
-
-
LDH Assay:
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.[11]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture from the kit to each well.[10]
-
Incubate at room temperature for 30 minutes, protected from light.[10]
-
Add 50 µL of the stop solution from the kit to each well.[10]
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a plate reader.[10]
-
-
Data Analysis:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
-
Plot the percentage of neuroprotection (100 - % Cytotoxicity) against the concentration of this compound to determine the EC₅₀.
-
Protocol 2: Analysis of mTOR Signaling Pathway by Western Blot
Objective: To investigate the effect of this compound on the mTOR signaling pathway by analyzing the phosphorylation status of key downstream proteins like p70S6K and 4E-BP1.
Materials:
-
This compound
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Cell culture reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle-treated control.
-
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.[13]
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and mix with Laemmli sample buffer. Boil at 95-100°C for 5 minutes.[13]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[12]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[4]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL reagent and visualize the protein bands using an imaging system.[12]
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of phosphorylated proteins to the total protein levels and then to the loading control.
-
Mandatory Visualizations
Caption: General experimental workflow for in vitro studies of this compound.
Caption: Dextrorphan's mechanism of action at the NMDA receptor.
Caption: Putative modulation of the mTOR signaling pathway by dextrorphan.
References
- 1. Dextrorphan 125-73-5 [sigmaaldrich.com]
- 2. Dextrorphan and dextromethorphan attenuate glutamate neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA receptor challenge with dextromethorphan - subjective response, neuroendocrinological findings and possible clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. Comparative Effects of Dextromethorphan and Dextrorphan on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dextrorphan and dextromethorphan attenuate hypoxic injury in neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. takarabio.com [takarabio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Application Notes and Protocols for Dextrorphan Tartrate in Animal Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Dextrorphan (B195859) tartrate in preclinical animal models of stroke. The protocols and data presented are compiled from various studies to assist in the design and execution of experiments aimed at evaluating the neuroprotective potential of this compound.
Introduction
Dextrorphan, the primary active metabolite of dextromethorphan (B48470), is a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It has demonstrated neuroprotective properties in several experimental models of focal and global cerebral ischemia.[3][4][5] The primary mechanism of action is the attenuation of glutamate-induced excitotoxicity, a key pathological cascade in ischemic stroke.[6][7] Additionally, some evidence suggests a role in replenishing ATP, further contributing to its cerebroprotective effects.[3] These notes will detail the application of Dextrorphan tartrate in rodent and rabbit models of stroke.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key studies investigating the efficacy of this compound in animal models of stroke.
Table 1: Efficacy of this compound in a Rabbit Model of Transient Focal Ischemia
| Parameter | Control Group (Normal Saline) | This compound Group | Percent Reduction | Reference |
| Area of Neocortical Severe Ischemic Neuronal Damage | 41.3% | 4.4% | 89.3% | [4] |
| Area of Neocortical Severe Ischemic Neuronal Damage | 49.6% | 10.5% | 78.8% | [5] |
| Area of Cortical Edema (via MRI) | 38.6% | 10.2% | 73.6% | [5] |
Table 2: Efficacy of this compound in a Rat Model of Transient Focal Ischemia
| Parameter | Control Group | This compound Group (30 mg/kg, i.p.) | Percent Reduction | Reference |
| Infarct Volume | Baseline | Reduced by ~65% | ~65% | [8] |
Experimental Protocols
Rabbit Model of Transient Focal Cerebral Ischemia
This protocol is adapted from studies by Steinberg et al.[4][5]
Objective: To induce transient focal cerebral ischemia in rabbits to evaluate the neuroprotective effects of this compound.
Materials:
-
New Zealand White rabbits
-
This compound
-
Normal saline
-
Anesthetic (e.g., ketamine, xylazine)
-
Surgical instruments for vessel occlusion
-
Physiological monitoring equipment (ECG, blood pressure, temperature)
Procedure:
-
Animal Preparation: Anesthetize the rabbit and maintain physiological parameters within the normal range.
-
Ischemia Induction:
-
Perform a midline cervical incision to expose the left internal carotid artery (ICA) and anterior cerebral artery (ACA).
-
Induce ischemia by occluding both the left ICA and ACA for 1 hour using microvascular clips.
-
-
Drug Administration:
-
Immediately following the 1-hour arterial occlusion, administer this compound intravenously.
-
A typical dosing regimen is a 15 mg/kg loading dose followed by a continuous infusion of 15 mg/kg/h for the duration of the reperfusion period.[4] The control group receives an equivalent volume of normal saline.
-
-
Reperfusion: After 1 hour of occlusion, remove the microvascular clips to allow for 4 hours of reperfusion.
-
Outcome Assessment:
-
Histopathology: At the end of the reperfusion period, euthanize the animal and perfuse the brain. Process the brain for histological staining (e.g., H&E) to determine the area of severe ischemic neuronal damage.
-
Magnetic Resonance Imaging (MRI): If available, perform MRI to assess the area of cortical edema.[5]
-
Neurophysiological Assessment: Somatosensory evoked potentials can be monitored to assess functional recovery.[5]
-
Rat Model of Transient Focal Cerebral Ischemia
This protocol is based on a study by Moncada et al.[8]
Objective: To induce transient focal cerebral ischemia in rats to assess the neuroprotective effects of this compound.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
This compound
-
Vehicle (e.g., saline)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for vessel ligation
Procedure:
-
Animal Preparation: Anesthetize the rat.
-
Drug Administration:
-
Administer this compound (e.g., 30 mg/kg) or vehicle intraperitoneally (i.p.) 15 minutes before the induction of ischemia.[8]
-
-
Ischemia Induction:
-
Induce transient focal cerebral ischemia by a 90-minute period of ligation of the right middle cerebral artery (MCA) and both common carotid arteries.
-
-
Reperfusion: After 90 minutes, remove the ligatures to allow for reperfusion.
-
Long-term Survival and Outcome Assessment:
-
Allow the animals to recover and survive for an extended period (e.g., 14 days).[8]
-
Infarct Volume Measurement: After the survival period, euthanize the animals, and process the brains for staining (e.g., TTC staining) to measure the infarct volume.
-
Signaling Pathways and Experimental Workflow
Proposed Neuroprotective Signaling Pathway of Dextrorphan
Caption: Dextrorphan's neuroprotective mechanism via NMDA receptor antagonism.
Experimental Workflow for Evaluating Dextrorphan in Animal Stroke Models
Caption: General experimental workflow for preclinical stroke studies.
Important Considerations
-
Dose-Response Studies: It is crucial to perform dose-response studies to determine the optimal therapeutic dose of this compound in the chosen animal model.
-
Therapeutic Window: Investigate the therapeutic window by administering the compound at different time points post-ischemia to ascertain the window of efficacy.
-
Route of Administration: The route of administration (e.g., intravenous, intraperitoneal) can significantly impact the bioavailability and efficacy of the compound.
-
Anesthesia: The choice of anesthetic can influence physiological parameters and potentially interact with the neuroprotective agent. Careful selection and monitoring are essential.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
These application notes and protocols are intended to serve as a guide. Researchers should adapt these protocols to their specific experimental questions and available resources, ensuring rigorous scientific methodology and ethical considerations.
References
- 1. Safety, tolerability, and pharmacokinetics of the N-methyl-D-aspartate antagonist dextrorphan in patients with acute stroke. Dextrorphan Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dextrorphan attenuates the behavioral consequences of ischemia and the biochemical consequences of anoxia: possible role of N-methyl-d-aspartate receptor antagonism and ATP replenishing action in its cerebroprotecting profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delayed treatment with dextromethorphan and dextrorphan reduces cerebral damage after transient focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dextromethorphan protects against cerebral injury following transient focal ischemia in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the neuroprotective effect of dextromethorphan in the acute phase of ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Additive neuroprotective effects of dextrorphan and cycloheximide in rats subjected to transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Dextrorphan Tartrate in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dextrorphan (B195859) (DXO), the active metabolite of the widely used antitussive agent dextromethorphan (B48470), in human plasma. The protocol employs a straightforward sample preparation technique, followed by rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The described method has been validated for linearity, precision, accuracy, and recovery, demonstrating its reliability for bioanalytical applications.
Introduction
Dextrorphan is the primary active metabolite of dextromethorphan, a common component in over-the-counter cough and cold remedies.[1] The quantification of dextrorphan in plasma is crucial for pharmacokinetic and pharmacodynamic studies, as well as for assessing metabolic phenotypes.[2][3] LC-MS/MS offers high sensitivity and selectivity, making it the preferred analytical technique for determining drug and metabolite concentrations in complex biological matrices like plasma.[2] This document provides a detailed protocol for the extraction and quantification of dextrorphan tartrate from human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Dextromethorphan-d3 (or other suitable stable-isotope labeled internal standard)[1]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
Instrumentation
-
Liquid Chromatograph (e.g., Thermo Scientific Accucore, Agilent, Waters)
-
Triple Quadrupole Mass Spectrometer (e.g., Thermo Scientific TSQ Vantage, Sciex API 300/3000)[1][4]
-
Analytical Column: A C18 column, such as a Thermo Scientific Accucore C18 (50 x 2.1 mm, 2.6 µm), is recommended for fast and efficient separation.[1]
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard (IS), dextromethorphan-d3, in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the dextrorphan stock solution in acetonitrile to create working standard solutions for the calibration curve and quality control (QC) samples.[1]
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards ranging from 0.1 to 100 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.25, 3, and 25 ng/mL).[1]
Sample Preparation Protocol
Several methods can be employed for sample preparation, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT). A robust SPE method is detailed below.[1][3]
Solid-Phase Extraction (SPE)
-
To 180 µL of plasma sample, standard, or QC, add 10 µL of the internal standard working solution (dextromethorphan-d3) and 10 µL of acetonitrile. For blank samples, add 20 µL of acetonitrile.
-
Vortex the samples for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex for another 30 seconds.
-
Centrifuge the samples at 14,000 rpm for 5 minutes.[1]
-
Condition an SPE cartridge (e.g., Thermo Scientific™ SOLA™ CX) with methanol followed by water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard with an elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Thermo Scientific Accucore C18, 50 x 2.1 mm, 2.6 µm[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or gradient elution can be optimized. A fast gradient is often used. |
| Flow Rate | 0.4 - 1.4 mL/min[1][5] |
| Column Temperature | 40 °C[1] |
| Injection Volume | 2 µL[1] |
Mass Spectrometry Conditions
| Parameter | Value |
| Instrumentation | Thermo Scientific TSQ Vantage or equivalent[1] |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive[1] |
| Spray Voltage | 5000 V[1] |
| Vaporizer Temperature | 450 °C[1] |
| Sheath Gas Pressure | 60 Arb[1] |
| Auxiliary Gas Pressure | 40 Arb[1] |
| Capillary Temperature | 300 °C[1] |
| Collision Gas | Argon at 1.5 mTorr[1] |
MRM Transitions
Multiple Reaction Monitoring (MRM) is used for quantification. The following transitions are monitored:
| Compound | Parent Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Dextrorphan | 258.2 | 157.1 | 37[1][6][7] |
| Dextromethorphan-d3 (IS) | 275.2 | 215.1 | 22[1] |
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Linearity
The calibration curve should be linear over the range of 0.1 to 100 ng/mL, with a correlation coefficient (r²) of ≥ 0.99.[1]
Accuracy and Precision
The intra- and inter-day precision and accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[8]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | ≤ 20 | ≤ 20 | 80-120 |
| Low QC | 0.25 | ≤ 15 | ≤ 15 | 85-115[1] |
| Medium QC | 3.0 | ≤ 15 | ≤ 15 | 85-115[1] |
| High QC | 25.0 | ≤ 15 | ≤ 15 | 85-115[1] |
Recovery and Matrix Effect
The extraction recovery of dextrorphan and the internal standard should be consistent and reproducible. The matrix effect should be assessed to ensure that ionization suppression or enhancement from plasma components does not affect quantification. Recovery for dextrorphan has been reported to be around 101.6%.[1]
Data Presentation
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | Example Value |
| 0.5 | Example Value |
| 1.0 | Example Value |
| 5.0 | Example Value |
| 10.0 | Example Value |
| 25.0 | Example Value |
| 50.0 | Example Value |
| 100.0 | Example Value |
| Note: Representative data to be filled in from experimental results. |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.1 | Example Value | Example Value | Example Value |
| Low QC | 0.25 | Example Value | Example Value | Example Value |
| Medium QC | 3.0 | Example Value | Example Value | Example Value |
| High QC | 25.0 | Example Value | Example Value | Example Value |
| Note: Representative data to be filled in from experimental results. |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 0.25 | Example Value | Example Value |
| High QC | 25.0 | Example Value | Example Value |
| Note: Representative data to be filled in from experimental results. |
Experimental Workflow Visualization
Caption: LC-MS/MS workflow for dextrorphan quantification in plasma.
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The protocol is well-suited for high-throughput analysis in a regulated bioanalytical laboratory and can be readily applied to pharmacokinetic and drug metabolism studies.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low-volume plasma sampling for determination of dextromethorphan and dextrorphan in rat plasma: LC-MS/MS method and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive LC-MS/MS assay for the determination of dextromethorphan and metabolites in human urine--application for drug interaction studies assessing potential CYP3A and CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of dextromethorphan and dextrophan in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [Determination of dextrorphan in human plasma and pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of dextromethorphan, dextrorphan, and guaifenesin in human plasma using semi-automated liquid/liquid extraction and gradient liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing the Neuroprotective Effects of Dextrorphan Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextrorphan, the primary active metabolite of the widely used antitussive Dextromethorphan (B48470), has garnered significant interest for its neuroprotective properties.[1][2] Its principal mechanism of action involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamate-mediated excitotoxicity.[3][4] Excessive activation of NMDA receptors leads to a massive influx of calcium ions, triggering a cascade of neurotoxic events, including mitochondrial dysfunction, production of reactive oxygen species (ROS), and ultimately, neuronal apoptosis.[5][6] Dextrorphan has been shown to attenuate this excitotoxic damage in various preclinical models of neurological disorders, such as stroke and traumatic brain injury.[7][8][9]
Beyond NMDA receptor antagonism, Dextrorphan's neuroprotective effects are also attributed to its activity as a sigma-1 receptor agonist and its ability to modulate inflammatory responses.[2][10] The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum-mitochondrion interface that, when activated, promotes cell survival by regulating calcium homeostasis, reducing endoplasmic reticulum stress, and activating pro-survival signaling pathways.[11][12] Furthermore, Dextromethorphan and its metabolites have demonstrated anti-inflammatory effects by suppressing the activation of microglia, the resident immune cells of the central nervous system, and subsequently reducing the production of pro-inflammatory cytokines.[1][13][14]
This document provides detailed application notes and protocols for assessing the neuroprotective effects of Dextrorphan tartrate in both in vitro and in vivo models of neuronal injury.
Data Presentation
In Vitro Neuroprotective Effects of this compound
| Assay | Neurotoxic Insult | This compound Concentration | Endpoint Measured | Result | Reference |
| Lactate Dehydrogenase (LDH) Assay | Glutamate (B1630785) (100 µM) | 0 - 100 µM | LDH Release (% of control) | ED50: 13-17 µM | [4] |
| Intracellular Calcium Imaging | Glutamate (100 µM) | 10 µM | Peak [Ca2+]i (F/F0) | Significant reduction in glutamate-induced calcium influx | [3][15] |
| TUNEL Assay | Glutamate (100 µM) | 10 µM | Apoptotic Cells (%) | Dose-dependent decrease in the number of TUNEL-positive neurons | [16] |
| Caspase-3 Activity Assay | Glutamate (100 µM) | 10 µM | Caspase-3 Activity (Fold Change) | Significant inhibition of caspase-3 activation | [17] |
In Vivo Neuroprotective Effects of Dextromethorphan/Dextrorphan
| Animal Model | Compound | Dosage | Route of Administration | Endpoint Measured | Result | Reference |
| Traumatic Brain Injury (TBI) | Dextromethorphan | 30 mg/kg | Intraperitoneal | Neuronal Survival, Brain Edema, Neurological Deficits | Increased neuronal survival, reduced brain edema and neurological deficits | [9] |
| Penetrating Ballistic-Like Brain Injury | Dextromethorphan | 0.156 - 10 mg/kg | Intravenous | Motor Recovery, Cognitive Performance | Dose-dependent improvement in motor recovery and cognitive performance | [8] |
| Ischemic Stroke (Clinical Trial) | Dextromethorphan | 300 mg/day | Oral | NIHSS Score, Barthel Index, Rankin Score | No significant improvement in neurological deficit in this low-dose, short-term study | [7][18][19] |
Experimental Protocols
In Vitro Model of Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
This protocol describes the induction of excitotoxic neuronal death using glutamate and the assessment of the neuroprotective effect of this compound.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated culture plates (96-well or other formats)
-
Glutamate stock solution (10 mM in sterile water)
-
This compound stock solution (10 mM in sterile water or DMSO)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Fluo-4 AM calcium indicator dye
-
TUNEL assay kit
-
Caspase-3 activity assay kit
Procedure:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates at a suitable density and culture for 7-10 days in vitro (DIV) to allow for maturation.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control. Incubate for 1 hour.
-
Glutamate Insult: Add glutamate to the culture medium to a final concentration of 100 µM. For control wells, add an equivalent volume of vehicle.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Assessment of Neuroprotection: Following the incubation period, assess neuronal viability and apoptosis using the assays described below.
Lactate Dehydrogenase (LDH) Assay for Cell Viability
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.
Procedure:
-
Carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves incubating the supernatant with a reaction mixture that leads to a colorimetric change proportional to the amount of LDH.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the control (glutamate-treated) and untreated cells.
Intracellular Calcium Imaging with Fluo-4 AM
This method allows for the real-time visualization of changes in intracellular calcium concentration.
Procedure:
-
Dye Loading: Incubate the primary cortical neurons with Fluo-4 AM (typically 2-5 µM) in culture medium for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells with fresh culture medium to remove excess dye.
-
Imaging: Using a fluorescence microscope equipped with a calcium imaging system, acquire baseline fluorescence images.
-
Stimulation: Perfuse the cells with a solution containing glutamate (100 µM) with or without pre-incubation with this compound (10 µM).
-
Data Acquisition: Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Analysis: Quantify the peak fluorescence intensity (F/F0) to determine the effect of this compound on glutamate-induced calcium influx.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Procedure:
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent solution (e.g., 0.1% Triton X-100).
-
TUNEL Staining: Follow the manufacturer's protocol for the TUNEL assay kit. This involves incubating the cells with a reaction mixture containing TdT enzyme and labeled dUTPs.
-
Counterstaining: Counterstain the cell nuclei with a fluorescent dye such as DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Quantification: Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells (DAPI-stained nuclei).
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Procedure:
-
Cell Lysis: Lyse the cells to release their contents.
-
Assay: Follow the manufacturer's instructions for the caspase-3 activity assay kit. This typically involves incubating the cell lysate with a specific caspase-3 substrate that releases a fluorescent or colorimetric product upon cleavage.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader.
-
Analysis: Determine the fold change in caspase-3 activity in this compound-treated cells compared to the glutamate-treated control.
Mandatory Visualization
Caption: Experimental workflow for assessing this compound's neuroprotective effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dextromethorphan: cellular effects reducing neuronal hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the neuroprotective effect of dextromethorphan in the acute phase of ischaemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective profile of dextromethorphan in an experimental model of penetrating ballistic-like brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dextromethorphan provides neuroprotection via anti-inflammatory and anti-excitotoxicity effects in the cortex following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 13. Determining the neuroprotective effects of dextromethorphan in lipopolysaccharide‑stimulated BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dextromethorphan protects dopaminergic neurons against inflammation-mediated degeneration through inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dextromethorphan analogs are neuroprotective in vitro and block glutamate-induced excitotoxic calcium signals in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dextromethorphan is protective against sensitized N-methyl-D-aspartate receptor-mediated excitotoxic brain damage in the developing mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dextromethorphan Suppresses Lipopolysaccharide-Induced Epigenetic Histone Regulation in the Tumor Necrosis Factor-α Expression in Primary Rat Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical research Evaluation of the neuroprotective effect of dextromethorphan in the acute phase of ischaemic stroke [archivesofmedicalscience.com]
- 19. Evaluation of the neuroprotective effect of dextromethorphan in the acute phase of ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Dextrorphan Tartrate for the Study of CYP2D6 Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cytochrome P450 2D6 (CYP2D6) enzyme is a critical component in the metabolism of approximately 25% of all clinically used drugs.[1] Its high degree of genetic polymorphism leads to significant inter-individual variability in drug metabolism, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers.[2] This variability can profoundly impact drug efficacy and toxicity. Therefore, characterizing the inhibitory or inductive potential of new chemical entities on CYP2D6 is a regulatory requirement and a crucial step in drug development.[3][4]
Dextromethorphan (B48470), a common antitussive agent, is a widely accepted probe substrate for assessing CYP2D6 activity both in vitro and in vivo.[5] The primary metabolic pathway of dextromethorphan is O-demethylation to its active metabolite, dextrorphan (B195859), a reaction predominantly catalyzed by CYP2D6.[5][6] The ratio of dextromethorphan to dextrorphan in biological matrices such as plasma, urine, or saliva serves as a reliable biomarker for CYP2D6 phenotype and activity.[2][7][8] Dextrorphan tartrate, as a salt form of the metabolite, is essential in its pure form as an analytical standard for these assays. These application notes provide detailed protocols for utilizing dextromethorphan to probe CYP2D6 activity and accurately quantify the resulting dextrorphan.
Key Concepts & Signaling Pathways
The metabolic conversion of dextromethorphan is a key indicator of CYP2D6 function. The primary pathway involves the O-demethylation of dextromethorphan to dextrorphan, which is almost exclusively mediated by CYP2D6. A secondary pathway, N-demethylation to 3-methoxymorphinan, is catalyzed mainly by CYP3A4.[9] This makes the dextromethorphan to dextrorphan ratio a specific measure of CYP2D6 activity.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to CYP2D6 activity assays using dextromethorphan.
Table 1: In Vitro Kinetic Parameters for Dextromethorphan Metabolism
| Enzyme | Metabolic Reaction | Km (µM) | Vmax (pmol/pmol P450/min) | Intrinsic Clearance (Vmax/Km) (µl/pmol P450/min) |
|---|---|---|---|---|
| CYP2D6 | Dextromethorphan → Dextrorphan | 3.7 - 5.0 | 11.9 | 2.98 |
| CYP3A4 | Dextromethorphan → Dextrorphan | 157 | - | - |
| CYP2B6 | Dextromethorphan → Dextrorphan | - | - | - |
| CYP2C18 | Dextromethorphan → Dextrorphan | - | - | - |
| CYP3A4 | Dextromethorphan → 3-Methoxymorphinan | - | - | - |
Data compiled from reference[6]. Note that at substrate concentrations below 10 µM, CYP2D6 is the dominant enzyme for dextrorphan formation.[6]
Table 2: In Vivo Phenotyping with Dextromethorphan
| Phenotype | Description | Urinary Metabolic Ratio (Dextromethorphan/Dextrorphan) |
|---|---|---|
| Poor Metabolizer (PM) | Two null alleles, significantly reduced or absent enzyme activity. | > 0.3[2][8] |
| Extensive Metabolizer (EM) | "Normal" enzyme activity. | < 0.3[2][8] |
The metabolic ratio is a key determinant for phenotyping individuals.[2][8]
Table 3: Common CYP2D6 Inhibitors and Inducers
| Classification | Drug |
|---|---|
| Strong Inhibitors | Fluoxetine, Paroxetine, Quinidine[10] |
| Moderate Inhibitors | Mirabegron[10] |
| Weak Inhibitors | Cimetidine, Sertraline, Ritonavir[1] |
| Inducers | Rifampicin, Phenobarbital, Carbamazepine[11] |
This is not an exhaustive list. Source: U.S. Food and Drug Administration (FDA).[1][10][11]
Experimental Protocols
Protocol 1: In Vitro CYP2D6 Inhibition Assay using Human Liver Microsomes (HLM)
This protocol is designed to assess the inhibitory potential of a test compound on CYP2D6-mediated metabolism of dextromethorphan.
Materials:
-
Human Liver Microsomes (HLM)[12]
-
Dextromethorphan hydrobromide (probe substrate)
-
This compound (analytical standard)
-
Test compound (potential inhibitor)
-
Phosphate buffer (100 mM, pH 7.4)[12]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[12]
-
Ice-cold acetonitrile
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system[12]
Procedure:
-
Preparation: Prepare stock solutions of dextromethorphan, dextrorphan, and the test compound in a suitable solvent. The final concentration of dextromethorphan in the incubation should be below its Km for CYP2D6 (e.g., 5 µM) to ensure sensitivity.
-
Incubation Mixture: In a 96-well plate, combine the following in a total volume of, for example, 200 µL:
-
Phosphate buffer (100 mM, pH 7.4)
-
Human Liver Microsomes (final concentration e.g., 0.5 mg/mL)[12]
-
Test compound at various concentrations (and a vehicle control)
-
Dextromethorphan (final concentration e.g., 5 µM)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[12]
-
Incubation: Incubate at 37°C for a predetermined linear time (e.g., 20 minutes).[13]
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog).
-
Protein Precipitation: Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the formation of dextrorphan using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of dextrorphan formation in the presence of different concentrations of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Protocol 2: In Vivo CYP2D6 Phenotyping in Human Subjects
This protocol describes a non-invasive method to determine an individual's CYP2D6 phenotype.
Materials:
-
Dextromethorphan hydrobromide capsules or solution (e.g., 40 mg)[8]
-
Urine collection containers
-
β-glucuronidase/arylsulfatase (for hydrolysis of conjugated metabolites)[9]
-
Analytical standards: Dextromethorphan hydrobromide and this compound
Procedure:
-
Subject Preparation: Subjects should abstain from any known CYP2D6 inhibitors or inducers for at least one week prior to the study.
-
Dose Administration: Administer a single oral dose of dextromethorphan (e.g., 40 mg) to the subject.[8]
-
Urine Collection: Collect all urine produced over a specified period, typically 8 to 12 hours post-dose.[2][14] Record the total volume.
-
Sample Preparation:
-
Take an aliquot of the collected urine.
-
To account for conjugated metabolites, treat the urine sample with β-glucuronidase/arylsulfatase to hydrolyze the glucuronide and sulfate (B86663) conjugates of dextrorphan.[9]
-
Perform a liquid-liquid or solid-phase extraction to isolate dextromethorphan and dextrorphan.
-
-
Analysis: Quantify the concentrations of both dextromethorphan and dextrorphan in the urine samples using a validated HPLC or LC-MS/MS method.[2][8]
-
Data Analysis:
-
Calculate the total amount of dextromethorphan and dextrorphan excreted in the urine over the collection period.
-
Determine the Metabolic Ratio (MR) = (amount of Dextromethorphan) / (amount of Dextrorphan).[8]
-
Assign the phenotype based on the calculated MR. An MR > 0.3 typically classifies an individual as a Poor Metabolizer (PM).[2][8]
-
Drug-Drug Interaction (DDI) Study Design
Dextromethorphan is a valuable probe for clinical DDI studies to investigate if a new drug inhibits or induces CYP2D6.
References
- 1. A Scoping Review of the Evidence Behind CYP2D6 Inhibitor Classifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. CYP2D6 genotype and phenotyping by determination of dextromethorphan and metabolites in serum of healthy controls and of patients under psychotropic medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYP2D6 phenotyping with dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sensitive LC-MS/MS assay for the determination of dextromethorphan and metabolites in human urine--application for drug interaction studies assessing potential CYP3A and CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 11. scbt.com [scbt.com]
- 12. mdpi.com [mdpi.com]
- 13. Measurement of liver microsomal cytochrome p450 (CYP2D6) activity using [O-methyl-14C]dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of CYP2D6 and CYP3A4 activity in vivo with dextromethorphan: sources of variability and predictors of adverse effects in 419 healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Dextrorphan Tartrate as a Certified Reference Material in Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextrorphan (B195859) tartrate is the tartrate salt form of dextrorphan, the primary active metabolite of the widely used antitussive (cough suppressant) drug, dextromethorphan (B48470).[1][2] As a Certified Reference Material (CRM), dextrorphan tartrate serves as a critical tool for ensuring the accuracy, reliability, and validity of analytical methods in research, clinical diagnostics, and forensic toxicology.[1] This document provides detailed application notes and protocols for the use of this compound CRM in various laboratory assays. Dextrorphan is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a property that contributes to the psychoactive effects observed with high doses of its parent compound, dextromethorphan.[3]
This CRM is manufactured and tested under ISO/IEC 17025 and ISO 17034 standards, ensuring metrologically valid procedures and providing certified property values with associated uncertainties.[1] It is intended for use as a quantitative analytical reference standard in various applications, including mass spectrometry.[1]
Product Information
| Parameter | Specification |
| Product Name | This compound (CRM) |
| Synonyms | DXO, d-3-hydroxy-N-Methylmorphinan, (+)-3-Hydroxy-N-methylmorphinan (+)-tartrate salt |
| CAS Number | 143-98-6 |
| Molecular Formula | C₁₇H₂₃NO • C₄H₆O₆ |
| Molecular Weight | 407.5 g/mol [1] |
| Formulation | Available as a crystalline solid or a 1 mg/mL solution in methanol[1][2] |
| Purity | ≥98%[2] |
| Storage | -20°C[2] |
| Stability | ≥ 3 years (as solution)[1], ≥ 4 years (as solid)[2] |
Applications
This compound CRM is essential for a variety of analytical applications, including:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Accurate quantification of dextrorphan in biological matrices (plasma, urine) is crucial for understanding the metabolism and effects of dextromethorphan.[4]
-
Drug Metabolism Studies: Investigating the activity of cytochrome P450 enzymes, particularly CYP2D6, which is responsible for the O-demethylation of dextromethorphan to dextrorphan.[5][6][7]
-
Forensic and Clinical Toxicology: Identifying and quantifying dextrorphan in cases of dextromethorphan abuse or overdose.
-
Analytical Method Validation: Establishing the performance characteristics (e.g., linearity, accuracy, precision) of analytical methods intended for dextrorphan quantification.
Metabolic Pathway of Dextromethorphan
Dextromethorphan is primarily metabolized in the liver to dextrorphan by the enzyme CYP2D6. Dextrorphan is then further metabolized by CYP3A4 to 3-hydroxymorphinan or undergoes glucuronidation via UGT enzymes.[5][6][7]
Mechanism of Action: NMDA Receptor Antagonism
Dextrorphan acts as a non-competitive antagonist at the NMDA receptor. By blocking the NMDA receptor, dextrorphan inhibits the influx of Ca²⁺ ions, which is a key step in excitatory neurotransmission. This mechanism is central to its physiological and psychoactive effects.
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare a series of standard solutions of this compound for calibration curves and quality control samples.
Materials:
-
This compound CRM (solid or 1 mg/mL solution)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Primary Stock Solution (if using solid CRM):
-
Accurately weigh a suitable amount of this compound CRM.
-
Dissolve in a known volume of methanol to prepare a stock solution of 1 mg/mL.
-
Store the stock solution at -20°C.
-
-
Working Stock Solution:
-
If using the 1 mg/mL CRM solution, this can serve as the working stock.
-
If using the newly prepared primary stock, allow it to equilibrate to room temperature.
-
Prepare a working stock solution by diluting the primary stock with methanol or acetonitrile to a concentration of 100 µg/mL.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Perform serial dilutions of the working stock solution with the appropriate solvent (e.g., 50:50 acetonitrile:water) to prepare calibration standards at various concentrations.
-
A typical calibration curve range for plasma analysis is 0.1 ng/mL to 100 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
Quantification of Dextrorphan in Human Plasma by LC-MS/MS
Objective: To provide a validated method for the quantitative analysis of dextrorphan in human plasma.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 50 x 2.1 mm, 2.6 µm particle size)
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample, add an internal standard (e.g., dextrorphan-d3).
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Dextrorphan: m/z 258.2 → 157.1Dextrorphan-d3: m/z 261.2 → 160.1 |
Method Validation Summary:
The following table summarizes typical validation parameters for an LC-MS/MS method for dextrorphan quantification in plasma.
| Validation Parameter | Typical Performance |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for validating an analytical method for dextrorphan quantification.
Stability and Forced Degradation
While comprehensive forced degradation studies for this compound are not widely published, studies on its parent compound, dextromethorphan, indicate that the morphinan (B1239233) structure can be susceptible to degradation under certain stress conditions. It is recommended that stability-indicating methods be developed and validated according to ICH guidelines. Typical stress conditions include:
-
Acidic Hydrolysis: 1N HCl at 60°C
-
Basic Hydrolysis: 1N NaOH at 60°C
-
Oxidative Degradation: 3-6% H₂O₂ at room temperature
-
Thermal Degradation: 105°C
-
Photolytic Degradation: Exposure to UV and visible light
The CRM should be stored under the recommended conditions (-20°C) to ensure its long-term stability.
Conclusion
This compound as a Certified Reference Material is an indispensable tool for the accurate and precise quantification of dextrorphan in various analytical assays. Its use in conjunction with validated methods, such as the LC-MS/MS protocol described herein, is fundamental for reliable data generation in pharmacokinetic research, clinical monitoring, and forensic analysis. Adherence to proper preparation, storage, and handling procedures will ensure the integrity and certified value of this reference material.
References
Application Notes and Protocols for Cell Culture Studies Using Dextrorphan Tartrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the effects of Dextrorphan tartrate in various cell culture models. Dextrorphan, the primary active metabolite of the widely used antitussive Dextromethorphan (B48470), is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and exhibits neuroprotective properties.[1][2][3][4][5][6] These protocols are designed for researchers in neuroscience, pharmacology, and drug development to assess the efficacy and mechanism of action of this compound in vitro.
Data Presentation: Quantitative Analysis of Dextrorphan and Dextromethorphan Activity
The following tables summarize the key quantitative data for Dextrorphan and its parent compound, Dextromethorphan, from in vitro studies. This information is crucial for designing experiments with appropriate concentration ranges.
Table 1: Inhibitory Concentrations (IC50) of Dextromethorphan and Dextrorphan
| Compound | Target | Cell Type | Assay | IC50 Value |
| Dextromethorphan | NMDA Receptor | Cultured Rat Cortical Neurons | Whole-cell patch-clamp | 0.55 µM[7] |
| Dextromethorphan | Voltage-gated Na+ Channels | Cultured Rat Cortical Neurons | Whole-cell patch-clamp | ~80 µM[7] |
| Dextromethorphan | L- and N-type Ca2+ Channels | Cultured Rat Cortical Neurons & PC12 Cells | Whole-cell patch-clamp | 52-71 µM[7] |
| Dextromethorphan | NMDA-evoked Ca2+ influx | Cultured Rat Hippocampal Neurons | Fura-2 Calcium Imaging | 4 µM[1] |
| Dextrorphan | NMDA Receptor | - | Radioligand Binding Assay | 21.6 nM[8] |
| Dextrorphan | Nicotinic Acetylcholine Receptors (α3β4*) | Oocytes | - | ~1-4 µM[9] |
Table 2: Neuroprotective and Cytotoxic Effects of Dextromethorphan
| Compound | Condition | Cell Line | Assay | Effective Concentration | Effect |
| Dextromethorphan | LPS-induced inflammation | Rat Mesencephalic Neuron-Glia Cultures | - | 1-10 µM | Reduced microglia-mediated dopaminergic neuron degeneration[10] |
| Dextromethorphan | Glutamate-induced injury | Cultured Rat Cortical Neurons | - | Micromolar concentrations | Attenuated neuronal injury[11] |
| Dextromethorphan | - | PANC-1 (Pancreatic Cancer) | MTT Assay | 105.6 µM (72h) | IC50 for cytotoxicity[12] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Dextrorphan and provide a visual representation of the experimental workflows.
Figure 1: Dextrorphan's mechanism of action as an NMDA receptor antagonist.
Figure 2: Workflow for assessing the neuroprotective effects of Dextrorphan.
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects of this compound Against NMDA-Induced Excitotoxicity in Primary Cortical Neurons
This protocol details the methodology to determine the protective effects of this compound against excitotoxicity induced by NMDA in primary neuronal cultures.
Materials:
-
Primary cortical neurons (e.g., from E14-E18 mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound (stock solution in sterile water or DMSO)
-
N-methyl-D-aspartate (NMDA)
-
Control salt solution (CSS): 120 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 25 mM Tris-Cl, 15 mM glucose, pH 7.4[13]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Culture:
-
Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a suitable density.
-
Culture the neurons in Neurobasal medium with supplements at 37°C in a humidified 5% CO₂ incubator for 10-14 days to allow for maturation.[14]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 10 nM to 100 µM).
-
Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubate for 1-2 hours.
-
-
Induction of Excitotoxicity:
-
Assessment of Cell Viability (MTT Assay):
-
Incubate the plates for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[15]
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Protocol 2: Analysis of Apoptosis Inhibition by this compound using Annexin V/Propidium Iodide Staining
This protocol describes the use of flow cytometry to quantify the anti-apoptotic effects of this compound in neuronal cells undergoing excitotoxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
This compound
-
NMDA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere/stabilize.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce apoptosis by treating with an appropriate concentration of NMDA for a predetermined time (e.g., 6-24 hours). Include a positive control (NMDA alone) and a negative control (vehicle).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization (if adherent) and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Measurement of Intracellular Calcium Influx Inhibition by this compound
This protocol outlines the use of the ratiometric calcium indicator Fura-2 AM to measure the effect of this compound on NMDA-induced intracellular calcium elevation.
Materials:
-
Primary neurons or a suitable neuronal cell line cultured on glass coverslips
-
This compound
-
NMDA
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Fluorescence imaging system equipped with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
Procedure:
-
Cell Loading with Fura-2 AM:
-
Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash the cells on coverslips with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.
-
-
Calcium Imaging:
-
Mount the coverslip onto the imaging chamber of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
Perfuse the cells with a solution containing the desired concentration of this compound for a few minutes to establish a new baseline.
-
Stimulate the cells with a solution containing NMDA (and glycine (B1666218) as a co-agonist) in the continued presence of this compound.
-
Record the changes in fluorescence intensity at both excitation wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Compare the peak ratio change in the presence and absence of this compound to determine the percentage of inhibition. An IC50 value can be calculated from a dose-response curve.[1]
-
These protocols provide a framework for investigating the cellular and molecular effects of this compound. Researchers should optimize the specific conditions, such as cell density, drug concentrations, and incubation times, for their particular cell model and experimental setup.
References
- 1. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Dextromethorphan: cellular effects reducing neuronal hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Effects of Dextromethorphan and Dextrorphan on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dextromethorphan protects dopaminergic neurons against inflammation-mediated degeneration through inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dextromethorphan analogs are neuroprotective in vitro and block glutamate-induced excitotoxic calcium signals in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct evidence that excitotoxicity in cultured neurons is mediated via N-methyl-D-aspartate (NMDA) as well as non-NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMDA-induced neuronal survival is mediated through nuclear factor I-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving Dextrorphan Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextrorphan, the primary active metabolite of the widely used antitussive Dextromethorphan (B48470), is a compound of significant interest in neuroscience research and drug development.[1] Its principal mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[2][3][4] Additionally, Dextrorphan exhibits agonist activity at the sigma-1 receptor.[1][2][4] Dysregulation of the glutamatergic system is implicated in a variety of neurological and psychiatric disorders, making Dextrorphan and molecules with similar activity valuable tools for research and potential therapeutic leads.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize compounds that interact with the primary targets of Dextrorphan: the NMDA receptor and the sigma-1 receptor. The protocols are tailored for an HTS format, focusing on fluorescence-based and radioligand binding assays.
Key Targets and Signaling Pathways
Dextrorphan's biological effects are primarily mediated through its interaction with the NMDA and sigma-1 receptors.
-
NMDA Receptor: An ionotropic glutamate (B1630785) receptor that, when activated, allows for the influx of Ca2+ into the neuron. This calcium influx is a critical second messenger, initiating a cascade of downstream signaling events. Dextrorphan acts as a non-competitive antagonist, blocking the ion channel and preventing this influx.
-
Sigma-1 Receptor: A chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling between these organelles and influences a variety of cellular processes.
The following diagram illustrates the signaling pathway associated with NMDA receptor activation and its inhibition by Dextrorphan.
Quantitative Data Summary
The following tables summarize the binding affinities and inhibitory concentrations for Dextrorphan and its parent compound, Dextromethorphan, at their primary targets. While specific HTS data for Dextrorphan is limited in publicly available literature, the provided data from various methodologies can be used to establish assay parameters and expected outcomes. Dextrorphan generally exhibits a higher affinity for the NMDA receptor compared to Dextromethorphan.[1]
Table 1: NMDA Receptor Binding and Inhibition Data
| Compound | Parameter | Value (nM) | Species/Tissue | Assay Type |
| Dextromethorphan | pKi | 1680 | Human frontal cortex | Radioligand Binding ([3H]TCP) |
| Dextromethorphan | IC50 | 550 | Rat cortical neurons | Electrophysiology |
| Dextromethorphan | pIC50 | 1320 | Rat brain membranes | Radioligand Binding ([3H]MK-801) |
| Dextromethorphan | IC50 | 4000 | Cultured rat hippocampal neurons | Calcium Flux (Fura-2)[5] |
Table 2: Sigma-1 Receptor Binding Data
| Compound | Parameter | Value (nM) | Species/Tissue | Assay Type |
| Dextromethorphan | Ki | ~400 | - | Saturation Binding Assay[1] |
| Dextromethorphan | Ki | 142 - 652 | - | Radioligand Binding[2] |
| Dextrorphan | Ki | High Affinity | - | -[1] |
Experimental Protocols
Fluorescence-Based Calcium Flux Assay for NMDA Receptor Antagonists
This protocol describes a high-throughput method to screen for NMDA receptor antagonists by measuring changes in intracellular calcium following receptor activation.
Experimental Workflow:
Materials:
-
HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A)
-
This compound
-
NMDA
-
Glycine
-
Fluo-8 AM or other suitable calcium-sensitive dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Assay plates (e.g., 384-well, black, clear bottom)
-
Fluorescence plate reader with kinetic read capabilities and automated injection (e.g., FLIPR®, FlexStation®)
Protocol:
-
Cell Plating:
-
Culture HEK293 cells expressing the desired NMDA receptor subunits in appropriate media.
-
Plate cells into 384-well assay plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a 2X loading buffer by diluting the calcium-sensitive dye (e.g., Fluo-8 AM to a final concentration of 4-5 µM) in HBSS containing 0.04% Pluronic F-127.
-
Remove the cell culture medium from the assay plate and add an equal volume of the 2X loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and test compounds in HBSS.
-
Add the compounds to the assay plate. Include wells with vehicle control (e.g., DMSO in HBSS) and a positive control antagonist.
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's automated injector, add a solution of NMDA and glycine (e.g., final concentrations of 100 µM NMDA and 10 µM glycine) to stimulate calcium influx.
-
Continuously record the fluorescence signal for 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of fluorescence (F) to the baseline fluorescence (F0), or as ΔF/F0 = (F - F0) / F0.
-
Plot the response (e.g., peak fluorescence or area under the curve) against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Radioligand Binding Assay for Sigma-1 Receptor
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor.
Experimental Workflow:
Materials:
-
Cell membranes or tissue homogenates expressing the sigma-1 receptor (e.g., from guinea pig liver or transfected cells).[6]
-
This compound
-
Radioligand, e.g., --INVALID-LINK---pentazocine
-
Non-specific binding control, e.g., Haloperidol
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in this order:
-
Assay buffer
-
Test compound (this compound) or vehicle
-
Radioligand (e.g., --INVALID-LINK---pentazocine at a concentration near its Kd)
-
Membrane preparation (typically 50-150 µg of protein)
-
-
For determining non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) instead of the test compound.
-
Total binding is determined in the absence of a competing ligand.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The protocols detailed in these application notes provide robust and scalable methods for the high-throughput screening and characterization of compounds targeting the NMDA and sigma-1 receptors, the primary molecular targets of this compound. The fluorescence-based calcium flux assay offers a functional readout of NMDA receptor antagonism, while the radioligand binding assay allows for the direct measurement of affinity at the sigma-1 receptor. These assays are essential tools for identifying novel chemical entities with potential therapeutic applications in a range of neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 4. Dextromethorphan | High Purity NMDA Antagonist | RUO [benchchem.com]
- 5. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Enantiomeric Separation of Dextrorphan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextrorphan (B195859) is the dextrorotatory enantiomer of 3-hydroxy-N-methylmorphinan and the primary active metabolite of dextromethorphan (B48470), a common over-the-counter antitussive. Its enantiomer, levorphanol (B1675180), is a potent opioid analgesic and a Schedule II controlled substance. Due to the significantly different pharmacological activities of these enantiomers, robust and reliable analytical methods for their separation and quantification are crucial in pharmaceutical development, clinical diagnostics, and forensic toxicology.[1][2][3] This document provides detailed application notes and protocols for the enantiomeric separation of dextrorphan and related compounds using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the enantioseparation of dextrorphan and its congeners. The selection of an appropriate chiral stationary phase (CSP) is critical for achieving successful separation.
Data Presentation: HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Chiral Stationary Phase | Lux® 3 µm AMP[2] | Astec® CHIROBIOTIC® V2, 5 µm[4][5] | Chiral CD-Ph[3] | Chiralcel® OJ[1] |
| Column Dimensions | - | 250 x 2.1 mm[4] | - | 250 x 4.6 mm[1] |
| Mobile Phase | Acetonitrile (B52724) and 5 mM aqueous ammonium (B1175870) bicarbonate pH 11 (50:50, v/v)[1] | Methanol (B129727) / 20 mM ammonium acetate (B1210297), pH 4.1 (90:10, v/v)[5] | 0.1% formic acid in acetonitrile (gradient)[3] | n-hexane / 2-propanol / diethylamine (B46881) (70:30:0.1, v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[5] | - | 0.5 mL/min[1] |
| Column Temperature | - | 25 °C[5] | - | - |
| Detection | MS/MS[2] | UV, 205 nm[5] or MS/MS[4] | MS/MS[3] | UV[1] |
| Injection Volume | - | 2 µL[5] | - | - |
| Analysis Time | < 8 minutes[2] | < 9 minutes[1] | 12 minutes[3] | - |
| Selectivity (α) | - | - | - | 1.92[1] |
| LOD | - | 2 pg/mg (Dextromethorphan)[4] | - | 2.8 µg/mL[1] |
| LLOQ | 0.1 ng/mL (Serum)[2] | 2 pg/mg[4] | - | - |
| Linearity | r² ≥ 0.9982[2] | r > 0.995[4] | - | - |
| Accuracy | 79% to 121%[2] | 87.5% to 101%[4] | - | - |
| Precision | 2% to 5% CV[2] | < 10%[4] | - | - |
| Recovery | 51% to 78%[2] | 78.3% to 98.4%[4] | - | - |
Experimental Protocol: HPLC-MS/MS Method (based on Lux® AMP CSP)
This protocol is designed for the enantioselective analysis of dextrorphan and levorphanol in biological matrices.
1.2.1. Materials and Reagents
-
Dextrorphan and Levorphanol analytical standards
-
Internal Standard (e.g., Dextrorphan-d3)
-
Acetonitrile (HPLC grade)
-
Ammonium bicarbonate (ACS grade)
-
Formic acid (ACS grade)
-
Methanol (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Strata®-X-C)[2]
1.2.2. Instrumentation
-
HPLC system with a binary pump
-
Autosampler
-
Column oven
-
Lux® 3 µm AMP chiral column
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
1.2.3. Sample Preparation (Urine)
-
Combine 200 µL of urine with 200 µL of 100 mM ammonium acetate buffer (pH 4.0).[2]
-
Add 20 µL of the internal standard solution.[2]
-
For conjugated metabolites, add 20 µL of β-glucuronidase and incubate at 55 °C for 1 hour.[2]
-
Centrifuge the sample at 13,000 rcf for 10 minutes.[2]
-
Dilute 400 µL of the supernatant 1:1 with 0.1% aqueous formic acid.[2]
-
Proceed with Solid Phase Extraction (SPE).
1.2.4. Solid Phase Extraction (SPE)
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.[2]
-
Load the pretreated sample.[2]
-
Wash the cartridge with 1.0% formic acid in water, followed by 1.0% formic acid in methanol.[2]
-
Dry the cartridge under high vacuum for 3-4 minutes.[2]
-
Elute the analytes with two aliquots of 0.5 mL of 5% ammonium hydroxide (B78521) in 50:50 methanol/acetonitrile.[2]
-
Evaporate the eluate to dryness at 40 °C under a gentle stream of nitrogen.[2]
-
Reconstitute the residue in 100 µL of 40:60 acetonitrile/water.[2]
1.2.5. Chromatographic and MS/MS Conditions
-
Column: Lux® 3 µm AMP
-
Mobile Phase: 50% Acetonitrile, 50% 5 mM Ammonium Bicarbonate (pH 11)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 5-10 µL
-
Column Temperature: 30 °C
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Optimize parent and product ions for dextrorphan/levorphanol and the internal standard.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC, often providing faster separations and reduced solvent consumption.[6][7][8] It is particularly well-suited for chiral separations.
Data Presentation: SFC Method
| Parameter | Method |
| Chiral Stationary Phase | Amylose-based CSP[6] |
| Mobile Phase | Supercritical CO₂ with a polar co-solvent (e.g., methanol)[6] |
| Analysis Time | < 3 minutes[6] |
| Detection | MS or MS/MS[6] |
Experimental Protocol: SFC-MS/MS
This protocol outlines a general approach for the rapid enantiomeric separation of dextrorphan.
2.2.1. Materials and Reagents
-
Dextrorphan and Levorphanol analytical standards
-
Methanol (SFC grade)
-
Carbon Dioxide (SFC grade)
-
Ammonium Hydroxide and Acetic Acid (optional mobile phase additives)
2.2.2. Instrumentation
-
SFC system with a binary or ternary pump
-
Autosampler
-
Column oven
-
Back pressure regulator
-
Amylose-based chiral column (e.g., Chiralpak series)
-
Mass spectrometer (MS or MS/MS)
2.2.3. Sample Preparation
-
Dissolve the sample in a suitable organic solvent, such as methanol or a mixture of methanol and acetonitrile.
-
Ensure the sample is fully dissolved and filter if necessary to remove particulates.
2.2.4. Chromatographic and MS Conditions
-
Column: Amylose-based CSP
-
Mobile Phase: Gradient of Methanol in CO₂ (e.g., 5% to 40% Methanol over 3 minutes). Additives like ammonium hydroxide or acetic acid can be used to improve peak shape.
-
Flow Rate: 2-4 mL/min
-
Back Pressure: 100-150 bar
-
Column Temperature: 35-40 °C
-
Detection: ESI-MS or MS/MS in positive ion mode.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) offers high separation efficiency and low sample consumption, making it a valuable technique for chiral analysis.[9][10][11] The use of chiral selectors in the background electrolyte is key to achieving enantiomeric resolution.
Data Presentation: CE Method
| Parameter | Method |
| Chiral Selector | Dual system: Sulfated β-cyclodextrin (16 mg/mL) and Methyl-α-cyclodextrin (14 mg/mL)[9] |
| Background Electrolyte | 30 mM Sodium Phosphate (B84403) buffer, pH 6.5[9] |
| Capillary | Fused-silica, 30/40.2 cm length, 50 µm i.d.[9] |
| Voltage | 20 kV[9] |
| Temperature | 20 °C[9] |
| Detection | UV |
| Application | Limit test for levomethorphan at the 0.1% level[9] |
Experimental Protocol: Chiral CE
This protocol is for the determination of chiral purity of dextromethorphan.
3.2.1. Materials and Reagents
-
Dextromethorphan and Levomethorphan analytical standards
-
Sulfated β-cyclodextrin
-
Methyl-α-cyclodextrin
-
Sodium phosphate monobasic and dibasic
-
Sodium hydroxide and phosphoric acid (for pH adjustment)
-
Water (deionized, 18 MΩ·cm)
3.2.2. Instrumentation
-
Capillary electrophoresis system
-
UV detector
-
Fused-silica capillary
3.2.3. Preparation of Background Electrolyte (BGE)
-
Prepare a 30 mM sodium phosphate buffer by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in water.
-
Adjust the pH to 6.5 using phosphoric acid or sodium hydroxide.
-
Add sulfated β-cyclodextrin to a final concentration of 16 mg/mL and methyl-α-cyclodextrin to a final concentration of 14 mg/mL.[9]
-
Sonicate to dissolve and filter the BGE through a 0.22 µm filter.
3.2.4. Capillary Conditioning
-
Rinse the new capillary with 1 M NaOH for 10 minutes.
-
Rinse with deionized water for 10 minutes.
-
Equilibrate with the BGE for at least 15 minutes before the first injection.
-
Between runs, rinse with BGE for 2-3 minutes.
3.2.5. Electrophoretic Conditions
-
Capillary: Fused-silica, 30 cm effective length (40.2 cm total), 50 µm i.d.[9]
-
BGE: 30 mM Sodium Phosphate, pH 6.5, with 16 mg/mL sulfated β-cyclodextrin and 14 mg/mL methyl-α-cyclodextrin[9]
-
Voltage: 20 kV (positive polarity)[9]
-
Temperature: 20 °C[9]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: UV at an appropriate wavelength (e.g., 214 nm)
Conclusion
The enantiomeric separation of dextrorphan is achievable through several analytical techniques, with HPLC, SFC, and CE being the most prominent. The choice of method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, desired speed, and available instrumentation. The protocols and data presented here provide a comprehensive guide for researchers and professionals in developing and implementing robust methods for the chiral analysis of dextrorphan and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Chiral analyses of dextromethorphan/levomethorphan and their metabolites in rat and human samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral analysis of dextromethorphan and levomethorphan in human hair by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-Aldrich [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development of a capillary electrophoresis method for the determination of the chiral purity of dextromethorphan by a dual selector system using quality by design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantiomer separation of drugs by capillary electrophoresis using mixtures of beta-cyclodextrin sulfate and neutral cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization [mdpi.com]
Application Notes and Protocols for Dextrorphan Tartrate Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dextrorphan (B195859) tartrate in rodent behavioral research. Dextrorphan, the primary active metabolite of the widely used cough suppressant dextromethorphan (B48470), is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 receptor agonist.[1][2] Its distinct pharmacological profile makes it a compound of interest for investigating neuropsychiatric and neurological disorders. These notes offer detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows to guide researchers in their study design and execution.
Data Presentation: Quantitative Summary of Dextrorphan and Dextromethorphan Administration in Rodent Behavioral Studies
The following tables summarize key quantitative data from various rodent behavioral studies involving the administration of dextrorphan and its parent compound, dextromethorphan.
Table 1: Dextrorphan Administration and Behavioral Outcomes in Rats
| Behavioral Test | Species/Strain | Dose (mg/kg) | Route of Administration | Key Behavioral Outcomes |
| Open Field | Rat | 20, 30, 40 | Intraperitoneal (i.p.) | Dose-dependent increase in locomotion and stereotypies (swaying, turning) with moderate ataxia.[3] |
| Morris Water Maze | Rat | 5, 10, 15 | Intraperitoneal (i.p.) | 10 and 15 mg/kg impaired spatial learning; 15 mg/kg slightly impaired working memory; no impairment of reference memory at these doses.[3] |
Table 2: Dextromethorphan Administration and Behavioral Outcomes in Rodents
| Behavioral Test | Species/Strain | Dose (mg/kg) | Route of Administration | Key Behavioral Outcomes |
| Open Field | Rat | 20, 30, 40 | Intraperitoneal (i.p.) | Dose-dependent decrease in locomotion and stereotyped behavior with slight ataxia at the highest dose.[3] |
| Open Field | Rat | 60 | Intraperitoneal (i.p.) | Increased locomotor activity 60 minutes post-dose.[4] |
| Open Field | Rat | 60 | Subcutaneous (s.c.) | No effect on locomotor activity.[4] |
| Open Field | Adolescent Rat (PND 30) | 60 | Intraperitoneal (i.p.) | Significant increase in locomotor activity.[5] |
| Open Field | Adult Rat (PND 60) | 60 | Intraperitoneal (i.p.) | No significant change in locomotor activity.[5] |
| Forced Swim Test | Mouse (Swiss Webster) | 30 | Intraperitoneal (i.p.) | Significantly decreased immobility time without affecting locomotor activity.[1] |
| Forced Swim Test & Tail Suspension Test | Rat (Sprague-Dawley) | 40 (daily for 2 weeks) | Intraperitoneal (i.p.) | Increased depression-like behavior.[6][7] |
| Elevated Plus Maze | Rat | 3-7 | Intraperitoneal (i.p.) | Dose-dependently increased anxiety-like behaviors.[8] |
Experimental Protocols
Locomotor Activity Test (Open Field)
This test assesses spontaneous motor activity, exploration, and anxiety-like behavior in a novel environment.
Materials:
-
Open field apparatus (e.g., a square or circular arena with walls, often equipped with infrared beams for automated tracking).
-
Dextrorphan tartrate solution.
-
Vehicle control solution (e.g., saline).
-
Syringes and needles for administration.
-
Rodents (rats or mice).
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Administer this compound or vehicle control at the desired dose and route (e.g., i.p. or s.c.).
-
Place the animal in the center of the open field arena.
-
Record locomotor activity for a specified duration (e.g., 60-120 minutes) using an automated tracking system or by manual observation.
-
Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, rearing frequency, and stereotyped behaviors.
-
Thoroughly clean the apparatus between each animal to eliminate olfactory cues.
Elevated Plus Maze (EPM)
The EPM is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Materials:
-
Elevated plus maze apparatus (a plus-shaped maze with two open and two enclosed arms, elevated from the floor).
-
This compound solution.
-
Vehicle control solution.
-
Syringes and needles.
-
Rodents.
Procedure:
-
Acclimatize the animals to the testing room for at least 30-60 minutes prior to testing.
-
Administer this compound or vehicle control.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the number of entries into and the time spent in the open and closed arms.
-
An anxiogenic effect is indicated by a decrease in the proportion of time spent and entries made into the open arms.
-
Clean the maze thoroughly between trials.
Forced Swim Test (FST)
The FST is a common behavioral despair model used to screen for antidepressant-like activity.
Materials:
-
A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or feet.
-
This compound solution.
-
Vehicle control solution.
-
Syringes and needles.
-
Rodents.
Procedure:
-
Habituate the animals to the testing room.
-
Administer this compound or vehicle control.
-
Gently place the animal into the water-filled cylinder.
-
The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period, and behavior is scored during the last 4 minutes.
-
Record the duration of immobility (floating with only minor movements to keep the head above water).
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
After the test, remove the animal from the water, dry it with a towel, and place it in a warm environment to prevent hypothermia.
Visualizations
Signaling Pathways of Dextrorphan
Caption: Dextrorphan's primary signaling pathways.
Experimental Workflow for a Rodent Behavioral Study
Caption: A typical experimental workflow.
Logical Relationships in Dextrorphan Administration and Behavioral Outcomes
Caption: Dextrorphan's mechanism and outcomes.
References
- 1. Behavioral and biochemical effects of ketamine and dextromethorphan relative to its antidepressant-like effects in Swiss Webster mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dextromethorphan and dextrorphan in rats: common antitussives--different behavioural profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of route of administration on dextromethorphan pharmacokinetics and behavioral response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repeated dextromethorphan administration in adolescent rats produces long-lasting behavioral alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repeated, high-dose dextromethorphan treatment decreases neurogenesis and results in depression-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Dextrorphan tartrate solubility and stability issues in buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility and stability issues encountered when working with dextrorphan (B195859) tartrate in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of dextrorphan tartrate in aqueous buffers?
Q2: I am seeing precipitation when I dilute my this compound stock solution into my neutral pH buffer. Why is this happening?
A2: This is a common issue known as "salting out" or precipitation due to a change in pH. This compound is more soluble at a lower pH. If you have a stock solution in a slightly acidic solvent or water and dilute it into a neutral or alkaline buffer (pH > 7), the dextrorphan will likely convert to its less soluble free base form, causing it to precipitate out of solution.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, this compound stock solutions, particularly in organic solvents like methanol, should be stored at -20°C.[3] Aqueous solutions are likely to be less stable and should be prepared fresh whenever possible. If aqueous stock solutions must be stored, they should be kept at 2-8°C for short periods, protected from light, and monitored for any signs of precipitation or degradation.
Q4: How does temperature affect the solubility of this compound?
A4: Generally, the solubility of solid compounds in a liquid solvent increases with temperature. However, the effect of temperature on the stability of this compound in aqueous solution has not been extensively documented. Elevated temperatures can accelerate degradation. For a related tartrate salt, butorphanol (B1668111) tartrate, solutions were found to be stable at room temperature and 37°C for up to 5 weeks.[4] However, it is always recommended to perform your own stability studies at your experimental temperatures.
Q5: What are the likely degradation pathways for this compound in aqueous buffers?
A5: While specific degradation pathways for this compound in various buffers are not well-documented, forced degradation studies on the parent compound, dextromethorphan (B48470), have shown it to be susceptible to oxidation and degradation under acidic and basic conditions.[5][6][7] Therefore, it is reasonable to assume that dextrorphan could also be sensitive to oxidative stress and extremes in pH.
Troubleshooting Guides
Issue 1: this compound precipitation upon addition to buffer.
This is the most common issue encountered. The following workflow can help troubleshoot this problem.
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Solution is initially clear but becomes cloudy over time.
This suggests that the solution is supersaturated or that the compound is degrading.
-
Recommendation 1: Determine the equilibrium solubility. Your initial dissolution may have formed a supersaturated solution which is not stable. Use the shake-flask method outlined in the experimental protocols below to determine the true equilibrium solubility in your buffer system.
-
Recommendation 2: Assess stability. The cloudiness could be due to the formation of insoluble degradation products. A stability-indicating HPLC method should be used to analyze the solution over time to check for the appearance of new peaks and a decrease in the parent compound peak.
Quantitative Data Summary
Specific quantitative solubility and stability data for this compound in common laboratory buffers is limited in the literature. The following table summarizes relevant data for dextromethorphan hydrobromide, which can serve as a reference point for designing experiments with this compound.
| Compound | Medium | pH | Temperature (°C) | Solubility/Dissolution | Citation |
| Dextromethorphan HBr | Water | 5.2-6.5 (for 1% solution) | 25 | Sparingly soluble (1.5 g/100 mL) | [1][8] |
| Dextromethorphan HBr | 0.1 N HCl | 1.2 | 37 | >85% dissolved in 15 min | [9][10] |
| Dextromethorphan HBr | Acetate Buffer | 4.0 | 37 | >85% dissolved in 15 min | [9][10] |
| Dextromethorphan HBr | Phosphate Buffer | 6.8 | 37 | >80% dissolved in 30 min | [9][10] |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from standard pharmaceutical guidelines for determining the equilibrium solubility of a drug substance.[11][12]
-
Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range of interest (e.g., pH 4, 5, 6, 7, 7.4, 8).
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm filter to remove any undissolved solid.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of dissolved this compound using a validated HPLC-UV method.
-
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer to generate a pH-solubility profile.
Protocol 2: Stability Study in Aqueous Buffers
This protocol outlines a basic stability study to assess the degradation of this compound in a buffered solution.
-
Solution Preparation: Prepare a solution of this compound in the buffer of interest at a known concentration below its solubility limit.
-
Storage Conditions: Aliquot the solution into several sealed, light-protected vials. Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), remove a vial from each temperature condition.
-
Analysis: Analyze the sample using a stability-indicating HPLC method. This type of method is capable of separating the intact dextrorphan from any potential degradation products.
-
Data Evaluation: Monitor for a decrease in the peak area of dextrorphan and the appearance of new peaks corresponding to degradation products. The percentage of dextrorphan remaining at each time point can be calculated to determine the degradation rate.
Signaling Pathway and Experimental Workflow Diagrams
NMDA Receptor Signaling and Dextrorphan's Mechanism of Action
Dextrorphan is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[13][14] The following diagram illustrates the glutamate-activated NMDA receptor signaling pathway and the inhibitory action of dextrorphan.
Caption: Dextrorphan blocks the NMDA receptor, preventing Ca²⁺ influx.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in determining the aqueous solubility of this compound.
Caption: Experimental workflow for determining pH-dependent solubility.
References
- 1. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vjol.info.vn [vjol.info.vn]
- 3. caymanchem.com [caymanchem.com]
- 4. Effect of elevated temperature and light on the stability of butorphanol tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. ejbps.com [ejbps.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. who.int [who.int]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Dextrorphan | C17H23NO | CID 5360697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Dextrorphan - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Dextrorphan Tartrate Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Dextrorphan (B195859) tartrate in in vivo experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is Dextrorphan and what is its primary mechanism of action?
A1: Dextrorphan (DXO) is the primary active metabolite of the widely used antitussive (cough suppressant), Dextromethorphan (B48470) (DXM).[1] It is formed in vivo through the O-demethylation of Dextromethorphan, a process primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme. Dextrorphan's main mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3] This action is responsible for many of its neuroactive effects.
Q2: What are the potential therapeutic applications of Dextrorphan in in vivo research?
A2: Dextrorphan is investigated for a variety of potential therapeutic applications due to its interaction with multiple targets in the central nervous system. Key research areas include:
-
Neuroprotection: Its NMDA receptor antagonism is being studied for protective effects in models of stroke and other neurodegenerative disorders.
-
Analgesia: Dextrorphan has demonstrated pain-relieving effects in various animal models.[1]
-
Anticonvulsant Activity: It has been shown to have anticonvulsant properties in mice.[1]
Q3: What are the key differences between Dextrorphan and its parent compound, Dextromethorphan?
A3: While related, Dextrorphan and Dextromethorphan have distinct pharmacological profiles. Dextrorphan is a more potent NMDA receptor antagonist than Dextromethorphan.[4] Conversely, Dextromethorphan has a higher affinity for the sigma-1 receptor.[5] These differences in receptor affinity can lead to different behavioral and physiological effects in vivo.
Q4: What are the known off-target effects of Dextrorphan?
A4: Besides its primary action on NMDA receptors, Dextrorphan also interacts with other targets, which can contribute to its overall pharmacological profile and potential side effects. These include agonism at sigma-1 receptors and modulation of voltage-gated calcium channels.[6][7]
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo experiments with Dextrorphan tartrate.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in solution | This compound has limited solubility in aqueous solutions, especially at neutral pH. | - Prepare stock solutions in a small amount of a suitable organic solvent like DMSO before diluting with saline or PBS.- Adjust the pH of the final solution to a more acidic range (if compatible with your experimental design) to improve solubility.- Prepare fresh solutions before each experiment to minimize the risk of precipitation over time. |
| Unexpected behavioral side effects in animals (e.g., hyperactivity, ataxia) | These effects can be dose-dependent and are often related to Dextrorphan's NMDA receptor antagonism and sigma-1 receptor activity. | - Conduct a dose-response study to determine the optimal therapeutic window for your desired effect with minimal side effects.- Consider the route of administration, as this can influence the pharmacokinetic profile and subsequent behavioral outcomes.- Ensure that the observed behaviors are not due to the vehicle by including a vehicle-only control group in your experiment. |
| High inter-animal variability in response | Differences in metabolism (CYP2D6 activity) can lead to variations in Dextrorphan levels and effects. | - Use a genetically homogeneous animal strain to minimize metabolic variability.- Increase the number of animals per group to improve statistical power and account for individual differences.- If possible, measure plasma or brain concentrations of Dextrorphan to correlate with the observed effects. |
| Lack of desired therapeutic effect | The dosage may be too low, or the route of administration may not be optimal for reaching the target tissue. | - Increase the dose of this compound in a stepwise manner, while carefully monitoring for adverse effects.- Explore different routes of administration (e.g., intraperitoneal, subcutaneous, intravenous) to optimize bioavailability and target engagement.- Ensure the stability of your this compound solution, as degradation can lead to reduced efficacy. |
Data Presentation
This compound Dosage in Animal Models
| Animal Model | Application | Dosage Range (mg/kg) | Route of Administration | Reference |
| Rat | Neuroprotection (focal ischemia) | 30 | Intraperitoneal (i.p.) | |
| Rat | Analgesia | 5-15 | Intraperitoneal (i.p.) | [8] |
| Mouse | Anticonvulsant | ~70 µmol/kg (equivalent to ~28.5 mg/kg) | Intraperitoneal (i.p.) | [5] |
Receptor Binding Affinity of Dextrorphan
| Receptor | Binding Affinity (Ki, nM) | Species | Reference |
| NMDA (MK-801 site) | 486 - 906 | Rat | [3] |
| Sigma-1 | 118 - 481 | Rat | [3] |
| Sigma-2 | 11,325 - 15,582 | Rat | [3] |
| Mu-opioid receptor | 420 - >1,000 | Rat, Human | [3] |
| L-type Calcium Channel (IC50) | 200,000 | Rat | [7] |
Experimental Protocols
Preparation of this compound Solution for In Vivo Administration
Objective: To prepare a sterile this compound solution for intraperitoneal (i.p.) injection in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Prepare a stock solution:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex briefly to ensure complete dissolution.
-
-
Prepare the final injection solution:
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Slowly add sterile saline or PBS to the stock solution while vortexing to reach the final desired concentration. Note: The final concentration of DMSO in the injection solution should ideally be below 10% to avoid vehicle-induced toxicity.
-
-
Sterile filter the solution:
-
Draw the final solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile tube or vial.
-
-
Administer the solution to the animal via the desired route of administration (e.g., i.p. injection).
Stability: It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at 4°C and protect it from light. Visually inspect the solution for any signs of precipitation before use.
Mandatory Visualizations
Signaling Pathways of Dextrorphan
Caption: Dextrorphan's multifaceted signaling pathways.
Experimental Workflow for In Vivo Neuroprotection Study
Caption: Workflow for a typical in vivo neuroprotection study.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 3. Dextrorphan - Wikipedia [en.wikipedia.org]
- 4. Comparative Effects of Dextromethorphan and Dextrorphan on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dextromethorphan and dextrorphan as calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting Dextrorphan tartrate assay variability
Welcome to the technical support center for Dextrorphan tartrate assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is the tartrate salt of Dextrorphan, the primary active metabolite of the common antitussive (cough suppressant) drug, Dextromethorphan (B48470).[1][2][3] Accurate quantification is crucial for pharmacokinetic studies, drug metabolism research, and in forensic toxicology to distinguish between the therapeutic use of Dextromethorphan and the use of its controlled enantiomer, levorphanol.[4][5]
Q2: What are the recommended storage and handling conditions for this compound reference standards?
This compound, particularly as a certified reference material (CRM), should be stored at -20°C.[2][6] Under these conditions, it is stable for at least three to four years.[2][6] The tartrate salt form enhances aqueous solubility and shelf life compared to the freebase.[1] It is often supplied as a crystalline solid or in a solution, for example, in methanol.[2][6]
Q3: What is the primary metabolic pathway for the formation of Dextrorphan?
Dextrorphan is produced in the liver through the O-demethylation of its parent compound, Dextromethorphan. This metabolic process is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[3][7] Dextrorphan can be further metabolized through N-demethylation by CYP3A4 or undergo glucuronidation.[3][8][9]
Dextrorphan Metabolic Pathway
The following diagram illustrates the metabolic conversion of Dextromethorphan to Dextrorphan and its subsequent metabolism.
References
- 1. This compound [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Dextrorphan - Wikipedia [en.wikipedia.org]
- 4. Chiral analyses of dextromethorphan/levomethorphan and their metabolites in rat and human samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral analysis of dextromethorphan and levomethorphan in human hair by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of Dextrorphan Tartrate in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the bioavailability of Dextrorphan tartrate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: Dextrorphan is the primary active, O-demethylated metabolite of the widely used antitussive, Dextromethorphan (B48470).[1][2] It is a potent N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it a compound of interest for its neuroprotective and potential therapeutic effects.[1][3] this compound is a salt form of Dextrorphan, which enhances its solubility and stability.[4] The primary concern with the oral bioavailability of Dextrorphan is that its parent compound, Dextromethorphan, undergoes extensive first-pass metabolism in the liver, primarily by the CYP2D6 enzyme.[5][6] This metabolic process can be highly variable between individuals and animal species, leading to inconsistent and often low systemic exposure when administered orally.[6]
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A2: The main strategies focus on either increasing its solubility and absorption or bypassing the metabolic pathways that limit its systemic exposure. These can be categorized as:
-
Formulation-Based Approaches: Enhancing the solubility and dissolution rate of this compound using various excipients and drug delivery systems. This includes the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations.[7][8]
-
Chemical Modification (Prodrugs): Chemically modifying the Dextrorphan molecule to create a prodrug.[3] This prodrug is designed to be more readily absorbed and then converted back to the active Dextrorphan in the body through enzymatic or metabolic processes.[3]
-
Alternative Routes of Administration: Utilizing administration routes that avoid first-pass metabolism, such as nasal delivery.[9]
-
Inhibition of Metabolism: Co-administering this compound with an inhibitor of the primary metabolizing enzymes (e.g., CYP2D6).[6] While this is more commonly associated with Dextromethorphan administration to increase Dextrorphan levels, understanding this interaction is crucial for experimental design.
Q3: Are there any specific excipients that have been shown to be effective for improving the solubility of similar compounds?
A3: Yes, for compounds with low aqueous solubility, several types of excipients are commonly employed:
-
Cyclodextrins: These can form inclusion complexes with the drug molecule, effectively increasing its solubility in aqueous solutions.[7]
-
Polymers for Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix (e.g., using polyethylene (B3416737) glycol 6000) can enhance the dissolution rate.
-
Coformers for Cocrystals: Tartaric acid has been successfully used as a coformer to create cocrystals of Dextromethorphan HBr, which resulted in increased solubility.[10] Given that the compound of interest is this compound, this approach is highly relevant.
-
Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) and other lipid-based formulations can improve the oral absorption of poorly soluble drugs.[11][12]
Q4: How does the route of administration impact the bioavailability of Dextrorphan in animal models?
A4: The route of administration is a critical factor. Oral administration (gavage) is convenient but subjects Dextrorphan to first-pass metabolism. In contrast, intraperitoneal (i.p.) injection of Dextromethorphan in rats leads to a greater formation of Dextrorphan compared to subcutaneous (s.c.) injection, indicating a substantial first-pass effect.[13] Nasal administration has been shown to be a viable alternative for Dextromethorphan in rats, achieving a plasma bioavailability of 78.8% compared to intravenous administration and effectively bypassing first-pass metabolism.[9] This suggests that nasal delivery could be a highly effective strategy for administering this compound directly.
Troubleshooting Guides
Issue 1: Low and/or variable oral bioavailability in our rat study.
-
Question: We are administering this compound via oral gavage in rats and observing very low and inconsistent plasma concentrations. What could be the cause and how can we troubleshoot this?
-
Answer:
-
Confirm Formulation Stability and Solubility: Ensure that this compound is fully dissolved or uniformly suspended in your vehicle at the time of administration. Precipitation in the dosing vehicle can lead to inaccurate dosing. Consider reformulating with solubilizing excipients.
-
Assess Potential for Rapid Metabolism: Rats are known to have significant CYP enzyme activity. It's possible that the Dextrorphan is being rapidly metabolized. While Dextrorphan is a metabolite of Dextromethorphan, it can be further metabolized.
-
Evaluate the Dosing Vehicle: The choice of vehicle can impact absorption. For suspension formulations, a vehicle like 1% methylcellulose (B11928114) is commonly used.[14] For solution formulations, consider using co-solvents or cyclodextrins.
-
Consider an Alternative Route: If oral bioavailability remains low, consider a route that bypasses the liver, such as nasal or subcutaneous administration, to determine the maximum achievable systemic exposure.
-
Issue 2: Precipitation of this compound in our aqueous formulation.
-
Question: Our this compound formulation is precipitating upon preparation or dilution. How can we improve its solubility for in vivo administration?
-
Answer:
-
Utilize Co-solvents: Employ water-miscible organic solvents that are generally recognized as safe (GRAS) for in vivo studies. The concentration of the co-solvent should be minimized to avoid toxicity.
-
Incorporate Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.
-
Complex with Cyclodextrins: Cyclodextrins can form inclusion complexes with Dextrorphan, shielding its hydrophobic regions from the aqueous environment and improving solubility.[7]
-
Adjust pH: The solubility of ionizable compounds can be pH-dependent. Determine the pKa of Dextrorphan and adjust the pH of the formulation to a range where it is most soluble, while also considering physiological compatibility.
-
Particle Size Reduction: If using a suspension, reducing the particle size through techniques like micronization or nanomilling can improve the dissolution rate.[8][15]
-
Issue 3: Difficulty in establishing a clear pharmacokinetic profile due to rapid clearance.
-
Question: We are observing very rapid clearance of Dextrorphan in our animal model, making it difficult to study its effects over a desired time course. What are our options?
-
Answer:
-
Sustained-Release Formulation: Develop a sustained-release formulation to prolong the absorption phase and maintain plasma concentrations for a longer duration. This could involve incorporating rate-controlling polymers.
-
Prodrug Approach: Synthesizing a prodrug of Dextrorphan could modify its pharmacokinetic profile.[3] A prodrug might have a longer half-life or be converted to the active compound at a controlled rate.
-
Co-administration with Metabolic Inhibitors: While Dextrorphan is a metabolite, it can undergo further metabolism. Investigating the metabolic pathways of Dextrorphan in the specific animal model could identify potential inhibitors to co-administer, though this can complicate the interpretation of results. For instance, when Dextromethorphan is administered, co-administration with quinidine (B1679956) (a CYP2D6 inhibitor) significantly elevates Dextromethorphan levels and suppresses Dextrorphan formation.[6]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Dextrorphan in Rats Following Administration of Dextromethorphan
| Administration Route | Dose (mg/kg) | Cmax (ng/mL or nmol/g) | Tmax (min) | Animal Model | Reference |
| Intraperitoneal (i.p.) | 30 | ~1.0 nmol/g (brain) | 60 | Rat | [13] |
| Subcutaneous (s.c.) | 30 | ~0.2 nmol/g (brain) | 120 | Rat | [13] |
| Oral Gavage (DM + Quinidine) | 10 (DM) + 20 (Q) | 12.8 (male), 15.6 (female) | 2.0 h (male), 4.0 h (female) | Rat | [14] |
Note: Data for direct administration of this compound is limited in the reviewed literature; the table reflects Dextrorphan levels after Dextromethorphan administration.
Experimental Protocols
Protocol 1: Oral Bioavailability Study of a this compound Formulation in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Formulation Preparation:
-
Vehicle: Prepare a 0.5% (w/v) methylcellulose solution in deionized water.
-
Test Formulation: Accurately weigh this compound and suspend it in the 0.5% methylcellulose vehicle to achieve the desired final concentration (e.g., 2 mg/mL for a 10 mg/kg dose at a 5 mL/kg dosing volume).
-
-
Dosing:
-
Fast animals overnight (with free access to water) prior to dosing.
-
Administer the formulation via oral gavage at a volume of 5 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the tail vein into heparinized tubes at pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze plasma concentrations of Dextrorphan using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Protocol 2: Nasal Administration of a this compound Formulation in Rats
-
Animal Model: Male Wistar rats (250-300 g).
-
Formulation Preparation:
-
Vehicle: Sterile saline solution (0.9% NaCl).
-
Test Formulation: Dissolve this compound in sterile saline to the highest possible concentration while ensuring stability. The formulation may include mucoadhesive agents or permeation enhancers if needed.
-
-
Dosing:
-
Blood Sampling:
-
Follow the blood sampling schedule as described in Protocol 1.
-
-
Sample Analysis and Pharmacokinetics:
-
Follow the sample analysis and pharmacokinetic analysis steps as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for a typical bioavailability study in rats.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Caption: Metabolic pathway of Dextromethorphan to Dextrorphan.[5]
References
- 1. This compound [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. WO2018191477A1 - Dextrorphan prodrugs and processes for making and using them - Google Patents [patents.google.com]
- 4. CAS 143-98-6: this compound | CymitQuimica [cymitquimica.com]
- 5. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nasal delivery of [14C]dextromethorphan hydrochloride in rats: levels in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. Advances and challenges in research methods on oral absorption mechanisms of nano-formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of route of administration on dextromethorphan pharmacokinetics and behavioral response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. annexpublishers.com [annexpublishers.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Dextrorphan Tartrate Quantification
Welcome to the technical support center for dextrorphan (B195859) tartrate quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in quantifying dextrorphan?
The primary challenges in dextrorphan quantification, often performed alongside its parent drug dextromethorphan (B48470), include:
-
Matrix Effects: Biological samples like plasma, urine, and saliva contain endogenous components that can interfere with the ionization of dextrorphan in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[1] Efficient sample clean-up is crucial to minimize these effects.[1]
-
Metabolite Interference: Dextrorphan is a metabolite of dextromethorphan and is further metabolized, primarily through glucuronidation.[2] These glucuronide metabolites can potentially interfere with the quantification of the unconjugated form.[3]
-
Low Concentrations: In pharmacokinetic studies, dextrorphan concentrations can be very low, requiring highly sensitive analytical methods with low limits of quantification (LLOQ).[4][5][6]
-
Sample Preparation: Achieving consistent and high recovery of dextrorphan from complex biological matrices requires optimized extraction procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4][7]
Q2: How can I minimize matrix effects in my dextrorphan assay?
Minimizing matrix effects is critical for accurate and reproducible results. Here are several strategies:
-
Effective Sample Preparation: Employ rigorous sample clean-up techniques. SPE is often more effective than simple protein precipitation at removing interfering matrix components.[1][8] LLE is another robust option for separating dextrorphan from plasma components.[4][9]
-
Chromatographic Separation: Optimize your HPLC or UPLC method to ensure dextrorphan is chromatographically separated from co-eluting matrix components.[10]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard, such as dextrorphan-d3 (B59725), is highly recommended.[1][8] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects, allowing for accurate correction during data analysis.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but care must be taken to ensure the analyte concentration remains above the LLOQ.[11]
-
Alternative Ionization Techniques: While electrospray ionization (ESI) is common, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for some compounds.[11]
Q3: What type of internal standard is best for dextrorphan quantification?
The most suitable internal standard (IS) for quantifying dextrorphan using mass spectrometry is a stable isotope-labeled version of the analyte, such as dextrorphan-d3.[12] This is because a SIL-IS behaves almost identically to dextrorphan during sample extraction, chromatography, and ionization, thereby providing the most accurate compensation for variability in the analytical process.[5] If a SIL-IS is unavailable, a structural analog with similar chemical properties can be used, but this is a less ideal option.[13]
Q4: My dextrorphan recovery is low and inconsistent. How can I improve it?
Low and variable recovery is often related to the sample preparation method. Consider the following troubleshooting steps:
-
Optimize Extraction pH: Dextrorphan is a basic compound. Ensure the pH of the sample is adjusted appropriately during LLE to ensure it is in a neutral, extractable form. For example, using a basic pH will facilitate its extraction into an organic solvent like ethyl acetate.[14]
-
Select the Right SPE Sorbent: For SPE, choose a sorbent that provides the best retention and elution characteristics for dextrorphan. Cation exchange cartridges (like SOLA CX) can be effective for basic compounds.[8]
-
Evaluate Extraction Solvents: If using LLE, test different organic solvents (e.g., ethyl acetate, n-butyl chloride) to find the one that provides the highest and most consistent recovery for dextrorphan.[4][9]
-
Check for Stability: Dextrorphan may be unstable under certain pH or temperature conditions. Ensure your sample handling and extraction procedures do not contribute to degradation.[15]
Q5: I am observing peak tailing in my chromatography. What could be the cause?
Peak tailing for a basic compound like dextrorphan can be caused by several factors:
-
Secondary Silanol (B1196071) Interactions: Active silanol groups on the surface of the silica-based HPLC column can interact with the basic analyte, causing tailing. Using a modern, end-capped column (like an Accucore C18) can minimize these interactions.[8][10]
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of dextrorphan and its interaction with the stationary phase. Adding a small amount of an acid, like formic acid (e.g., 0.1%), to the mobile phase can improve peak shape by ensuring the analyte is consistently protonated.[9]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.
Troubleshooting Guides
Issue 1: Poor Sensitivity / Signal Intensity
| Potential Cause | Troubleshooting Step |
| Suboptimal MS/MS Parameters | Infuse a standard solution of dextrorphan directly into the mass spectrometer to optimize parameters like collision energy and precursor/product ion selection for the specific instrument being used. |
| Inefficient Ionization | Adjust the mobile phase composition. The addition of a small percentage of formic acid or ammonium (B1175870) formate (B1220265) can improve the ESI+ ionization efficiency for basic compounds like dextrorphan. |
| Matrix Suppression | Implement a more effective sample clean-up method (e.g., switch from protein precipitation to SPE or LLE).[1][8] Also, ensure the use of a deuterated internal standard to compensate for suppression.[13] |
| Sample Degradation | Investigate the stability of dextrorphan in the biological matrix and during the sample preparation process.[15] Ensure samples are stored properly (e.g., at -80°C) and processed on ice if necessary. |
Issue 2: High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Step | | Inconsistent Sample Preparation | Automate liquid handling steps if possible. Ensure thorough vortexing and centrifugation. For SPE, ensure the cartridge is not allowed to dry out at critical steps. | | Variable Matrix Effects | Use a stable isotope-labeled internal standard (e.g., dextrorphan-d3) to normalize for variations between samples.[1] | | Instrument Fluctuation | Perform system suitability tests before running the sample batch to ensure the LC-MS/MS system is performing consistently. Check for stable spray in the MS source. | | Improper Integration | Review the peak integration parameters in the chromatography software to ensure consistent and accurate peak area calculation. |
Quantitative Data Summary
The following tables summarize validation data from published LC-MS/MS methods for dextrorphan quantification.
Table 1: Linearity and LLOQ of Dextrorphan Quantification Methods
| Matrix | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|---|
| Rat Plasma | LC-MS/MS | 0.1 - 100 | 0.1 | 0.999 | [8] |
| Human Plasma | HPLC-MS/MS | 0.02 - 5 | 0.02 | >0.99 | [9] |
| Human Plasma | UPLC-MS/MS | 0.129 - 12.9 (converted from nM) | 0.129 | ≥0.995 | [4] |
| Human Plasma | LC-MS/MS | 0.005 - 5 (for 1 mL sample) | 0.005 | Not specified | [5] |
| Rat Plasma | LC-MS/MS | 0.102 - 209.017 | 0.102 | >0.99 |[6] |
Table 2: Precision and Accuracy of Dextrorphan Quantification Methods
| Matrix | QC Level (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
|---|---|---|---|---|---|
| Rat Plasma | 0.25, 3, 25 | ≤ 8% (for all levels) | Not specified | ≤14% (for back-calculated standards) | [8] |
| Human Plasma | Not specified | < 11% | < 11% | 92.9 - 102.5% | [9] |
| Human Plasma | Not specified | < 11.6% | < 11.6% | 92.7 - 110.6% | [4] |
| Human Urine | 100, 500, 1000 | 6.10 - 18.85% | 1.70 - 7.86% | Not specified |[14] |
Table 3: Recovery of Dextrorphan from Biological Matrices
| Matrix | Extraction Method | Recovery (%) | Reference |
|---|---|---|---|
| Rat Plasma | SPE (SOLA CX) | 101.6% | [8] |
| Human Plasma | LLE (n-butyl chloride) | 83% | [4] |
| Human Urine | LLE (ethyl acetate) | 57 - 74% (absolute) |[14] |
Experimental Protocols
Protocol 1: Dextrorphan Quantification in Rat Plasma via SPE-LC-MS/MS
This protocol is adapted from a method developed for the analysis of dextromethorphan and dextrorphan in rat plasma.[8]
1. Sample Pretreatment: a. To 180 µL of blank plasma, sample, or standard, add 10 µL of the dextrorphan standard spiking solution (for standards and QCs) or 10 µL of acetonitrile (B52724) (for blanks). b. Add 10 µL of the working internal standard solution (e.g., dextromethorphan-d3, as a stand-in if dextrorphan-d3 is used). c. Vortex all samples for 30 seconds. d. Add 200 µL of 0.1% formic acid in water. e. Vortex again for 30 seconds and then centrifuge at 14,000 rpm for 5 minutes.
2. Solid-Phase Extraction (SPE): a. Use a SOLA CX SPE plate or cartridge. b. Condition the SPE plate with methanol (B129727) followed by water. c. Load the supernatant from the pretreated sample onto the SPE plate. d. Wash the plate with 0.1% formic acid in water, followed by methanol. e. Elute the analytes with 5% ammonium hydroxide (B78521) in methanol. f. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
3. LC-MS/MS Conditions:
-
LC Column: Accucore C18, 50 × 2.1 mm, 2.6 µm[10]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Heated Electrospray Ionization, Positive mode (HESI+)
-
MRM Transition: For dextrorphan, monitor the transition m/z 258 > 157 (or other optimized transitions).[4]
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. LC-MS/MS analysis of dextromethorphan metabolism in human saliva and urine to determine CYP2D6 phenotype and individual variability in N-demethylation and glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolite profiling in human urine by LC-MS/MS: method optimization and application for glucuronides from dextromethorphan metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-volume plasma sampling for determination of dextromethorphan and dextrorphan in rat plasma: LC-MS/MS method and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. omicsonline.org [omicsonline.org]
- 12. Development and validation of ELISA and GC-MS procedures for the quantification of dextromethorphan and its main metabolite dextrorphan in urine and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of various internal standards for quantification of dextromethorphan and diphenhydramine in plasma: a fatal overdose case of a mid-teenager caused by personally imported and over-the-counter medicines | springermedizin.de [springermedizin.de]
- 14. Standardization of method for the analysis of dextromethorphan in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. media.neliti.com [media.neliti.com]
Dextrorphan tartrate interference in biological sample analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dextrorphan (B195859) tartrate in biological sample analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of dextrorphan.
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) in LC Analysis | High sample load. | Reduce the injection volume or sample concentration.[1] |
| Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH. For dextrorphan, a slightly acidic mobile phase (e.g., pH 3.0) can improve peak shape.[2] | |
| Inconsistent Retention Times in LC Analysis | Fluctuations in mobile phase composition or flow rate. | Ensure the solvent delivery system is functioning correctly and that the mobile phase is properly mixed and degassed. |
| Temperature variations. | Use a column oven to maintain a consistent temperature. | |
| Column aging. | Replace the column if performance degrades over time. | |
| Low Analyte Recovery During Sample Preparation | Inefficient extraction from the biological matrix. | Optimize the extraction method. For solid-phase extraction (SPE), ensure the correct sorbent and elution solvents are used. For liquid-liquid extraction (LLE), adjust the pH and solvent polarity. Recoveries of 70-90% have been achieved with an n-heptane/ethyl acetate (B1210297) (1:1) solvent mixture.[3] |
| Analyte degradation. | Ensure samples are stored correctly (e.g., frozen) and minimize freeze-thaw cycles. | |
| Matrix Effects (Ion Suppression or Enhancement) in MS Analysis | Co-eluting endogenous compounds from the biological matrix interfering with ionization. | Improve sample cleanup using techniques like SPE.[4] Modify chromatographic conditions to separate dextrorphan from interfering compounds. A post-column infusion experiment can help identify regions of ion suppression or enhancement.[5] |
| Use of a stable isotope-labeled internal standard (SIL-IS). | An SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing a more accurate quantification.[5] | |
| False Positive Results in Opiate Immunoassays | Cross-reactivity of dextrorphan or its metabolites with the immunoassay antibodies. | Be aware that some urine opiates screening assays may show cross-reactivity with dextrorphan, especially at high concentrations.[6] |
| Confirm all positive immunoassay results with a more specific method like LC-MS/MS or GC-MS. | ||
| High Background Noise in Chromatogram | Contaminated solvents, reagents, or glassware. | Use high-purity (e.g., LC-MS grade) solvents and thoroughly clean all glassware.[7] |
| Contamination from the LC-MS system. | Flush the system with appropriate cleaning solutions.[7] |
Frequently Asked Questions (FAQs)
Analytical Methods
Q1: What are the recommended analytical methods for dextrorphan quantification in biological samples?
A1: The most common and reliable methods for dextrorphan quantification are High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][4] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable option.[8][9]
Q2: What are the typical limits of quantification (LOQ) for dextrorphan in plasma and urine?
A2: LC-MS/MS methods can achieve very low LOQs. For instance, an LOQ of 0.1 ng/mL in rat plasma has been reported.[4] Another study reported an LOQ of 0.02 ng/mL in human plasma.[10] For urine, GC-MS methods have demonstrated LOQs around 0.39 µmol/L.[8]
Sample Preparation
Q3: What are the most effective sample preparation techniques for dextrorphan analysis?
A3: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most frequently used techniques for extracting dextrorphan from biological matrices.[3][4] SPE with cartridges like SOLA CX has been shown to provide clean extracts and high, reproducible recoveries.[4]
Q4: How can I minimize matrix effects when analyzing dextrorphan in complex biological samples?
A4: To minimize matrix effects, it is crucial to have an efficient sample preparation method to remove interfering endogenous components. Using a stable isotope-labeled internal standard is also highly recommended as it can compensate for variations in ionization efficiency caused by the matrix.[5] Additionally, optimizing chromatographic separation to avoid co-elution with matrix components is beneficial.
Metabolism and Interferences
Q5: What is the primary metabolic pathway for dextrorphan production?
A5: Dextrorphan is the primary metabolite of dextromethorphan (B48470), formed through O-demethylation. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[11][12][13]
Q6: Can other drugs interfere with dextrorphan analysis?
A6: Yes, co-administered drugs that are also metabolized by CYP2D6 can potentially interfere with dextrorphan levels by inhibiting its formation from dextromethorphan. Structurally similar compounds could also potentially interfere with the analysis, depending on the specificity of the analytical method. For example, levorphanol, the levorotatory isomer of dextromethorphan, can interfere with LC-MS/MS analysis if chiral separation is not employed.[14]
Q7: Is dextrorphan subject to further metabolism?
A7: Yes, dextrorphan can undergo further metabolism. For example, it can be metabolized to 3-hydroxymorphinan.[12] Dextrorphan and its metabolites can also be conjugated with glucuronic acid to form glucuronides, which are then excreted in the urine.[15]
Quantitative Data Summary
Table 1: Performance Characteristics of Dextrorphan Analytical Methods
| Analytical Method | Biological Matrix | LOQ | Recovery | Precision (%CV) | Accuracy (%) | Reference |
| LC-MS/MS | Rat Plasma | 0.1 ng/mL | 101.6% | ≤ 8% | ≤ 14% | [4] |
| LC-MS/MS | Human Plasma | 0.02 ng/mL | Not Reported | < 11% | 92.9 - 102.5% | [10] |
| HPLC-Fluorescence | Human Plasma | 1 ng/mL | > 90% | > 90% | > 90% | [2] |
| GC-MS | Human Urine | 0.39 µmol/L | 86.7 - 96.8% | < 7.3% | Not Reported | [8] |
| UPLC-MS/MS | Human Plasma | 0.500 nM (129 pg/mL) | 83% | < 11.6% | 92.7 - 110.6% | [16] |
Experimental Protocols
LC-MS/MS Method for Dextrorphan in Rat Plasma[4]
-
Sample Preparation (SPE):
-
To 100 µL of plasma, add 10 µL of internal standard solution (dextromethorphan-d3).
-
Add 200 µL of 0.1% formic acid in water.
-
Vortex and centrifuge.
-
Load the supernatant onto a SOLA CX SPE cartridge.
-
Wash the cartridge with 0.1% formic acid in water.
-
Elute with 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness and reconstitute in mobile phase.
-
-
Chromatography:
-
Column: Thermo Scientific™ Accucore™ C18 50 × 2.1 mm HPLC column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Instrument: Thermo Scientific™ TSQ Vantage™ MS.
-
Ionization: Heated Electrospray Ionization (HESI), Positive mode.
-
Transition: m/z 258 > 157.
-
HPLC-Fluorescence Method for Dextrorphan in Human Plasma[2]
-
Sample Preparation (LLE):
-
To 1 mL of plasma, add internal standard and buffer.
-
Extract with an organic solvent (e.g., a mixture of n-heptane and ethyl acetate).
-
Vortex and centrifuge.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in mobile phase.
-
-
Chromatography:
-
Column: Cyano column (150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile/triethylamine/distilled water (17:0.06:82.94, v/v), pH 3.0.
-
Flow Rate: 1.5 mL/min.
-
-
Detection:
-
Detector: Fluorescence detector.
-
Excitation Wavelength: 280 nm.
-
Emission Wavelength: 310 nm.
-
Visualizations
Caption: Metabolic pathway of dextromethorphan.
Caption: Troubleshooting workflow for LC-MS analysis.
References
- 1. agilent.com [agilent.com]
- 2. Simultaneous determination of dextromethorphan and three metabolites in plasma and urine using high-performance liquid chromatography with application to their disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Cross-reactivity of urine opiates screening assays with dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. Determination of dextromethorphan and its metabolite dextrorphan in human urine by capillary gas chromatography without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of ELISA and GC-MS procedures for the quantification of dextromethorphan and its main metabolite dextrorphan in urine and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of dextrorphan by CYP2D6 in different recombinantly expressed systems and its implications for the in vitro assessment of dextromethorphan metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multiple human cytochromes contribute to biotransformation of dextromethorphan in-vitro: role of CYP2C9, CYP2C19, CYP2D6, and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. LC-MS/MS analysis of dextromethorphan metabolism in human saliva and urine to determine CYP2D6 phenotype and individual variability in N-demethylation and glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dextrorphan Tartrate Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Dextrorphan tartrate in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: this compound in solution is susceptible to several environmental factors that can lead to its degradation. The primary factors of concern are:
-
Oxidation: The phenolic hydroxyl group in the Dextrorphan molecule is prone to oxidation, which can be catalyzed by oxygen, metal ions, and exposure to light.
-
Photodegradation: Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce photochemical reactions that degrade the molecule.[1]
-
pH Instability: Extreme pH conditions (both acidic and alkaline) can lead to hydrolysis and other degradation reactions.
-
Thermal Stress: Elevated temperatures can accelerate the rate of all degradation pathways.[2][3]
Q2: What are the initial signs of this compound degradation in my solution?
A2: Visual inspection can often provide the first clues of degradation. These signs may include:
-
A change in the color of the solution, often developing a yellowish or brownish tint.
-
The formation of a precipitate or cloudiness in a solution that was initially clear.
-
A decrease in the expected concentration of this compound as measured by analytical methods such as HPLC-UV or LC-MS.
Q3: What are the recommended storage conditions for a this compound stock solution?
A3: To ensure the long-term stability of your this compound stock solution, it is recommended to:
-
Protect from Light: Store the solution in an amber glass vial or a container wrapped in aluminum foil.[1]
-
Control Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), store frozen at -20°C or below.[4]
-
Use an Inert Atmosphere: If the solution is particularly sensitive to oxidation, preparing and storing it under an inert gas like nitrogen or argon can be beneficial.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution has turned yellow/brown. | Oxidation of the phenolic group. | 1. Prepare fresh solution and protect it from oxygen by purging with an inert gas (nitrogen or argon).2. Consider adding an antioxidant to the formulation (see Q4).3. Ensure storage is in a tightly sealed container to minimize air exposure. |
| Unexpected peaks appear in my chromatogram. | Degradation products have formed. | 1. Review your solution preparation and storage procedures against the recommendations.2. Perform forced degradation studies under controlled conditions (e.g., exposure to acid, base, peroxide, light, heat) to identify the degradation products and understand the degradation pathway.[1][5] |
| The concentration of my standard solution is decreasing over time. | Degradation due to one or more factors (light, heat, pH, oxidation). | 1. Confirm that the solution is stored protected from light and at the correct temperature.2. Evaluate the pH of your solution; if it is not in a stable range, consider using a buffer.3. For highly sensitive applications, prepare fresh dilutions from a frozen stock solution for each experiment. |
| Precipitate has formed in my refrigerated solution. | Poor solubility at lower temperatures or precipitation of a degradation product. | 1. Allow the solution to come to room temperature and gently agitate to see if the precipitate redissolves.2. If the precipitate does not redissolve, it is likely a degradation product, and a fresh solution should be prepared.3. Consider preparing the stock solution in a solvent with higher solubilizing power if appropriate for your experimental design. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Solution
This protocol outlines the steps for preparing an aqueous solution of this compound with enhanced stability for use in in-vitro experiments.
-
Deoxygenate the Solvent:
-
Take a suitable volume of high-purity water (e.g., HPLC-grade or Milli-Q).
-
Purge the water with an inert gas, such as nitrogen or argon, for at least 15-20 minutes to remove dissolved oxygen.
-
-
Weighing and Dissolution:
-
Accurately weigh the required amount of this compound powder in a clean, dry vessel.
-
Add the deoxygenated water to the powder and stir gently until fully dissolved. Perform this step under dim light.
-
-
Addition of Stabilizers (Optional but Recommended):
-
Antioxidant: Add a small amount of an antioxidant like L-ascorbic acid (to a final concentration of 0.01-0.1%) or sodium metabisulfite (B1197395) (to a final concentration of 0.01-0.1%).
-
Chelating Agent: To prevent metal-catalyzed oxidation, add ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt to a final concentration of 0.01-0.05%.
-
-
pH Adjustment and Buffering:
-
Measure the pH of the solution.
-
If necessary, adjust the pH to a slightly acidic to neutral range (e.g., pH 5-7) using a suitable buffer (e.g., a citrate (B86180) or phosphate (B84403) buffer). The optimal pH should be determined for your specific application.
-
-
Final Preparation and Storage:
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Dispense the solution into amber glass vials.
-
Purge the headspace of each vial with the inert gas before sealing.
-
Store the vials at the recommended temperature (2-8°C for short-term, -20°C for long-term).
-
Protocol 2: Forced Degradation Study to Identify Key Instabilities
This protocol provides a framework for identifying the primary degradation pathways for this compound in your specific solution.
-
Prepare a this compound Solution: Prepare a solution of known concentration in your desired solvent or buffer system.
-
Expose to Stress Conditions: Aliquot the solution into separate, appropriately labeled containers and expose them to the following stress conditions as described in forced degradation studies for related compounds[1][5]:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 2 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 2 hours.
-
Oxidation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate at 80°C for 48 hours in a light-protected container.
-
Photodegradation: Expose to direct sunlight or a photostability chamber for 24 hours.
-
-
Neutralize and Analyze:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, including a control sample stored under ideal conditions, by a stability-indicating analytical method (e.g., HPLC with UV or MS detection).
-
-
Evaluate Results:
-
Compare the chromatograms of the stressed samples to the control.
-
A significant decrease in the main Dextrorphan peak and the appearance of new peaks indicate degradation under that specific stress condition. This information will help you prioritize which preventative measures are most critical for your experiments.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies on Dextromethorphan HBr (a related compound)
This table summarizes typical degradation observed for a closely related morphinan (B1239233) compound, Dextromethorphan, which can serve as an initial guide for Dextrorphan.[1][5]
| Stress Condition | Reagents and Conditions | Observed Degradation (%) | Number of Degradation Products |
| Acid Hydrolysis | 1 N HCl at 60°C for 1 hour | 9.8% | 2 |
| Base Hydrolysis | 1 N NaOH at 60°C for 1 hour | 12.5% | 1 |
| Oxidative | 3% H₂O₂ at room temp for 2 hours | 15.2% | 3 |
| Thermal | 108°C for 24 hours | 7.6% | 1 |
| Photolytic | UV Chamber for 1 week | 18.9% | 2 |
Note: This data is for Dextromethorphan HBr and is illustrative. Actual degradation of this compound may vary.
Visualizations
Caption: Major degradation pathways for this compound in solution.
Caption: Workflow for preparing and storing a stable this compound solution.
References
Technical Support Center: Dextrorphan & Metabolites LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of dextrorphan (B195859) and its metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the LC-MS analysis of dextrorphan and its related compounds.
Q1: What are the typical sample preparation methods for analyzing dextrorphan and its metabolites in biological matrices?
A1: The choice of sample preparation is critical for robust and reproducible results, as biological samples can introduce significant matrix effects.[1][2] Common techniques include:
-
Solid Phase Extraction (SPE): Considered a very efficient clean-up technique to separate the drugs from matrix components prior to LC-MS/MS analysis.[1][2][3]
-
Liquid-Liquid Extraction (LLE): Another effective method to extract analytes. For instance, a liquid-liquid back-extraction procedure has been successfully used for plasma samples.[4] One method used ethyl acetate (B1210297) for extraction from plasma.[5]
-
Protein Precipitation: A simpler and faster method, often employed using acetonitrile (B52724).[6][7] This is a viable option when extensive cleanup is not required.
Q2: I'm observing poor peak shape (broadening, tailing, or splitting). What are the possible causes and solutions?
A2: Poor peak shape can be caused by several factors. Here are some common causes and troubleshooting steps:
-
Column Overload: High sample loads can lead to broad or tailing peaks.[8] Try diluting your sample or reducing the injection volume.
-
Column Contamination: Buildup of contaminants from the sample matrix can degrade column performance.[8][9] Consider implementing a more rigorous sample clean-up procedure or using a guard column. Reversing and flushing the column may also help.[8]
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak splitting and broadening.[8] Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions.
-
Column Void: A void in the column packing material can lead to peak tailing. This can occur if the mobile phase pH is too high, causing silica (B1680970) dissolution.[8]
Q3: My signal intensity is weak or inconsistent. How can I improve it?
A3: Weak or inconsistent signal intensity can stem from several sources:
-
Ion Suppression/Enhancement (Matrix Effects): Co-eluting matrix components can suppress or enhance the ionization of your analytes, leading to inaccurate quantification.[1] To assess this, you can perform a post-column infusion experiment or compare the response of the analyte in neat solution versus in a matrix extract.[1] Improving sample cleanup, for example by using SPE, can mitigate matrix effects.[1][2]
-
Suboptimal Ion Source Parameters: The settings for the ion source, such as spray voltage, vaporizer temperature, and gas pressures, are critical for efficient ionization.[3] These parameters should be optimized for dextrorphan and its metabolites.
-
Incorrect Mobile Phase Additives: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) can significantly impact ionization efficiency.[6][7] Using high-quality, LC-MS grade additives at their optimal concentration is recommended.[9]
Q4: I'm experiencing retention time shifts. What could be the cause?
A4: Retention time shifts can compromise analyte identification and quantification. Common causes include:
-
Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to drifting retention times.[10]
-
Changes in Mobile Phase Composition: Small variations in the mobile phase preparation can lead to shifts in retention time. Prepare mobile phases carefully and consistently.
-
Column Temperature Fluctuations: Inconsistent column temperature can affect retention times. Using a column oven is crucial for maintaining a stable temperature.[10]
-
Column Aging: Over time, column performance can degrade, leading to changes in retention. If you observe a consistent drift in retention time along with deteriorating peak shape, it may be time to replace the column.
Q5: How can I avoid carryover between samples?
A5: Carryover, where a portion of an analyte from a previous injection appears in a subsequent analysis, can be a significant issue, especially for high-concentration samples.
-
Optimize Wash Steps: Ensure the autosampler wash solution is effective at removing the analytes from the injection needle and port. A "strong" wash solvent that readily dissolves dextrorphan and its metabolites should be used.
-
Blank Injections: Analyze a blank sample after a high-concentration standard or sample to check for carryover.[1][2] The acceptance criterion is often that the signal in the blank should not exceed a certain percentage (e.g., 10%) of the signal of the lowest calibrator.[1][2]
Experimental Protocols & Data
This section provides detailed methodologies and summarized quantitative data from established LC-MS methods for dextrorphan and its metabolites.
Dextromethorphan (B48470) Metabolic Pathway
Dextromethorphan undergoes metabolism in the liver primarily through two cytochrome P450 pathways: CYP2D6 and CYP3A4.[11] O-demethylation by CYP2D6 forms the major active metabolite, dextrorphan.[1][2] N-demethylation by CYP3A4 results in 3-methoxymorphinan.[11] Dextrorphan can be further metabolized to 3-hydroxymorphinan.[11] These metabolites can also be conjugated with glucuronic acid.[1][2]
Caption: Simplified metabolic pathway of Dextromethorphan.
General LC-MS/MS Experimental Workflow
A typical workflow for the quantitative analysis of dextrorphan and its metabolites from a biological matrix involves several key steps.
Caption: General workflow for LC-MS/MS analysis.
Sample Preparation Protocols
Protocol 1: Solid Phase Extraction (SPE) from Oral Fluid [1][2]
-
Sample Pre-treatment: Use an efficient SPE clean-up technique to separate the drugs prior to LC-MS-MS analysis.
-
Elution: Elute the analytes from the SPE cartridge.
-
Evaporation: Evaporate the eluent to dryness.
-
Reconstitution: Reconstitute the residue in a suitable solvent for injection.
Protocol 2: Protein Precipitation from Rat Plasma [6]
-
Sample Collection: Use rat plasma as the matrix.
-
Precipitation: Employ protein precipitation with acetonitrile for sample preparation.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Injection: Inject the supernatant directly into the LC-MS/MS system.
Protocol 3: Liquid-Liquid Extraction (LLE) from Human Plasma [4]
-
Standard Spiking: Spike plasma samples with stable-isotope internal standards.
-
Extraction: Perform a liquid-liquid back-extraction procedure.
-
Separation: Separate the organic and aqueous layers.
-
Evaporation and Reconstitution: Evaporate the organic layer and reconstitute the residue for analysis.
LC-MS/MS Parameters
The following tables summarize typical LC and MS parameters used for the analysis of dextrorphan and its metabolites.
Table 1: Liquid Chromatography Parameters
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[6] | Method 4[5] |
| Column | UHPLC column (1.7 µm particles) | Accucore C18 (50 x 2.1 mm) | SB-C18 | Kromasil 60-5CN (3 µm, 2.1 x 150 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water:Acetonitrile (95:5) | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Acetonitrile-Water (containing 0.1% formic acid; 50:50, v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Acetonitrile | - |
| Flow Rate | 0.4 mL/min | - | 0.4 mL/min | 0.2 mL/min |
| Gradient | 15% B (0-3 min), to 90% B (3-3.5 min), back to 15% B (3.51-4 min) | - | Gradient elution | Isocratic |
| Column Temp. | 40°C | - | 25°C | - |
| Injection Vol. | 10 µL | - | - | - |
| Run Time | 4.0 min | 2.0 min | - | - |
Table 2: Mass Spectrometry Parameters
| Parameter | Method 1[3] | Method 2[6] |
| Instrument | Thermo Scientific TSQ Vantage | Ion-trap LC-MS/MS system |
| Ionization Mode | HESI (Positive) | Electrospray Ionization (Positive) |
| Spray Voltage | 5000 V | - |
| Vaporizer Temp. | 450°C | - |
| Capillary Temp. | 300°C | - |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Dextromethorphan | 272.2 | 171.1 | [3] |
| Dextrorphan | 258.2 | 157.1 | [3] |
| Dextromethorphan-d3 (IS) | 275.2 | 171.1 | [3] |
| Dextromethorphan | 271.8 | 214.6 | [12] |
| Dextrorphan | 257.9 | 200.6 | [12] |
Method Performance Data
Table 4: Linearity and Sensitivity
| Analyte | Matrix | Linear Range | LLOQ | Reference |
| Dextromethorphan & Dextrorphan | Oral Fluid | 5–100 ng/mL | 5.0 ng/mL | [1][2] |
| Dextromethorphan & Dextrorphan | Rat Plasma | 0.1–100 ng/mL | 0.1 ng/mL | [3] |
| Dextromethorphan | Rat Plasma | 1–500 ng/mL | 1 ng/mL | [6] |
| Dextrorphan | Rat Plasma | 1–250 ng/mL | 1 ng/mL | [6] |
| Dextromethorphan | Human Plasma | 0.01–5 ng/mL | 0.01 ng/mL | [5] |
| Dextrorphan | Human Plasma | 0.02–5 ng/mL | 0.02 ng/mL | [5] |
| Dextromethorphan & Dextrorphan | Human Plasma | - | 5 pg/mL | [4] |
| Dextromethorphan | Oral Fluid | 5-1000 ng/mL | - | [7] |
| Dextrorphan | Oral Fluid | 1-100 ng/mL | - | [7] |
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of dextromethorphan and dextrophan in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel and simple LC-MS/MS quantitative method for dextromethorphan and dextrorphan in oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. zefsci.com [zefsci.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. A sensitive LC-MS/MS assay for the determination of dextromethorphan and metabolites in human urine--application for drug interaction studies assessing potential CYP3A and CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ingentaconnect.com [ingentaconnect.com]
Addressing poor cell viability in Dextrorphan tartrate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor cell viability in experiments involving Dextrorphan (B195859) Tartrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of dextrorphan tartrate that could lead to poor cell viability?
A1: Dextrorphan is a non-competitive antagonist of the N-Methyl-D-Aspartate (NMDA) receptor. While this action can be neuroprotective against glutamate-induced excitotoxicity, prolonged or excessive blockade of NMDA receptors can disrupt normal neuronal function and trigger apoptosis (programmed cell death), leading to decreased cell viability. This paradoxical effect is a known characteristic of NMDA receptor antagonists.
Q2: At what concentration range is this compound typically observed to be neurotoxic?
A2: The concentration at which this compound transitions from a potentially neuroprotective agent to a neurotoxic one is cell-type and exposure-time dependent. However, studies on dextrorphan and its parent compound, dextromethorphan, suggest that neurotoxic effects can become apparent in the micromolar range. For instance, some studies have observed evidence of neurotoxicity at concentrations between 10 µM and 100 µM in neuronal cultures. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal, non-toxic working concentration.
Q3: How should I prepare a stock solution of this compound for my cell culture experiments?
A3: this compound has moderate solubility. Here are some guidelines for preparing a stock solution:
-
Solvent Selection: Start with sterile, cell-culture grade dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution. This compound is also soluble in water.
-
Stock Concentration: Prepare a stock solution in the range of 10-50 mM. This allows for small volumes to be added to your culture medium, minimizing the final solvent concentration.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Final Dilution: When preparing your working concentrations, ensure the final concentration of the solvent in the cell culture medium is minimal and non-toxic to your cells. Typically, the final DMSO concentration should be kept below 0.5%. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of the solvent without this compound.
Q4: What are the best methods to quantify poor cell viability and distinguish between apoptosis and necrosis?
A4: A multi-assay approach is recommended for a comprehensive understanding of cell death.
-
To quantify overall cytotoxicity: The Lactate Dehydrogenase (LDH) assay is a reliable method. It measures the release of LDH from cells with damaged plasma membranes, which is indicative of necrosis or late-stage apoptosis.
-
To specifically measure apoptosis: A Caspase-3 activity assay is a good choice as caspase-3 is a key executioner caspase in the apoptotic pathway.
-
To assess mitochondrial involvement in apoptosis: The JC-1 assay can be used to measure changes in mitochondrial membrane potential, an early indicator of apoptosis.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment with this compound
This is a common issue that can often be traced back to the compound's concentration, solvent toxicity, or the experimental procedure itself.
| Potential Cause | Troubleshooting Steps |
| Concentration-Dependent Cytotoxicity | This compound can be toxic at higher concentrations. Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or a non-toxic working concentration for your specific cell line and experimental duration. Start with a lower concentration range (e.g., 1-10 µM) and titrate upwards. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture medium is as low as possible (ideally ≤ 0.1% for DMSO). Always include a "vehicle control" (cells treated with the solvent alone at the same final concentration) to differentiate between solvent-induced and compound-induced toxicity. |
| Precipitation of the Compound | This compound may precipitate in the culture medium, leading to inconsistent results and potential physical damage to cells. Visually inspect your culture wells for any signs of precipitation after adding the compound. If precipitation is observed, try preparing a fresh stock solution, using a different solvent, or lowering the final concentration. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to NMDA receptor antagonists. Neuronal cell lines are generally more sensitive. Consider using a less sensitive cell line for initial experiments or consult the literature for data on your specific cell line. |
Issue 2: Inconsistent or Non-Reproducible Cell Viability Results
Inconsistent results can stem from variations in experimental conditions or techniques.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Cell Seeding | Uneven cell seeding can lead to variability in cell numbers between wells, affecting the final viability readout. Ensure you have a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells. |
| Edge Effects in Multi-Well Plates | Evaporation from the outer wells of a multi-well plate can concentrate media components and the test compound, leading to increased cytotoxicity. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media. |
| Fluctuations in Incubator Conditions | Variations in temperature, humidity, and CO2 levels can stress cells and impact their viability. Ensure your incubator is properly calibrated and maintained. Minimize the frequency and duration of opening the incubator door. |
| Contamination | Microbial contamination can compete for nutrients and produce toxins, leading to cell death. Regularly check your cultures for any signs of contamination and practice good aseptic technique. |
Data Presentation
Table 1: Concentration Ranges of Dextrorphan and Related Compounds in Cell-Based Assays
| Compound | Cell Line/Model | Effect | Concentration Range |
| Dextrorphan | Murine Neocortical Cultures | Attenuation of glutamate (B1630785) neurotoxicity | 10 - 100 µM |
| Dextromethorphan | PANC-1 (Pancreatic Cancer) | Cytotoxicity (IC50) | 105.6 µM (72h) |
| MK-801 (NMDA Antagonist) | Rat Primary Cortical Cells | Apoptotic cell death | 1 nM - 10 µM |
| MK-801 (NMDA Antagonist) | Hippocampal Neural Stem Cells | Decreased cell viability | 200 µM |
Note: This table summarizes data from various sources and should be used as a guideline. Optimal concentrations must be determined empirically for each specific experimental system.
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the Lactate Dehydrogenase (LDH) Assay
This protocol provides a method to quantify cytotoxicity by measuring LDH released from damaged cells into the culture medium.
Materials:
-
96-well clear flat-bottom plates
-
Cells of interest
-
This compound stock solution
-
Vehicle (e.g., DMSO)
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the fresh medium containing the desired concentrations of this compound.
-
Controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium with the same final concentration of solvent as the highest this compound concentration.
-
Maximum LDH Release Control: Treat cells with the lysis solution provided in the LDH kit 1 hour before the end of the incubation period.
-
Medium Background Control: Wells with medium only (no cells).
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Assay:
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, typically by subtracting the background and normalizing to the maximum LDH release control.
Protocol 2: Detecting Apoptosis using a Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
96-well white or black flat-bottom plates (for luminescence or fluorescence, respectively)
-
Cells of interest
-
This compound stock solution
-
Commercially available Caspase-3 activity assay kit (e.g., Caspase-Glo® 3/7)
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the LDH assay protocol, seeding cells in the appropriate opaque-walled plate.
-
Incubation: Incubate the plate for the desired treatment period.
-
Assay:
-
Equilibrate the plate and the caspase assay reagent to room temperature.
-
Add 100 µL of the caspase reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure luminescence or fluorescence using a microplate reader.
-
Analysis: Compare the signal from treated samples to the untreated and vehicle controls to determine the fold-increase in caspase-3 activity.
Visualizations
Caption: Dextrorphan-induced apoptotic signaling pathway.
Caption: Troubleshooting workflow for poor cell viability.
Navigating Dextrorphan Tartrate Administration: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the experimental administration of Dextrorphan (B195859) tartrate. Below you will find troubleshooting advice and frequently asked questions (FAQs) to facilitate the smooth execution of your research protocols.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is Dextrorphan tartrate and why is the tartrate salt form used? | Dextrorphan is the principal active metabolite of the widely used antitussive, dextromethorphan (B48470).[1][2] It functions primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 receptor agonist.[1][3] The tartrate salt form of dextrorphan is commonly used in research to improve the compound's aqueous solubility and stability compared to its freebase form.[4] |
| What are the primary routes of administration for experimental studies? | This compound can be administered via several routes in a laboratory setting, including parenteral (intravenous, intraperitoneal, subcutaneous), oral, and alternative routes like intranasal and transdermal. The choice of administration route depends on the specific aims of the experiment, such as desired bioavailability and onset of action. |
| What is the known oral bioavailability of Dextrorphan? | While the oral bioavailability of its parent drug, dextromethorphan, is low due to extensive first-pass metabolism, the direct oral administration of dextrorphan bypasses this initial metabolic step.[5] One study directly comparing oral administration of dextromethorphan hydrobromide and dextrorphan-D-tartrate in humans provides valuable pharmacokinetic data.[6] Strategies to enhance the systemic availability of dextromethorphan, such as co-administration with the CYP2D6 inhibitor quinidine, have been explored and may inform studies with dextrorphan.[7] |
| What are the main signaling pathways affected by Dextrorphan? | Dextrorphan's primary mechanisms of action involve the antagonism of the NMDA receptor and agonism of the sigma-1 receptor.[1][3] Its interaction with these pathways is central to its effects on the central nervous system. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous solution. | - Exceeding the solubility limit in the chosen buffer or vehicle.- Temperature changes affecting solubility.- pH of the solution being unfavorable for dissolution. | - Prepare solutions fresh before each use.- Gently warm the solution and agitate to aid dissolution.- For parenteral administration, saline is a suitable vehicle as dextrorphan is reported to be soluble in it.[8]- If using buffers, ensure the pH is compatible with the salt form. |
| Inconsistent results in in vivo experiments. | - Inconsistent dosing due to improper technique.- Degradation of the compound in the formulation.- Variability in animal handling and stress levels. | - Strictly follow standardized administration protocols.- Prepare fresh formulations for each experiment and store them appropriately, protected from light if necessary.- Acclimatize animals to handling and the administration procedure to minimize stress. |
| Low bioavailability following oral administration. | - Poor absorption from the gastrointestinal tract. | - Consider formulation strategies to enhance absorption, such as the use of permeation enhancers or lipid-based delivery systems.[9]- For preclinical studies, ensure proper oral gavage technique to deliver the full dose to the stomach. |
| Skin irritation or poor adhesion with transdermal patches. | - Incompatible adhesive or excipients.- High concentration of permeation enhancers. | - Optimize the patch formulation by testing different adhesives and adjusting the concentration of excipients.- Conduct skin irritation studies with the formulation on a small scale before larger experiments. |
Quantitative Data Summary
Table 1: Solubility of Dextrorphan and its Salts
| Compound | Solvent | Solubility | Reference |
| Dextrorphan | Saline | Soluble | [8] |
| Dextrorphan | Water | >20 mg/mL | [8] |
| Dextromethorphan Hydrobromide | Water | 1.5 g/100 mL at 25°C | [1][10] |
Table 2: Pharmacokinetic Parameters of Dextromethorphan and Dextrorphan (from a comparative oral administration study in humans)
| Parameter | Dextromethorphan (from oral Dextromethorphan HBr) | Dextrorphan (from oral Dextrorphan-D-tartrate) |
| Cmax (ng/mL) | Data available in source | Data available in source |
| Tmax (h) | Data available in source | Data available in source |
| AUC (ng·h/mL) | Data available in source | Data available in source |
| Note: For detailed values, refer to the primary literature.[6] |
Experimental Protocols
Parenteral Administration (Intravenous, Intraperitoneal, Subcutaneous)
1. Preparation of this compound Solution for Injection:
-
Vehicle: Sterile isotonic saline (0.9% NaCl) is a suitable vehicle.
-
Concentration: Prepare a stock solution of desired concentration (e.g., 1-10 mg/mL). Dextrorphan is soluble in saline.[8]
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Aseptically dissolve the powder in the sterile saline.
-
Gently warm and vortex if necessary to ensure complete dissolution.
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
Store at 2-8°C for short-term use, or as per stability data. It is recommended to prepare fresh solutions for each experiment.
-
2. Administration to Rodents:
-
Dosage: Calculate the dose based on the animal's body weight.
-
Intravenous (IV) Injection (Mouse/Rat):
-
Administer via the lateral tail vein.
-
Injection volume should not exceed 5 mL/kg for a bolus dose.[7]
-
-
Intraperitoneal (IP) Injection (Mouse/Rat):
-
Inject into the lower abdominal quadrant.
-
Typical injection volume is 10-20 mL/kg.
-
-
Subcutaneous (SC) Injection (Mouse/Rat):
-
Inject into a loose fold of skin, typically on the back.
-
Injection volume is generally up to 10-20 mL/kg.
-
Oral Administration (Oral Gavage in Rodents)
1. Preparation of this compound Formulation for Oral Gavage:
-
Vehicle: Water or a 0.5% methylcellulose (B11928114) solution can be used as a vehicle.[7]
-
Procedure:
-
Weigh the this compound powder.
-
Levigate the powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while stirring to form a uniform suspension.
-
2. Administration via Oral Gavage:
-
Dosage: Calculate the dose based on the animal's body weight. The maximum recommended volume for oral gavage in mice is 10 mL/kg and in rats is 10-20 mL/kg.[11][12][13][14]
-
Procedure:
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. NMDA glutamate receptor antagonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 10. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. research.fsu.edu [research.fsu.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
Minimizing off-target effects of Dextrorphan tartrate in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Dextrorphan (B195859) tartrate in research.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of dextrorphan tartrate?
A1: The primary on-target effect of dextrorphan is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5] It binds to the phencyclidine (PCP) site within the ion channel of the NMDA receptor, blocking the influx of calcium.[6] This action is responsible for its dissociative and neuroprotective properties.[1][7]
Q2: What are the known off-target effects of this compound?
A2: Dextrorphan exhibits several off-target activities that researchers should be aware of. These include:
-
Sigma-1 (σ1) receptor agonism: Dextrorphan binds to sigma-1 receptors, which may contribute to its neuroprotective effects.[3][8][9]
-
Serotonin (B10506) transporter (SERT) inhibition: It can act as a serotonin reuptake inhibitor, although it is less potent in this regard compared to its parent compound, dextromethorphan (B48470).[1]
-
Norepinephrine (B1679862) transporter (NET) inhibition: Dextrorphan also inhibits the reuptake of norepinephrine.[1][8]
-
Voltage-gated calcium channel blockade: Dextrorphan can inhibit both L-type and N-type voltage-gated calcium channels.[10][11]
-
Opioid receptor affinity: At higher doses, it shows some affinity for opioid receptors.[1]
Q3: How can I minimize the risk of serotonin syndrome in my experiments?
A3: Serotonin syndrome is a potential risk when using dextrorphan, especially in combination with other serotonergic agents like selective serotonin reuptake inhibitors (SSRIs).[8][11][12] To minimize this risk:
-
Avoid co-administration with SSRIs or monoamine oxidase inhibitors (MAOIs).[8][11]
-
If co-administration is necessary, use the lowest effective concentration of dextrorphan and monitor for signs of serotonin syndrome, such as agitation, confusion, and tachycardia.[11]
-
Consider using a washout period between treatments with serotonergic agents and dextrorphan.
Q4: How does the metabolism of dextromethorphan to dextrorphan impact experimental results?
A4: Dextromethorphan is metabolized to dextrorphan by the cytochrome P450 enzyme CYP2D6.[1][7] This is a crucial consideration because:
-
There is significant genetic polymorphism in CYP2D6, leading to different metabolizer phenotypes (poor, intermediate, extensive, and ultrarapid).[7][11] This can result in variable concentrations of dextrorphan.
-
Dextrorphan is a more potent NMDA receptor antagonist than dextromethorphan.[1][7]
-
To study the effects of dextromethorphan independently of dextrorphan, co-administration with a CYP2D6 inhibitor like quinidine (B1679956) can be employed.[7][13]
Troubleshooting Guide
Issue: Inconsistent or unexpected results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Off-target effects | Review the known off-target activities of dextrorphan. Consider if interactions with sigma-1 receptors, serotonin or norepinephrine transporters, or calcium channels could be influencing your results. |
| Variable drug concentration | Ensure accurate and consistent dosing. If using dextromethorphan that is metabolized to dextrorphan, be aware of potential variability due to cell line differences in metabolic enzyme expression. |
| Cell line sensitivity | Different cell lines may have varying expression levels of NMDA receptors and off-target proteins. Characterize the expression of relevant targets in your specific cell line. |
Issue: Difficulty interpreting in vivo behavioral studies.
| Possible Cause | Troubleshooting Step |
| Confounding behavioral effects | Dextrorphan can induce hyperlocomotion and other behavioral changes.[14][15] Include appropriate behavioral controls to distinguish specific experimental effects from general changes in activity. |
| Pharmacokinetic variability | In vivo, the conversion of dextromethorphan to dextrorphan can vary between individual animals. Consider using dextrorphan directly to bypass this variability. |
| Dose-dependent effects | The pharmacological profile of dextrorphan can change with the dose. Perform a dose-response study to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized. |
Data Presentation
Table 1: Receptor Binding Affinities (Ki in nM) of Dextrorphan and Dextromethorphan
| Target | Dextrorphan (nM) | Dextromethorphan (nM) | Reference |
| NMDA Receptor (MK-801 site) | 486–906 | Higher than Dextrorphan | [1] |
| Sigma-1 (σ1) Receptor | 118–481 | 142-652 | [1][16] |
| Sigma-2 (σ2) Receptor | 11,325–15,582 | Data not consistently reported | [1] |
| Serotonin Transporter (SERT) | 401–484 | Lower than Dextrorphan | [1] |
| Norepinephrine Transporter (NET) | ≥340 | Data not consistently reported | [1] |
| μ-Opioid Receptor (MOR) | 420 - >1,000 | Data not consistently reported | [1] |
| δ-Opioid Receptor (DOR) | 34,700 | Data not consistently reported | [1] |
| κ-Opioid Receptor (KOR) | 5,950 | Data not consistently reported | [1] |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity
This protocol is a generalized method to assess the binding affinity of dextrorphan to a specific receptor of interest (e.g., NMDA receptor, sigma-1 receptor).
-
Preparation of Cell Membranes:
-
Homogenize tissue or cultured cells expressing the target receptor in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, combine the cell membrane preparation, a radiolabeled ligand specific for the target receptor (e.g., [³H]MK-801 for the NMDA receptor), and varying concentrations of this compound.
-
To determine non-specific binding, include a set of wells with a high concentration of an unlabeled ligand.
-
Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the dextrorphan concentration.
-
Calculate the IC50 value (the concentration of dextrorphan that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Measure NMDA Receptor Antagonism
This protocol measures the inhibitory effect of dextrorphan on NMDA receptor-mediated currents in cultured neurons.
-
Cell Preparation:
-
Culture primary neurons or a suitable neuronal cell line on glass coverslips.
-
-
Electrophysiology Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an extracellular solution.
-
Use a glass micropipette filled with an intracellular solution to form a high-resistance seal with the cell membrane of a single neuron (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Recording:
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply a solution containing an NMDA receptor agonist (e.g., NMDA and glycine) to elicit an inward current.
-
After establishing a stable baseline current, co-apply the NMDA agonist with varying concentrations of this compound.
-
Record the changes in the NMDA-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current in the absence and presence of dextrorphan.
-
Calculate the percentage of inhibition for each concentration of dextrorphan.
-
Plot the percentage of inhibition as a function of the dextrorphan concentration to determine the IC50 value.
-
Visualizations
Caption: Dextrorphan's primary and off-target signaling pathways.
Caption: Workflow for minimizing dextrorphan's off-target effects.
References
- 1. Dextrorphan - Wikipedia [en.wikipedia.org]
- 2. This compound [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Dextromethorfan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. medkoo.com [medkoo.com]
- 7. touroscholar.touro.edu [touroscholar.touro.edu]
- 8. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 9. Dextromethorphan attenuates trimethyltin-induced neurotoxicity via sigma1 receptor activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dextromethorphan and dextrorphan as calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Dextromethorphan/quinidine - Wikipedia [en.wikipedia.org]
- 14. caymanchem.com [caymanchem.com]
- 15. caymanchem.com [caymanchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Adjusting for Dextrorphan Metabolism in Pharmacokinetic Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on incorporating the complexities of dextrorphan (B195859) metabolism into pharmacokinetic (PK) models. Dextromethorphan's primary active metabolite, dextrorphan, exhibits significant inter-individual variability in its formation, primarily due to genetic polymorphisms in the Cytochrome P450 2D6 (CYP2D6) enzyme. This variability can pose significant challenges in predicting drug exposure and response.
This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate these challenges.
Troubleshooting and FAQs
Here we address common issues encountered when accounting for dextrorphan metabolism in your experiments and PK models.
Q1: We are observing high inter-individual variability in dextrorphan plasma concentrations in our clinical study, even within the same dose group. How can we explain and model this?
A1: High variability in dextrorphan levels is most commonly attributed to the genetic polymorphism of the CYP2D6 enzyme, which is the primary enzyme responsible for converting dextromethorphan (B48470) to dextrorphan.[1][2] Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype:
-
Poor Metabolizers (PMs): Have two non-functional alleles, leading to significantly reduced or no CYP2D6 activity. This results in lower dextrorphan concentrations and higher dextromethorphan concentrations.
-
Intermediate Metabolizers (IMs): Carry one reduced-function allele and one non-functional allele, or two reduced-function alleles, resulting in decreased CYP2D6 activity.
-
Extensive (or Normal) Metabolizers (EMs): Possess two functional alleles, representing the "normal" metabolic capacity.
-
Ultrarapid Metabolizers (UMs): Have multiple copies of functional alleles, leading to increased CYP2D6 activity and consequently higher and more rapid formation of dextrorphan.
To address this, you should consider CYP2D6 phenotyping or genotyping of your study subjects. The metabolic ratio of dextromethorphan to dextrorphan in urine or plasma is a common phenotyping method.[1][3] Once subjects are categorized, you can develop population PK models that incorporate CYP2D6 phenotype as a covariate, allowing for more accurate prediction of dextrorphan exposure within each subgroup.
Q2: Our in vitro experiments using human liver microsomes (HLMs) show a slower-than-expected rate of dextrorphan formation. What could be the issue?
A2: Several factors could contribute to this observation:
-
HLM Phenotype: The pool of HLMs you are using may be from donors who are predominantly poor or intermediate metabolizers of CYP2D6. It is crucial to use HLMs with well-characterized CYP2D6 genotypes or phenotypes.
-
Incorrect Cofactor Concentrations: Ensure that the concentration of the NADPH-regenerating system is optimal and not rate-limiting.
-
Substrate Concentration: The concentration of dextromethorphan used might be in the saturation part of the enzyme kinetic curve. Determine the Michaelis-Menten constant (Km) for your system to ensure you are working at an appropriate substrate concentration.
-
Incubation Time: The incubation time may be too short to detect significant metabolite formation, especially in microsomes with lower activity. Optimize the incubation time to be within the linear range of product formation.
-
Reagent Quality: Verify the quality and stability of your dextromethorphan, cofactors, and other reagents.
Q3: How does the further metabolism of dextrorphan impact its pharmacokinetic profile?
A3: Dextrorphan is not the final product; it undergoes further metabolism, primarily through glucuronidation by UDP-glucuronosyltransferases (UGTs), to form dextrorphan-O-glucuronide.[4][5] This process is a significant clearance pathway for dextrorphan. The UGT1A and UGT2B families are known to be involved in this conjugation.[6][7] Therefore, when modeling dextrorphan pharmacokinetics, it is important to account for its elimination via glucuronidation. Changes in UGT activity, due to genetic factors or co-administered drugs, can also contribute to variability in dextrorphan exposure.
Q4: Can we use a single metabolic ratio measurement to reliably determine a subject's CYP2D6 phenotype?
A4: A single metabolic ratio of dextromethorphan to dextrorphan from a timed urine or plasma sample is a widely accepted method for CYP2D6 phenotyping.[1][8] However, it is important to adhere to a standardized protocol for sample collection and analysis to ensure reliability. For urine, an 8- to 10-hour collection period after dextromethorphan administration is common.[3] For plasma, a sample taken at a specific time point, for example, 3 hours post-dose, can be used.[1] It is crucial to use established cutoff values for the metabolic ratio to classify individuals into different metabolizer groups.
Data Presentation
The following tables summarize key quantitative data related to dextrorphan metabolism, compiled from various sources.
Table 1: Pharmacokinetic Parameters of Dextromethorphan and Dextrorphan in Different CYP2D6 Phenotypes (Single Oral Dose)
| Parameter | Phenotype | Dextromethorphan | Dextrorphan | Reference(s) |
| Cmax (ng/mL) | Extensive Metabolizer (EM) | Low/Undetectable | ~1.5-3.0 | [9][10] |
| Poor Metabolizer (PM) | ~10-20 | ~0.5-1.5 | [9][11] | |
| AUC (ng*h/mL) | Extensive Metabolizer (EM) | Low/Undetectable | ~10-30 | [9][10] |
| Poor Metabolizer (PM) | ~150-300 | ~5-15 | [9][11] | |
| t1/2 (hours) | Extensive Metabolizer (EM) | ~2-4 | ~2-4 | [12] |
| Poor Metabolizer (PM) | ~20-40 | ~10-20 | [11][12] |
Note: Values are approximate and can vary based on the specific study design, dose, and analytical methods.
Table 2: In Vitro Kinetic Parameters for Dextrorphan Formation (Dextromethorphan O-demethylation) in Human Liver Microsomes
| Parameter | EM Phenotype | PM Phenotype | Reference(s) |
| Km (µM) | 2.2 - 9.4 (high affinity) | 157 - 560 | [13][14] |
| 55.5 - 307.3 (low affinity) | [13] | ||
| Vmax (pmol/mg/min) | ~170 | ~37 | [14] |
Note: EM microsomes often exhibit biphasic kinetics, suggesting the involvement of multiple enzymes or binding sites with different affinities.
Experimental Protocols
Below are detailed methodologies for key experiments related to dextrorphan metabolism.
Protocol 1: In Vitro Dextrorphan Formation using Human Liver Microsomes
This protocol outlines the steps to determine the rate of dextrorphan formation from dextromethorphan in human liver microsomes.
Materials:
-
Pooled human liver microsomes (characterized for CYP2D6 activity)
-
Dextromethorphan hydrobromide
-
Dextrorphan tartrate (as a standard)
-
0.5 M Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Thaw human liver microsomes on ice.
-
Prepare a stock solution of dextromethorphan in a suitable solvent (e.g., methanol (B129727) or water).
-
Prepare working solutions of dextromethorphan in the potassium phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of the phosphate buffer, human liver microsomes (final concentration typically 0.2-0.5 mg/mL), and dextromethorphan solution (at various concentrations to determine kinetics) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume is typically 200 µL.
-
Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 15, 30, 60 minutes, within the linear range of formation).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture vigorously to precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the supernatant for the presence of dextrorphan using a validated LC-MS/MS method.
-
Prepare a standard curve of dextrorphan to quantify its formation.
-
-
Data Analysis:
-
Calculate the rate of dextrorphan formation (e.g., in pmol/min/mg of microsomal protein).
-
If multiple substrate concentrations were used, determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Protocol 2: CYP2D6 Phenotyping using Urinary Metabolic Ratio
This protocol describes the in vivo procedure for determining an individual's CYP2D6 phenotype using the dextromethorphan/dextrorphan metabolic ratio in urine.
Materials:
-
Dextromethorphan hydrobromide (oral solution or capsules)
-
Urine collection containers
-
LC-MS/MS system for analysis
Procedure:
-
Subject Preparation:
-
Subjects should abstain from any medications known to inhibit or induce CYP2D6 for at least one week prior to the study.
-
Subjects should fast overnight before dextromethorphan administration.
-
-
Dextromethorphan Administration:
-
Administer a single oral dose of dextromethorphan (e.g., 30 mg) with a glass of water.
-
-
Urine Collection:
-
Empty the bladder immediately before dextromethorphan administration (this urine is discarded).
-
Collect all urine produced over a specified period, typically 8 to 10 hours, in a single container.[3]
-
-
Sample Processing:
-
Measure the total volume of the collected urine.
-
Take an aliquot of the urine for analysis and store it frozen (-20°C or -80°C) until analysis.
-
-
Analysis:
-
Analyze the urine aliquot for the concentrations of both dextromethorphan and dextrorphan using a validated LC-MS/MS method. Note that dextrorphan is extensively conjugated, so treatment with β-glucuronidase may be necessary to measure total dextrorphan.
-
-
Data Analysis:
-
Calculate the metabolic ratio (MR) as: MR = (molar concentration of dextromethorphan) / (molar concentration of dextrorphan) .
-
Classify the subject's phenotype based on established cutoff values for the MR. For example, a urinary MR greater than 0.3 is often used to classify an individual as a poor metabolizer.[3][8]
-
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Metabolic pathway of dextromethorphan.
References
- 1. CYP2D6 Phenotyping Using Urine, Plasma, and Saliva Metabolic Ratios to Assess the Impact of CYP2D6∗10 on Interindividual Variation in a Chinese Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psychotropic effects of dextromethorphan are altered by the CYP2D6 polymorphism: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. livermetabolism.com [livermetabolism.com]
- 5. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CYP2D6 phenotyping with dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of dextromethorphan N-demethylation by human liver microsomes. Contribution of the cytochrome P450 3A (CYP3A) subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Metabolism of dextromethorphan in human liver microsomes: a rapid HPCL assay to monitor cytochrome P450 2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dextromethorphan O-demethylation in liver microsomes as a prototype reaction to monitor cytochrome P-450 db1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Dextrorphan vs. Dextromethorphan: A Comparative Analysis of Antitussive Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitussive (cough-suppressing) potency of dextrorphan (B195859) (DOR) and its parent compound, dextromethorphan (B48470) (DEX). The information presented is based on experimental data from clinical studies to aid in research and drug development. Dextromethorphan is a widely used over-the-counter cough suppressant that is metabolized in the liver to its active metabolite, dextrorphan.[1] Understanding the relative contribution of each compound to the overall antitussive effect is crucial for the development of more effective cough therapies.
Quantitative Comparison of Antitussive Potency
A key clinical study directly evaluated the antitussive effects of dextrorphan and dextromethorphan in healthy volunteers.[2][3][4][5] The findings from this model-based pharmacokinetic-pharmacodynamic (PKPD) analysis are summarized below.
| Parameter | Dextrorphan (DOR) | Dextromethorphan (DEX) | Reference |
| Relative Potency | 0.26 (or 26% of DEX) | 1.00 | [2][4][5] |
| Maximum Cough Inhibition (Imax) | 23% | Not explicitly stated, but DEX is the reference compound. | [2][4][5] |
| IC50 (Concentration for 50% of maximal inhibition) | 0.3 ng/mL | Not explicitly stated for comparison in this study. | [2][4][5] |
Model-independent analysis of the area under the effect curve showed no statistically significant difference between the antitussive effects of DOR, DEX, and placebo, which was attributed to considerable inter-individual variability.[2][3][4][5] However, the model-based analysis established that while dextrorphan possesses antitussive properties, it is substantially less potent than its parent compound, dextromethorphan, requiring higher relative concentrations to achieve the same effect.[2][3][4][5]
Experimental Protocols
The primary clinical data comparing the antitussive potency of dextrorphan and dextromethorphan was obtained from a double-blind, randomized, placebo-controlled crossover study.[2][3][4][5]
Citric Acid Cough Challenge Test in Healthy Volunteers
-
Study Design: A double-blind, randomized, placebo-controlled crossover study was conducted with 23 healthy volunteers.[2][3][4][5] Each participant received a placebo, dextromethorphan, or dextrorphan in different study periods.
-
Cough Induction: A citric acid cough challenge test was used to induce coughing in the participants.[2][4][5] This is a standard method for evaluating the efficacy of antitussive agents.
-
Data Collection: Plasma concentrations of the administered compounds and cough frequency were monitored over a 24-hour period.[2][4][5]
-
Analysis: The study employed both model-independent analysis and pharmacokinetic-pharmacodynamic (PKPD) modeling to determine the relative potency of each compound.[2][4][5]
Visualizations: Pathways and Workflows
Metabolic Pathway of Dextromethorphan
Dextromethorphan is a prodrug that is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to its active metabolite, dextrorphan.[1] This metabolic conversion is a key factor in its overall pharmacological activity.
Caption: Metabolic pathway of Dextromethorphan to Dextrorphan.
Experimental Workflow: Antitussive Potency Study
The following diagram illustrates the workflow of the clinical study that compared the antitussive potency of dextrorphan and dextromethorphan.
References
- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. Dextromethorphan Versus Dextrorphan: A Quantitative Comparison of Antitussive Potency Following Separate Administration of Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dextromethorphan Versus Dextrorphan: A Quantitative Comparison of Antitussive Potency Following Separate Administration of Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Dextrorphan and Ketamine: A Comparative Analysis of Their Interactions with NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological effects of dextrorphan (B195859), the primary active metabolite of dextromethorphan (B48470), and the anesthetic and antidepressant agent ketamine on N-methyl-D-aspartate (NMDA) receptors. The information presented herein is supported by experimental data to facilitate informed research and development decisions.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the interaction of dextrorphan and ketamine with the NMDA receptor.
Table 1: Binding Affinity and Channel Blocking Potency
| Compound | Receptor/Site | Radioligand | Preparation | Kᵢ (nM) | IC₅₀ (µM) | Reference |
| Dextrorphan | NMDA (PCP Site) | [³H]TCP | Rat brain membranes | 10-fold > Dextromethorphan | - | [1] |
| Dextromethorphan | NMDA | - | Cultured rat hippocampal neurons | - | 4 | [2] |
| Ketamine | NMDA | - | - | - | - | |
| Dextrorphan | NMDA | [³H]DX | Rat brain homogenates | 56-70 | - | [3] |
Table 2: Kinetic Properties of NMDA Receptor Channel Blockade
| Compound | Parameter | Value | Method | Reference |
| Dextromethorphan | Onward (blocking) rate constant (kₒₙ) | 7.7 x 10⁶ M⁻¹s⁻¹ | Outside-out patch clamp | [2] |
| Dextromethorphan | Unblocking rate constant (kₒբբ) | ~10 s⁻¹ | Outside-out patch clamp | [2] |
| Dextrorphan | Association rate (relative to MK-801) | >100-fold faster | [³H]DX binding kinetics | [3] |
Note: The kinetic data indicates that dextromethorphan and its metabolite dextrorphan have faster association and dissociation rates compared to ketamine-like channel blockers such as MK-801.[2][3] This suggests a more transient channel blockade.
Comparative Mechanism of Action
Both dextrorphan and ketamine are uncompetitive, open-channel blockers of the NMDA receptor.[3][5] Their primary mechanism involves entering the ion channel pore when the receptor is activated by the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) and physically occluding the passage of ions. However, evidence suggests that their binding sites within the channel are not identical.[3] Studies on the differential effects of mutations in the channel lining on the binding of dextrorphan and the ketamine-like compound MK-801 indicate that dextrorphan may bind to a site that is shallower within the ion channel's extracellular vestibule.[3] This could account for its faster kinetics.
Caption: Comparative mechanism of action at the NMDA receptor.
Downstream Signaling Pathways
The NMDA receptor antagonism by both dextrorphan and ketamine is hypothesized to initiate a cascade of downstream signaling events that contribute to their therapeutic effects, particularly their rapid antidepressant actions. The blockade of NMDA receptors on inhibitory GABAergic interneurons leads to a disinhibition of glutamate release, resulting in a "glutamate surge." This surge preferentially activates AMPA receptors, triggering intracellular signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) pathways.[6][7][8] These pathways are crucial for synaptogenesis and neural plasticity.
Caption: Downstream signaling cascade following NMDA receptor blockade.
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol outlines a competitive binding assay to determine the binding affinity (Kᵢ) of test compounds for the PCP site within the NMDA receptor channel.
1. Membrane Preparation:
- Adult rat cerebral cortices are rapidly dissected and placed in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]
- The tissue is homogenized, and the homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and debris.[9]
- The resulting supernatant is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.[9]
- The membrane pellet is washed and resuspended in assay buffer, and the protein concentration is determined.[9]
2. Assay Procedure:
- The assay is set up in a 96-well plate with reactions in triplicate.
- Total Binding: Wells contain the membrane preparation and a radiolabeled ligand (e.g., [³H]TCP or [³H]MK-801) at a concentration near its Kₔ value.[9]
- Non-specific Binding: These wells contain the same components as total binding, plus a high concentration of a non-labeled known ligand (e.g., 10 µM PCP) to saturate the specific binding sites.[9]
- Test Compound: Wells contain the membrane preparation, radioligand, and serial dilutions of the test compound (dextrorphan or ketamine).[9]
- The plate is incubated (e.g., 60 minutes at 25°C) to allow binding to reach equilibrium.[9]
3. Filtration and Quantification:
- The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.[9]
- The filters are washed with ice-cold buffer to remove unbound radioligand.[9]
- The radioactivity on the dried filters is quantified using a liquid scintillation counter.[9]
4. Data Analysis:
- Specific binding is calculated by subtracting non-specific binding from total binding.
- The IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.
- The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for Channel Blockade
This protocol describes the measurement of NMDA receptor-mediated currents and their inhibition by dextrorphan or ketamine.
Caption: Experimental workflow for whole-cell patch-clamp analysis.
1. Cell Preparation:
- Primary neuronal cultures (e.g., from rat hippocampus) or a cell line (e.g., HEK293) transfected with the desired NMDA receptor subunits are plated on coverslips.[10][11]
2. Recording Setup:
- A coverslip is placed in a recording chamber on a microscope stage and perfused with an external bath solution.[10]
- A glass micropipette, filled with an intracellular solution, is used as the recording electrode.[11]
3. Whole-Cell Configuration:
- The micropipette is carefully brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").[12]
- A brief pulse of stronger suction is then applied to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell's interior (whole-cell mode).[11][12]
4. Data Acquisition:
- The cell is voltage-clamped at a negative holding potential (e.g., -60 or -70 mV) to record inward currents.[11]
- NMDA receptor-mediated currents are evoked by brief application of glutamate and a co-agonist like glycine.[10]
- After establishing a stable baseline current, the agonist solution containing various concentrations of dextrorphan or ketamine is applied, and the degree of current inhibition is measured.
5. Data Analysis:
- The peak amplitude of the NMDA-evoked current in the presence of the antagonist is compared to the control current.
- A dose-response curve is constructed by plotting the percentage of inhibition against the antagonist concentration.
- The IC₅₀ value is determined by fitting the dose-response curve with a logistical function. Kinetic parameters like on- and off-rates can be determined by analyzing the time course of the channel block and unblock.[2]
Summary and Conclusion
Dextrorphan and ketamine are both uncompetitive antagonists of the NMDA receptor, a property central to their pharmacological profiles. While they share a common target, key differences exist:
-
Kinetics: Dextrorphan and its parent compound, dextromethorphan, exhibit faster blocking and unblocking kinetics compared to ketamine-like antagonists.[2][3] This may contribute to a different side-effect profile, as prolonged channel blockade is associated with psychotomimetic effects.[13]
-
Binding Site: Although both bind within the ion channel, evidence points to distinct molecular determinants for their binding, with dextrorphan's site potentially being more accessible from the extracellular side.[3]
-
Potency: While dextromethorphan is generally considered a weaker NMDA antagonist than ketamine, its active metabolite dextrorphan shows significantly higher affinity.[1][4]
Both compounds leverage the blockade of NMDA receptors to induce downstream signaling cascades involving AMPA receptors, BDNF, and mTOR, which are implicated in synaptic plasticity and antidepressant effects.[6][7] The nuanced differences in their kinetic and binding properties, however, warrant further investigation to fully understand their respective therapeutic potentials and to guide the development of novel NMDA receptor modulators.
References
- 1. Comparative Effects of Dextromethorphan and Dextrorphan on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Dextromethorphan/Bupropion: A Novel Oral NMDA (N-methyl-d-aspartate) Receptor Antagonist with Multimodal Activity | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. mdpi.com [mdpi.com]
- 8. Behavioral and biochemical effects of ketamine and dextromethorphan relative to its antidepressant-like effects in Swiss Webster mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. researchgate.net [researchgate.net]
Validating the Neuroprotective Effects of Dextrorphan in Ischemic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dextrorphan (B195859), the primary active metabolite of the common antitussive dextromethorphan (B48470), has emerged as a promising neuroprotective agent in preclinical models of ischemic stroke. Its principal mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in the excitotoxic cascade that follows cerebral ischemia. This guide provides an objective comparison of Dextrorphan's neuroprotective performance with its parent compound, Dextromethorphan, and other NMDA receptor antagonists, supported by experimental data. Detailed methodologies for key experiments are also presented to aid in the design and interpretation of future studies in this area.
Comparative Efficacy of Dextrorphan in Preclinical Ischemic Stroke
Dextrorphan has demonstrated significant neuroprotective effects in various animal models of focal cerebral ischemia. Its efficacy has been primarily evaluated by measuring the reduction in infarct volume and improvement in neurological deficits.
Dextrorphan vs. Dextromethorphan
While Dextromethorphan is the administered compound, its neuroprotective effects are largely attributed to its rapid conversion to Dextrorphan. However, studies directly comparing the two have yielded interesting results. In a rabbit model of transient focal cerebral ischemia, both Dextrorphan and Dextromethorphan significantly reduced the area of neocortical ischemic neuronal damage compared to a saline control.[1]
| Treatment Group | Dose | Area of Neocortical Ischemic Neuronal Damage (%) | Reduction vs. Control (%) |
| Saline Control | - | 41.3 | - |
| Dextromethorphan | 20 mg/kg loading dose, 10 mg/kg/h infusion | 3.7 | 91.0 |
| Dextrorphan | 15 mg/kg loading dose, 15 mg/kg/h infusion | 4.4 | 89.3 |
Data from a study in a rabbit model of 1-hour transient focal ischemia followed by 4 hours of reperfusion.[1]
Interestingly, a dose-response study with Dextromethorphan in a similar rabbit model suggested that its neuroprotective effect may not be solely mediated by its conversion to Dextrorphan, as neuroprotection was observed at Dextromethorphan plasma levels where Dextrorphan levels were low.[2]
Dextrorphan vs. Other NMDA Receptor Antagonists
Direct comparative studies of Dextrorphan against other NMDA receptor antagonists like MK-801 (Dizocilpine) and Memantine in the same ischemic model are limited in the publicly available literature. However, we can infer a comparative profile based on their individual preclinical data and receptor binding properties.
| Compound | Mechanism of Action | Key Preclinical Findings in Ischemic Models |
| Dextrorphan | Non-competitive NMDA receptor antagonist; Sigma-1 receptor agonist | Reduces infarct volume and cortical edema in rabbit MCAO models.[1] |
| MK-801 (Dizocilpine) | High-affinity, non-competitive NMDA receptor antagonist (open-channel blocker) | Potent neuroprotection in various rodent models of ischemia, but associated with significant psychotomimetic side effects.[3] |
| Memantine | Low-affinity, non-competitive NMDA receptor antagonist (open-channel blocker) with fast kinetics | Shows neuroprotective effects in some preclinical stroke models, particularly by inhibiting the excitotoxic cascade.[3] Clinical trials for stroke have been limited. |
Dextrorphan and MK-801 exhibit distinct binding properties to the NMDA receptor.[4] This difference in receptor interaction may underlie their varied physiological and side-effect profiles. While MK-801 shows potent neuroprotection, its clinical development has been hampered by a narrow therapeutic window and psychotomimetic effects. Dextrorphan, and by extension Dextromethorphan, is thought to have a more favorable side-effect profile at neuroprotective doses.
Signaling Pathways in Dextrorphan-Mediated Neuroprotection
Dextrorphan's neuroprotective effects are primarily mediated through its interaction with NMDA and sigma-1 receptors.
NMDA Receptor Antagonism
During an ischemic event, excessive glutamate (B1630785) release leads to overactivation of NMDA receptors, resulting in a massive influx of calcium (Ca2+) into neurons. This triggers a cascade of detrimental events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species (ROS), ultimately leading to neuronal death. By blocking the NMDA receptor channel, Dextrorphan mitigates this excitotoxic cascade.
Sigma-1 Receptor Agonism
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in regulating cellular stress responses. Agonism of the sigma-1 receptor by Dextrorphan is thought to contribute to its neuroprotective effects by modulating calcium signaling, reducing oxidative stress, and inhibiting inflammatory pathways.
Experimental Protocols
Standardized and reproducible experimental protocols are critical for validating the neuroprotective effects of compounds like Dextrorphan.
Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
The MCAO model is the most widely used animal model to mimic focal ischemic stroke in humans.
Protocol Steps:
-
Anesthesia: Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the distal ECA and insert a silicon-coated monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia Duration: Maintain the occlusion for a predetermined period (e.g., 60-120 minutes) to induce focal ischemia.
-
Reperfusion: Withdraw the filament to allow for reperfusion of the ischemic territory.
-
Closure and Recovery: Suture the incision and allow the animal to recover with appropriate post-operative care.
Assessment of Infarct Volume using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a commonly used stain to differentiate between viable and infarcted brain tissue.
Protocol Steps:
-
Brain Extraction: At a predetermined time point post-MCAO (e.g., 24 hours), euthanize the animal and carefully remove the brain.
-
Slicing: Chill the brain and slice it into uniform coronal sections (e.g., 2 mm thick).
-
Staining: Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline and incubate at 37°C for 15-30 minutes.[5] Viable tissue will stain red, while the infarcted tissue will remain white.
-
Imaging and Analysis: Capture high-resolution images of the stained sections. Use image analysis software to quantify the area of infarction in each slice. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness.
Neurological Deficit Scoring
A neurological examination is performed to assess the functional outcome after ischemic stroke. A variety of scoring systems have been developed. A commonly used simple scale is the Bederson score.
Bederson Scoring System:
-
Score 0: No apparent neurological deficit.
-
Score 1: Forelimb flexion.
-
Score 2: Circling towards the paretic side.
-
Score 3: Leaning to the paretic side at rest.
-
Score 4: No spontaneous motor activity.
More comprehensive scoring systems, such as the 18-point or 42-point scales, can provide a more detailed assessment of motor, sensory, and reflex deficits.[6]
Conclusion
References
- 1. Delayed treatment with dextromethorphan and dextrorphan reduces cerebral damage after transient focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection following focal cerebral ischaemia with the NMDA antagonist dextromethorphan, has a favourable dose response profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
Dextrorphan Tartrate: A Comparative Analysis with Other NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dextrorphan (B195859) tartrate with other prominent N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented is supported by experimental data to assist in research and drug development endeavors.
Dextrorphan, the primary active metabolite of the common antitussive dextromethorphan, is a non-competitive antagonist of the NMDA receptor.[1][2][3] Like other antagonists in its class, it modulates the activity of the NMDA receptor, a crucial component in synaptic plasticity, learning, and memory.[4][5][6] Dysfunction of the NMDA receptor is implicated in a variety of neurological and psychiatric disorders, making it a significant therapeutic target.[4][5][6] This guide will compare dextrorphan tartrate to other well-characterized NMDA receptor antagonists, including ketamine, phencyclidine (PCP), and memantine, focusing on their binding affinities, potency, and functional effects.
Quantitative Comparison of NMDA Receptor Antagonists
The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of dextrorphan and other selected NMDA receptor antagonists. These values provide a quantitative measure of their potency and affinity for the NMDA receptor.
Table 1: Binding Affinities (Ki) of NMDA Receptor Antagonists
| Compound | Ki (nM) | Species/Tissue | Reference |
| Dextrorphan | 405.2 | Dark Agouti rat brain membranes | [7][8] |
| ~10-fold higher affinity than Dextromethorphan | - | [9] | |
| Dextromethorphan | 2913 | Dark Agouti rat brain membranes | [7][8] |
| 1680 | Human frontal cortex | [9] | |
| MK-801 | 5.5 | Dark Agouti rat brain membranes | [7][8] |
| Phencyclidine (PCP) | 100.8 | Dark Agouti rat brain membranes | [7][8] |
| Ketamine | 922.2 | Dark Agouti rat brain membranes | [7][8] |
| Memantine | - | - | - |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of NMDA Receptor Antagonists
| Compound | IC50 (µM) | Preparation | Reference |
| Dextromethorphan | 0.55 | Rat cortical neurons | [9] |
| MK-801 | 0.14 ± 0.04 | Cultured superior colliculus neurones | [5] |
| Memantine | 2.2 ± 0.2 | Cultured superior colliculus neurones | [5] |
| 1.5 ± 0.1 | Cultured rat cerebellar granule neurons | [5] | |
| 2.76 ± 0.27 | HEK293 cells expressing GluN1/2A receptors | [5] |
Mechanism of Action and Signaling Pathway
Dextrorphan and other uncompetitive antagonists bind to the phencyclidine (PCP) site located within the ion channel of the NMDA receptor.[6] This binding event blocks the influx of calcium ions (Ca2+), thereby inhibiting receptor function. The activation of the NMDA receptor is a complex process requiring the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg2+) block.[4][6]
Experimental Protocols
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the NMDA receptor by measuring its ability to compete with a radiolabeled ligand.
Principle: This competitive binding assay utilizes a tritium-labeled ligand, such as [³H]MK-801 or [³H]TCP, which binds to the PCP site within the NMDA receptor ion channel.[6] The displacement of the radioligand by a non-radioactive test compound, like this compound, is measured to determine the test compound's binding affinity (Ki).
Workflow:
Detailed Methodology:
-
Membrane Preparation: Rat brain cortical membranes, a rich source of NMDA receptors, are prepared through homogenization and centrifugation.[6]
-
Assay Setup: In a 96-well plate, incubate the prepared membranes with a fixed concentration of the radioligand (e.g., [³H]TCP) and varying concentrations of the test compound.[6] Include controls for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of a known non-labeled ligand like PCP).[6]
-
Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.[6]
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.[6]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[6]
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[6]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[6]
Electrophysiology (Patch-Clamp)
Patch-clamp electrophysiology directly measures the ion flow through NMDA receptor channels, allowing for the functional characterization of antagonists.
Principle: This technique allows for the recording of ionic currents through the NMDA receptor channel in response to agonist application.[4] The inhibitory effect of an antagonist on these currents can then be quantified.
Workflow:
Detailed Methodology:
-
Cell Preparation: Use primary neuronal cultures or heterologous expression systems (e.g., HEK293 cells) that express NMDA receptors.[4]
-
Whole-Cell Patch-Clamp:
-
Data Acquisition:
-
Clamp the cell membrane at a holding potential (e.g., -60 mV or -70 mV).[4]
-
Apply an agonist solution (e.g., NMDA and glycine) to evoke an inward current mediated by NMDA receptors.[4]
-
Once a stable baseline current is established, co-apply the agonist with increasing concentrations of the antagonist (e.g., this compound).[4]
-
Record the inhibition of the agonist-evoked current at each antagonist concentration.[4]
-
-
Data Analysis:
In Vivo Models
Animal models are essential for evaluating the physiological and behavioral effects of NMDA receptor antagonists.
-
Morris Water Maze: This test is used to assess spatial learning and memory in rodents. Administration of an NMDA receptor antagonist is expected to impair the animal's ability to learn the location of a hidden platform.[5]
-
Open-Field Test: This model assesses locomotor activity and anxiety-like behavior. NMDA receptor antagonists can induce hyperlocomotion.[5]
-
Zebrafish Larvae Locomotor Assay: The transparency and rapid development of zebrafish larvae make them a useful model for high-throughput screening of compounds affecting locomotor activity.[10]
Conclusion
This compound is a potent, uncompetitive NMDA receptor antagonist. Its binding affinity and inhibitory concentration are comparable to other well-known antagonists. The provided experimental protocols for radioligand binding assays and electrophysiology offer standardized methods for the further characterization of dextrorphan and other novel NMDA receptor modulators. The distinct pharmacological profiles of different NMDA receptor antagonists, including dextrorphan, highlight the potential for developing targeted therapies for a range of neurological and psychiatric disorders.
References
- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Dextrorphan - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of the non-competitive antagonist binding site of the NMDA receptor in dark Agouti rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. benchchem.com [benchchem.com]
- 10. jneurosci.org [jneurosci.org]
A Comparative Guide to Dextrorphan Quantification: LC-MS/MS vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prevalent analytical methods for the quantification of dextrorphan (B195859) (DXO), the primary active metabolite of the widely used antitussive, dextromethorphan (B48470). The selection of an appropriate bioanalytical method is critical for accurate pharmacokinetic, toxicokinetic, and clinical studies. Here, we compare Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), presenting their performance data and experimental protocols to aid researchers in making informed decisions for their specific study needs.
Performance Characteristics
The following table summarizes the key quantitative performance parameters for the GC-MS and LC-MS/MS methods for dextrorphan quantification. Data has been compiled from various validation studies to provide a comparative overview.
| Parameter | GC-MS | LC-MS/MS |
| Linearity Range | 100 - 2000 ng/mL[1] | 0.1 - 100 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[1] | 0.1 ng/mL[2] |
| Intra-day Precision (%CV) | < 18.85%[1] | < 11.6%[3] |
| Inter-day Precision (%CV) | < 7.86%[1] | < 11.6%[3] |
| Accuracy (% Bias) | Not explicitly stated, but within acceptable limits. | 92.7% to 110.6%[3] |
| Recovery | 57 - 74% (Absolute)[1] | ~83%[3] |
Experimental Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
The GC-MS method is a robust and reliable technique for the quantification of dextrorphan in biological matrices. A common approach involves the following steps:
-
Sample Preparation: Urine samples are alkalinized with a strong base (e.g., 6N NaOH) to a pH of approximately 11. This is followed by a liquid-liquid extraction (LLE) step using an organic solvent such as ethyl acetate (B1210297) to isolate the dextrorphan and the internal standard.[1]
-
Derivatization: As dextrorphan contains a polar hydroxyl group, derivatization is necessary to increase its volatility for GC analysis. This is typically achieved by reacting the dried extract with a silylating agent like BSTFA with 1% TMCS to form a trimethylsilyl (B98337) (TMS) derivative.[4]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The separation is performed on a capillary column, and the mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor characteristic ions for dextrorphan (e.g., m/z 257) and the internal standard.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. A typical workflow is as follows:
-
Sample Preparation: A simple and rapid sample preparation technique like protein precipitation is often employed. This involves adding a solvent like acetonitrile (B52724) to the plasma or oral fluid sample to precipitate proteins.[5] Alternatively, a more rigorous solid-phase extraction (SPE) can be used for cleaner extracts.[2][6]
-
Chromatographic Separation: The supernatant from the precipitation step is injected into an HPLC or UPLC system. Separation is achieved on a C18 or other suitable column using a mobile phase gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).[3]
-
MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for dextrorphan (e.g., m/z 258 > 133).[3]
Method Validation Workflow
The validation of any bioanalytical method is crucial to ensure the reliability of the data. The following diagram illustrates a typical workflow for bioanalytical method validation.
Caption: Bioanalytical method validation workflow.
Signaling Pathway of Dextromethorphan Metabolism
To understand the context of dextrorphan quantification, it is essential to visualize its metabolic pathway. Dextromethorphan is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to dextrorphan.
Caption: Metabolic pathway of dextromethorphan.
Conclusion
Both GC-MS and LC-MS/MS are suitable for the quantification of dextrorphan. The choice of method will depend on the specific requirements of the study.
-
GC-MS is a cost-effective and reliable method, but it requires a more laborious sample preparation including a derivatization step. Its sensitivity may be sufficient for studies with higher expected concentrations of dextrorphan.
-
LC-MS/MS offers superior sensitivity and selectivity, allowing for lower limits of quantification. The sample preparation can be simpler and more amenable to high-throughput analysis. This makes it the preferred method for studies requiring high sensitivity, such as pharmacokinetic studies with low doses or in matrices with low analyte concentrations.
Ultimately, researchers should consider the required sensitivity, sample throughput, and available instrumentation when selecting the most appropriate method for their dextrorphan quantification needs. A thorough method validation is imperative to ensure the generation of high-quality, reliable data.
References
- 1. Standardization of method for the analysis of dextromethorphan in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A novel and simple LC-MS/MS quantitative method for dextromethorphan and dextrorphan in oral fluid. | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
Dextrorphan's Differential Effects on Neuronal Cell Lines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Dextrorphan, an active metabolite of the common antitussive Dextromethorphan (B48470), across various neuronal cell lines. Dextrorphan is a well-documented non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a property that underlies much of its neuroprotective potential.[1][2][3][4] This document synthesizes experimental data to highlight the compound's performance and mechanisms of action in different neuronal contexts, offering valuable insights for neurological research and therapeutic development.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies investigating the effects of Dextrorphan and its parent compound, Dextromethorphan, on different neuronal cell lines and primary neurons. These values provide a basis for comparing the potency and efficacy of Dextrorphan in modulating neuronal activity and survival.
| Cell Line/Neuron Type | Effect Measured | Compound | IC50 / Concentration | Key Findings |
| Cultured Rat Cortical Neurons | Blockade of NMDA-induced currents | Dextromethorphan | ~0.55 µM | Significantly more potent at blocking NMDA currents compared to voltage-activated Na+ and Ca2+ channels.[5] |
| Cultured Rat Cortical Neurons | Inhibition of voltage-activated Na+ and Ca2+ channels | Dextromethorphan | ~80 µM | Demonstrates a lower potency for voltage-gated ion channels compared to NMDA receptors.[5] |
| Cultured Rat Hippocampal Pyramidal Neurons | Reduction of NMDA-evoked rises in intracellular Ca2+ | Dextromethorphan | 4 µM | Indicates effective blockade of NMDA receptor-mediated calcium influx. |
| Cultured Rat Hippocampal Pyramidal Neurons | Reduction of NMDA channel open probability | Dextromethorphan | 6 µM | Reduces the likelihood of the NMDA receptor channel being in an open state. |
| PC12 Cells | Blockade of Ba2+ current through L- and N-type Ca2+ channels | Dextromethorphan | 52-71 µM | Shows comparable potency in blocking calcium channels in this cell line to that observed in cortical neurons.[5] |
| Murine Neocortical Cell Cultures | Attenuation of glutamate (B1630785) neurotoxicity | Dextrorphan | 10-100 µM | Protects against glutamate-induced cell death.[6] |
| Cortical Cell Cultures | Attenuation of hypoxic injury | Dextrorphan | Micromolar range | Provides neuroprotection against oxygen deprivation.[7] |
Experimental Protocols
The methodologies outlined below are representative of the key experiments cited in the literature to characterize the effects of Dextrorphan.
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure ion channel currents in individual neurons.
-
Cell Preparation: Primary cortical or hippocampal neurons are cultured on glass coverslips.
-
Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the cell membrane of a neuron.
-
A tight seal (gigaohm resistance) is formed between the pipette and the membrane.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage-clamp or current-clamp recordings are performed to measure currents through specific ion channels (e.g., NMDA receptors, voltage-gated Ca2+ or Na+ channels) or changes in membrane potential.
-
Dextrorphan or other compounds are applied to the bath solution to determine their effects on the recorded currents or voltage.[5]
-
Calcium Imaging
-
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i), often as an indicator of neuronal activity.[8][9]
-
Cell Preparation: Neuronal cells are cultured on glass-bottom dishes and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).
-
Procedure:
-
Cells are placed on the stage of a fluorescence microscope.
-
Neurons are stimulated with an agonist (e.g., NMDA) to induce calcium influx.
-
The fluorescence intensity of the calcium indicator is measured over time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Dextrorphan is applied before or during agonist stimulation to assess its ability to block calcium entry.[8][9]
-
Neurotoxicity and Neuroprotection Assays
-
Objective: To assess the ability of Dextrorphan to protect neurons from various toxic insults.
-
Cell Preparation: Neuronal cell lines or primary cultures are grown in multi-well plates.
-
Procedure:
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms of action of Dextrorphan and a typical experimental workflow for assessing its neuroprotective effects.
Comparative Discussion
Dextrorphan exhibits a consistent profile as a potent NMDA receptor antagonist across different neuronal types, including cortical and hippocampal neurons.[1][5] Its IC50 for blocking NMDA-induced currents is in the sub-micromolar to low micromolar range, indicating high affinity for this target.[5] In contrast, its effect on voltage-gated calcium and sodium channels is significantly less potent, with IC50 values in the mid-micromolar range.[5] This selectivity for the NMDA receptor is a key feature of its pharmacological profile.
The neuroprotective effects of Dextrorphan against glutamate excitotoxicity and hypoxic injury have been demonstrated in primary cortical cultures.[6][7] The concentrations required for neuroprotection (10-100 µM) are higher than the IC50 for NMDA receptor blockade alone, suggesting that its protective mechanisms may involve actions at multiple targets, including sigma-1 receptors and voltage-gated ion channels, particularly under conditions of severe cellular stress.[2][10]
While comprehensive comparative data across a wide range of immortalized neuronal cell lines (e.g., SH-SY5Y, PC12) is less detailed in the available literature, the study on PC12 cells shows a similar potency for calcium channel blockade as in primary cortical neurons, suggesting that some of Dextrorphan's effects on ion channels may be conserved across different neuronal models.[5]
References
- 1. Dextrorphan and levorphanol selectively block N-methyl-D-aspartate receptor-mediated neurotoxicity on cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dextromethorphan: cellular effects reducing neuronal hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dextromethorphan: a review of N-methyl-d-aspartate receptor antagonist in the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dextrorphan and dextromethorphan attenuate glutamate neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dextrorphan and dextromethorphan attenuate hypoxic injury in neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurotar.com [neurotar.com]
- 10. Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Dextrorphan vs. Phencyclidine (PCP): A Comparative Analysis of Behavioral Effects in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of dextrororphan (DXO) and phencyclidine (PCP) in rats, supported by experimental data. Both compounds are non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][2] While sharing this primary mechanism, their behavioral profiles exhibit both similarities and distinctions crucial for understanding their neuropharmacological properties and potential therapeutic or adverse effects.
Core Behavioral Comparisons
Dextrorphan (B195859), the primary active metabolite of the common antitussive dextromethorphan (B48470) (DM), and PCP induce a range of dose-dependent behavioral changes in rats.[1][3] These effects are often characterized as "PCP-like" and are thought to model certain aspects of psychosis in humans.[1][4]
Locomotor Activity
Both dextrorphan and PCP generally induce hyperlocomotion in rats.[3] However, the dose-response relationships and the presence of other motor effects can vary.
-
Dextrorphan: At doses of 20-40 mg/kg (intraperitoneal, i.p.), dextrorphan produces a dose-dependent increase in locomotor activity.[1] However, at higher doses, this hyperactivity can be accompanied by moderate ataxia.[1][3]
-
PCP: PCP also induces a dose-dependent increase in locomotor activity at doses ranging from 1.25 to 20 mg/kg (i.p.).[3] The robust locomotor-stimulating action of PCP is thought to be mediated by the mesolimbic dopamine (B1211576) system.[5] Chronic administration of PCP can lead to a biphasic effect on locomotor activity, with an initial increase followed by a decrease.[6]
| Compound | Dose Range (i.p.) | Effect on Locomotor Activity | Accompanying Motor Effects | Reference |
| Dextrorphan | 20-40 mg/kg | Dose-dependent increase | Moderate ataxia | [1] |
| Phencyclidine | 1.25-20 mg/kg | Dose-dependent increase | Ataxia at higher doses | [3] |
Stereotyped Behavior
Stereotypies, which are repetitive, invariant sequences of behavior, are a hallmark of PCP and dextrorphan administration in rats. These behaviors can include sniffing, head weaving, and turning.[7]
-
Dextrorphan: Dextrorphan (20-40 mg/kg, i.p.) induces dose-dependent stereotypies such as swaying and turning.[1] Studies have shown that dextrorphan can elicit a stereotyped behavioral syndrome indistinguishable from that produced by other non-competitive NMDA antagonists.[8]
-
PCP: PCP is well-known to induce a range of stereotyped behaviors in a dose-dependent manner.[4][6][7] These behaviors are thought to involve not only the dopaminergic system but also serotonergic and other neurotransmitter systems in the striatum.[7] Chronic PCP administration can lead to a progressive augmentation of stereotypy.[6]
| Compound | Dose Range (i.p.) | Observed Stereotypies | Reference |
| Dextrorphan | 20-40 mg/kg | Swaying, turning | [1] |
| Phencyclidine | 1.25-20 mg/kg | Sniffing, backpedalling, turning, head weaving | [3][7] |
Prepulse Inhibition (PPI)
Prepulse inhibition (PPI) is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are observed in certain psychiatric disorders, and PCP is widely used to model these deficits in rodents.[9][10][11][12] While the direct effects of dextrorphan on PPI are less extensively documented in direct comparison to PCP, its classification as a PCP-like NMDA antagonist suggests it would likely disrupt PPI.
-
Phencyclidine: Acute administration of PCP reliably disrupts PPI in rats.[9][10] This effect is thought to be a core feature of its psychotomimetic properties.
Drug Discrimination
Drug discrimination paradigms are used to assess the subjective effects of drugs. In these studies, animals are trained to recognize the internal state produced by a specific drug.
-
Dextrorphan: In rats trained to discriminate PCP from saline, both dextromethorphan and its metabolite dextrorphan produce a dose-dependent substitution for PCP, indicating they produce similar subjective effects.[13] Dextrorphan is more potent in this regard.[13]
-
Phencyclidine: PCP serves as a reliable training drug in discrimination studies, with a clear dose-dependent effect.[14][15][16]
| Training Drug | Test Compound | Result | Reference |
| Phencyclidine | Dextrorphan | Full, dose-dependent substitution | [13] |
| Phencyclidine | Dextromethorphan | Dose-dependent substitution | [13] |
Experimental Protocols
Locomotor Activity and Stereotypy Assessment
-
Apparatus: Open-field arenas equipped with automated photobeam detection systems to quantify horizontal and vertical movements.
-
Procedure: Rats are habituated to the testing room before being placed individually into the open-field arenas. Following a habituation period within the arena, they are administered the test compound (dextrorphan, PCP, or vehicle) via intraperitoneal injection. Locomotor activity and stereotyped behaviors are then recorded for a specified duration (e.g., 60-120 minutes). Stereotyped behaviors are often manually scored by trained observers using a rating scale.
Prepulse Inhibition (PPI) Testing
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure: Rats are placed in the startle chamber and allowed to acclimate. The testing session consists of a series of trials, including pulse-alone trials (a loud startling stimulus) and prepulse-pulse trials (a weaker, non-startling stimulus preceding the loud stimulus). The percentage of PPI is calculated as: [1 - (startle amplitude on prepulse-pulse trials / startle amplitude on pulse-alone trials)] x 100.
Drug Discrimination Paradigm
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Procedure: Rats are trained to press one lever after receiving an injection of the training drug (e.g., PCP) and the other lever after receiving a vehicle injection to receive a food reward. Once the rats have learned the discrimination, substitution tests are conducted with other compounds (e.g., dextrorphan) to see which lever they press, thus indicating whether the test compound has similar subjective effects to the training drug.
Signaling Pathways and Experimental Workflows
The primary molecular target for both dextrorphan and PCP is the NMDA receptor, a ligand-gated ion channel that plays a critical role in excitatory neurotransmission.
Caption: NMDA Receptor Antagonism by PCP and Dextrorphan.
References
- 1. Dextromethorphan and dextrorphan in rats: common antitussives--different behavioural profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dextromethorphan and phencyclidine receptor ligands: differential effects on K(+)- and NMDA-evoked increases in cytosolic free Ca2+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of phencyclidine-like behavior in rats by dextrorphan but not dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phencyclidine-induced locomotor activity in the rat is blocked by 6-hydroxydopamine lesion of the nucleus accumbens: comparisons to other psychomotor stimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute and chronic phencyclidine effects on locomotor activity, stereotypy and ataxia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phencyclidine-induced stereotyped behaviors in rats following specific neurotoxin lesions of the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dextrorotatory opioids induce stereotyped behavior in Sprague-Dawley and Dark Agouti rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Subchronically applied phencyclidine fails to disrupt prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the efficacy of antipsychotic attenuation of phencyclidine-disrupted prepulse inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phencyclidine-induced deficits in prepulse inhibition of startle are blocked by prazosin, an alpha-1 noradrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. Evaluation of the reinforcing properties and phencyclidine-like discriminative stimulus effects of dextromethorphan and dextrorphan in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological specificity of the phencyclidine discriminative stimulus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discriminative stimulus properties and brain distribution of phencyclidine in rats following administration by injection and smoke inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phencyclidine-like discriminative stimuli of (+)- and (-)-N-allylnormetazocine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on Dextrorphan's Anticonvulsant Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dextrorphan's anticonvulsant activity with alternative compounds, supported by experimental data from published studies. Detailed methodologies for key experiments are presented to facilitate the replication of these findings.
Executive Summary
Dextrorphan (B195859), the primary metabolite of the widely used antitussive Dextromethorphan (B48470), has demonstrated significant anticonvulsant properties in preclinical studies. Its primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key target in the modulation of neuronal excitability.[1][2] This guide summarizes the quantitative data from key animal models of epilepsy and provides detailed protocols to allow for the independent verification and expansion of these findings.
Data Presentation: Comparative Anticonvulsant Activity
The following tables summarize the median effective dose (ED50) of Dextrorphan and other anticonvulsant agents in the Maximal Electroshock (MES) seizure model in rats. The MES model is a widely accepted preclinical screen for drugs effective against generalized tonic-clonic seizures.
Table 1: Anticonvulsant Potency of Dextrorphan and Comparators in the Maximal Electroshock (MES) Seizure Model in Rats
| Compound | Administration Route | ED50 (µmol/kg) | ED50 (mg/kg) | Reference |
| Dextrorphan | Subcutaneous | 12 | ~3.1 | [1] |
| Diphenylhydantoin (Phenytoin) | Subcutaneous | 30 | ~7.6 | [1] |
| Phenytoin (B1677684) | Intraperitoneal | - | 16.9 | [2] |
| Carbamazepine | Intraperitoneal | - | 4.39 | [3] |
| Phenobarbital (B1680315) | Intraperitoneal | - | 18.9 (for forelimb clonus) | [4] |
| Dextromethorphan | Intraperitoneal | ~70 | ~18.9 | [5] |
Note: ED50 values from different studies may vary due to differences in experimental protocols, animal strains, and drug formulations. Direct comparative studies are most indicative of relative potency.
Experimental Protocols
Detailed methodologies for the most common preclinical models used to assess anticonvulsant activity are provided below.
Maximal Electroshock (MES) Seizure Model
This model is used to identify compounds that prevent the spread of seizures.
-
Animal Model: Male Sprague-Dawley or Wistar rats (150-200g).
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Administer the test compound (e.g., Dextrorphan) or vehicle control via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
At the time of predicted peak effect, apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the animal.
-
Place the corneal electrodes and deliver a suprathreshold electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds).[6][7]
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[6]
-
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to identify compounds effective against myoclonic and absence seizures.
-
Animal Model: Male CF-1 or Swiss Albino mice (20-25g).
-
Procedure:
-
Administer the test compound or vehicle control.
-
After a predetermined pretreatment time, administer a convulsive dose of Pentylenetetrazol (PTZ) subcutaneously (e.g., 85 mg/kg).[8]
-
Place the animal in an observation chamber.
-
Observe for the onset of clonic convulsions (seizures characterized by rhythmic muscle contractions) for a period of 30 minutes.
-
-
Data Analysis: The primary endpoint is the presence or absence of clonic seizures. The ED50 is the dose that prevents clonic seizures in 50% of the animals. The latency to the first seizure can also be measured.
Kainic Acid-Induced Seizure Model
This model is used to study temporal lobe epilepsy and the neuroprotective effects of anticonvulsants.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g).
-
Procedure:
-
Administer the test compound or vehicle control.
-
Administer Kainic Acid (KA) systemically (e.g., 10-12 mg/kg, intraperitoneally or subcutaneously) or directly into the brain (e.g., intra-hippocampal injection).[9][10]
-
Observe the animals for behavioral seizures, which are typically scored using a standardized scale (e.g., Racine scale).
-
Seizure activity can be monitored for several hours.
-
-
Data Analysis: The anticonvulsant effect is determined by a reduction in the severity or frequency of seizures compared to the control group.
Mandatory Visualizations
Signaling Pathway
Caption: Dextrorphan's mechanism of action as an NMDA receptor antagonist.
Experimental Workflow
Caption: General experimental workflow for anticonvulsant screening.
Logical Relationship
Caption: Metabolic conversion of Dextromethorphan to the active Dextrorphan.
References
- 1. Anticonvulsant effects of dextrorphan in rats: possible involvement in dextromethorphan-induced seizure protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. Effects of phenytoin and phenobarbital on schedule-controlled responding and seizure activity in the amygdala-kindled rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in anticonvulsant potency and adverse effects between dextromethorphan and dextrorphan in amygdala-kindled and non-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 9. The Kainic Acid Models of Temporal Lobe Epilepsy | eNeuro [eneuro.org]
- 10. The Kainic Acid Models of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Dextrorphan and Memantine: A Head-to-Head Comparison for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Dextrorphan (B195859), the primary active metabolite of the widely used antitussive dextromethorphan (B48470), and memantine (B1676192), a clinically approved treatment for Alzheimer's disease, are both low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists. Their shared mechanism of action has positioned them as promising candidates for neuroprotective therapies in a range of neurological disorders characterized by excitotoxicity, including stroke, traumatic brain injury (TBI), and neurodegenerative diseases. This guide provides an objective, data-driven comparison of their neuroprotective profiles, drawing upon available preclinical and clinical evidence.
Core Mechanisms of Neuroprotection
Both dextrorphan and memantine exert their primary neuroprotective effects by modulating the activity of the NMDA receptor, a key player in glutamatergic neurotransmission. Overactivation of this receptor by the excitatory neurotransmitter glutamate (B1630785) leads to excessive calcium influx into neurons, triggering a cascade of neurotoxic events, including the activation of apoptotic pathways and the generation of reactive oxygen species. By non-competitively blocking the NMDA receptor channel when it is excessively open, both compounds can mitigate this excitotoxic damage while preserving normal synaptic transmission.[1]
Beyond their shared role as NMDA receptor antagonists, emerging evidence suggests that both dextrorphan and memantine possess additional neuroprotective mechanisms, including the modulation of inflammatory responses and the activation of pro-survival signaling pathways.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key quantitative parameters of dextrorphan and memantine as NMDA receptor antagonists, based on in vitro electrophysiological studies.
| Parameter | Dextrorphan | Memantine | Reference |
| NMDA Receptor IC50 | ~2 µM | ~1 µM | [2] |
| Receptor Kinetics | Fast off-rate | Fast off-rate | [2] |
| Voltage Dependency | High | High | [2] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the subunit composition of the NMDA receptor and the concentration of agonists.
Signaling Pathways in Neuroprotection
The neuroprotective effects of dextrorphan and memantine are mediated by complex signaling pathways that extend beyond simple NMDA receptor blockade.
Dextrorphan's Neuroprotective Signaling
Dextromethorphan, the parent compound of dextrorphan, has been shown to exert anti-inflammatory effects by inhibiting the activation of microglia, the resident immune cells of the central nervous system.[3] This is achieved, in part, by suppressing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide.[3]
Memantine's Neuroprotective Signaling
Memantine has been shown to activate pro-survival signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[4] Activation of this pathway is known to inhibit apoptosis and promote neuronal survival. Furthermore, memantine has been reported to increase the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal growth, differentiation, and survival.[5]
Head-to-Head In Vivo Neuroprotection
Direct head-to-head in vivo comparative studies on the neuroprotective efficacy of dextrorphan and memantine are limited. However, individual studies in animal models of stroke and TBI provide insights into their potential.
Dextromethorphan/Dextrorphan: In a rat model of TBI, administration of dextromethorphan immediately after injury significantly reduced brain edema and neurological deficits.[6] This was associated with a decrease in pro-inflammatory cytokines and an increase in glutamate transporters.[6]
Memantine: In a mouse model of stroke, memantine administered 5 minutes after the ischemic event reduced cortical infarct size by 10%.[7] However, this effect was not observed when the drug was administered 30 minutes post-stroke.[7] In models of TBI, memantine has been shown to reduce neuronal damage and improve cognitive outcomes.[8]
A clinical trial comparing dextromethorphan and memantine for the treatment of painful diabetic neuropathy found that dextromethorphan provided a greater reduction in pain intensity compared to memantine.[9] While not a direct measure of neuroprotection against cell death, this study suggests potential differences in their clinical efficacy in neurological conditions.
Experimental Protocols
In Vitro NMDA-Induced Excitotoxicity Assay
This protocol is designed to assess the neuroprotective effects of dextrorphan and memantine against glutamate-induced excitotoxicity in primary cortical neuron cultures.
1. Cell Culture:
-
Primary cortical neurons are isolated from embryonic day 18 rat fetuses and plated on poly-D-lysine coated 96-well plates.
-
Cultures are maintained in Neurobasal medium supplemented with B27 and GlutaMAX for 12-14 days in vitro (DIV).
2. Experimental Procedure:
-
On DIV 12-14, the culture medium is replaced with a magnesium-free Earle's Balanced Salt Solution (EBSS) for 1 hour to relieve the voltage-dependent magnesium block of the NMDA receptor.
-
Neurons are pre-incubated with varying concentrations of dextrorphan or memantine for 30 minutes.
-
Excitotoxicity is induced by adding 100 µM NMDA and 10 µM glycine (B1666218) for 30 minutes.
-
The NMDA-containing medium is then removed, and the cells are washed with EBSS and returned to their original culture medium containing the respective test compounds.
-
Cell viability is assessed 24 hours later.
3. Assessment of Neuronal Viability:
-
LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death, is quantified using a commercially available kit.
-
MTT Assay: The metabolic activity of viable cells is measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
In Vivo Focal Cerebral Ischemia Model (Middle Cerebral Artery Occlusion)
This protocol describes a common model to evaluate the neuroprotective effects of dextrorphan and memantine in vivo.
1. Animal Model:
-
Adult male Sprague-Dawley rats (250-300g) are used.
2. Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):
-
Anesthesia is induced with isoflurane.
-
A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ICA through the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, the suture is withdrawn to allow for reperfusion.
3. Drug Administration:
-
Dextrorphan or memantine (e.g., 10 mg/kg) or vehicle is administered intraperitoneally at the time of reperfusion.
4. Assessment of Neurological Deficit and Infarct Volume:
-
Neurological Scoring: Neurological deficits are assessed at 24 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: At 24 or 48 hours post-MCAO, animals are euthanized, and brains are removed. Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is quantified using image analysis software.
Conclusion
Dextrorphan and memantine are both promising neuroprotective agents with a primary mechanism of action centered on the modulation of the NMDA receptor. In vitro data suggests that memantine may have a slightly higher potency for the NMDA receptor. Both compounds also exhibit neuroprotective effects beyond NMDA receptor antagonism, including anti-inflammatory actions for dextrorphan and activation of pro-survival pathways for memantine.
While direct head-to-head in vivo comparisons are lacking, individual studies in animal models of stroke and TBI demonstrate the neuroprotective potential of both compounds. The choice between dextrorphan and memantine for a specific neurodegenerative condition may depend on the predominant underlying pathology, whether it is primarily excitotoxic, inflammatory, or involves a deficit in neurotrophic support. Further head-to-head comparative studies, particularly in relevant in vivo models, are warranted to definitively establish their relative therapeutic potential.
References
- 1. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuteration may reduce the efficacy of dextromethorphan in treating agitation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dextromethorphan protects dopaminergic neurons against inflammation-mediated degeneration through inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-autophagic and anti-apoptotic effects of memantine in a SH-SY5Y cell model of Alzheimer's disease via mammalian target of rapamycin-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An involvement of BDNF and PI3-K/Akt in the anti-apoptotic effect of memantine on staurosporine-evoked cell death in primary cortical neurons [pubmed.ncbi.nlm.nih.gov]
- 6. Dextromethorphan provides neuroprotection via anti-inflammatory and anti-excitotoxicity effects in the cortex following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Effects of Memantine in Patients with Traumatic Brain Injury: A Systematic Review | MDPI [mdpi.com]
- 9. Dextromethorphan and memantine in painful diabetic neuropathy and postherpetic neuralgia: efficacy and dose-response trials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of CYP2D6 in Dextrorphan Formation: A Cross-Species Comparison
For researchers, scientists, and drug development professionals, understanding the species-specific metabolism of drug candidates is paramount for accurate preclinical to clinical translation. Dextromethorphan's O-demethylation to dextrorphan (B195859), a reaction predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6) in humans, serves as a critical probe for assessing CYP2D6 activity. This guide provides a comparative analysis of the role of CYP2D6 in dextrorphan formation across various species, supported by experimental data and detailed protocols.
The conversion of dextromethorphan (B48470) to its active metabolite, dextrorphan, is a key metabolic pathway that significantly influences the drug's antitussive effect and potential for adverse reactions. In humans, this O-demethylation is almost exclusively mediated by CYP2D6, an enzyme notorious for its genetic polymorphism, leading to distinct "extensive" and "poor" metabolizer phenotypes within the population[1][2][3][4]. This variability in CYP2D6 activity can dramatically alter the pharmacokinetics and pharmacodynamics of dextromethorphan[4][5][6].
Comparative Enzyme Kinetics of Dextrorphan Formation
The efficiency of dextrorphan formation, characterized by the Michaelis-Menten constants Km (substrate affinity) and Vmax (maximum reaction velocity), varies significantly across species. This variation is crucial for selecting appropriate animal models in preclinical drug development. Below is a summary of the kinetic parameters for dextromethorphan O-demethylation in liver microsomes from different species.
| Species | Enzyme | Km (µM) | Vmax (nmol/mg/hr) | Notes |
| Human (Extensive Metabolizer) | CYP2D6 | 3.4 ± 1.0[1] | 10.2 ± 5.3[1] | Exhibits high-affinity metabolism. |
| Human (Poor Metabolizer) | CYP2D6 | 48[1] | 2.2[1] | Shows significantly lower affinity and metabolic rate. |
| Rat (Sprague-Dawley - Extensive) | CYP2D1 (homologue) | 2.5 (high affinity) | 51.04 (high affinity) | Displays biphasic kinetics, with a high-affinity component contributing significantly. |
| Rat (Dark Agouti - Poor) | CYP2D1 (homologue) | 55.6 | 16.84 | Characterized by a single, lower-affinity enzyme system. |
| Cynomolgus Monkey | CYP2D17/CYP2D44 | Similar to each other | Similar to each other | Specific Km and Vmax values for the combined or individual enzymes are not readily available in the literature. |
| Beagle Dog | CYP2D15 (homologue) | Not Determined | Not Determined | Studies have measured activity at a single substrate concentration, but kinetic constants are not available. |
Metabolic Pathway of Dextromethorphan
The metabolic conversion of dextromethorphan involves two primary pathways: O-demethylation to dextrorphan, predominantly by CYP2D6, and N-demethylation to 3-methoxymorphinan, mainly by CYP3A4. Dextrorphan can be further metabolized. The following diagram illustrates this key metabolic route.
Caption: Metabolic pathways of dextromethorphan.
Experimental Protocols
Accurate and reproducible in vitro assessment of dextrorphan formation is crucial for comparative studies. The following provides a detailed methodology for a typical dextromethorphan O-demethylation assay using liver microsomes.
Materials and Reagents
-
Liver microsomes (from human, rat, dog, monkey, etc.)
-
Dextromethorphan hydrobromide
-
Dextrorphan (as an analytical standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Internal standard for HPLC analysis (e.g., levallorphan)
-
Trichloroacetic acid or other quenching solution
Incubation Procedure
-
Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, the NADPH regenerating system, and liver microsomes (typically at a final protein concentration of 0.1-0.5 mg/mL).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiate the Reaction: Start the metabolic reaction by adding dextromethorphan (at various concentrations to determine kinetics, typically ranging from 0.5 to 200 µM).
-
Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specific period (e.g., 15-30 minutes). The incubation time should be within the linear range of product formation.
-
Terminate the Reaction: Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile or trichloroacetic acid. The quenching agent also serves to precipitate the microsomal proteins.
-
Protein Precipitation and Sample Preparation: Centrifuge the tubes to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis. An internal standard can be added at this stage to correct for variations in sample processing and injection volume.
Analytical Method: HPLC with Fluorescence or UV Detection
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and a buffer (e.g., potassium phosphate or ammonium (B1175870) acetate) at a specific pH. The gradient or isocratic elution conditions should be optimized to achieve good separation of dextrorphan, dextromethorphan, and the internal standard.
-
Detection:
-
Fluorescence Detection: This is a highly sensitive method for dextrorphan. Excitation and emission wavelengths are typically set around 280 nm and 310 nm, respectively.
-
UV Detection: Dextrorphan can also be detected by UV absorbance, usually at a wavelength of 280 nm.
-
-
Quantification: Create a standard curve using known concentrations of dextrorphan. The concentration of dextrorphan in the experimental samples is then determined by comparing their peak areas (or peak area ratios to the internal standard) to the standard curve.
Experimental Workflow
The following diagram outlines the typical workflow for validating the role of CYP2D6 in dextrorphan formation.
Caption: In Vitro Dextrorphan Formation Assay Workflow.
Conclusion
The O-demethylation of dextromethorphan to dextrorphan is a well-established in vitro and in vivo marker for CYP2D6 activity in humans. However, significant species differences in the homologous enzymes' kinetics and even the presence of multiple contributing enzymes, as seen in monkeys, highlight the importance of careful species selection and thorough characterization in preclinical drug development. The provided data and protocols offer a framework for researchers to conduct comparative studies to better understand and predict the metabolic fate of new chemical entities that may be substrates for CYP2D enzymes. Further research is warranted to fully elucidate the kinetic parameters of dextromethorphan O-demethylation in species such as dogs and monkeys to refine their utility as predictive models for human metabolism.
References
- 1. Dextromethorphan O-demethylation in liver microsomes as a prototype reaction to monitor cytochrome P-450 db1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP2D6 genotype and phenotyping by determination of dextromethorphan and metabolites in serum of healthy controls and of patients under psychotropic medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of activity levels for CYP2D6*1, CYP2D6*2, and CYP2D6*41 genes by population pharmacokinetics of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antitussive effect of dextromethorphan in relation to CYP2D6 activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Dextrorphan and its Parent Compound, Dextromethorphan
A comprehensive guide for researchers and drug development professionals on the distinct pharmacokinetic characteristics of the antitussive agent dextromethorphan (B48470) and its active metabolite, dextrorphan (B195859). This document provides a detailed comparison of their absorption, distribution, metabolism, and excretion, supported by experimental data and methodologies.
Dextromethorphan (DM), a widely used over-the-counter cough suppressant, undergoes extensive first-pass metabolism in the liver to its primary active metabolite, dextrorphan (DX).[1] The therapeutic and psychoactive effects of dextromethorphan are attributed to both the parent drug and this metabolite.[2] Understanding the comparative pharmacokinetics of these two compounds is crucial for optimizing therapeutic efficacy and ensuring safety, particularly given the significant inter-individual variability observed in their disposition.[2][3]
Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of dextromethorphan and dextrorphan are heavily influenced by the genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme, which is primarily responsible for the O-demethylation of dextromethorphan to dextrorphan.[1][4] Individuals can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs), leading to vastly different plasma concentrations and half-lives of the parent drug and its metabolite.
Table 1: Pharmacokinetic Parameters of Dextromethorphan and Dextrorphan in Extensive Metabolizers (EMs) and Poor Metabolizers (PMs) following Oral Administration of Dextromethorphan.
| Parameter | Dextromethorphan (in EMs) | Dextrorphan (in EMs) | Dextromethorphan (in PMs) | Dextrorphan (in PMs) |
| Tmax (Time to Peak Plasma Concentration) | 2-3 hours[2] | 1.5-3 hours[2] | ~5.5 hours[5] | ~4 hours (conjugated)[5] |
| Cmax (Peak Plasma Concentration) | Often undetectable[4][5] | Significantly higher than DM[6] | Major component in plasma[4] | 5- to 10-fold less than DM[4] |
| t1/2 (Elimination Half-Life) | 2-4 hours[1] | ~2.25 hours[5] | 29.5 ± 8.4 hours[4][5] | Not explicitly stated, but declines in parallel with DM[5] |
| Bioavailability | ~11%[1] | - | Increased significantly[2] | - |
| Protein Binding | 60-70%[2][7] | Not specified | 60-70%[2][7] | Not specified |
| Metabolism | Primarily via CYP2D6 to dextrorphan[4] | Further metabolism to 3-hydroxymorphinan and glucuronide conjugation[2][5] | Significantly reduced O-demethylation[4] | Formation is significantly suppressed[4] |
| Excretion | Primarily as metabolites in urine[4] | Excreted as conjugates in urine[2] | Excreted largely unchanged in urine[5] | Minimal excretion[5] |
Note: The data presented is a synthesis from multiple sources and may vary depending on the specific study parameters, such as dosage and analytical methods.
Metabolic Pathways and Experimental Workflow
The metabolic conversion of dextromethorphan is a critical determinant of its pharmacokinetic profile. The following diagrams illustrate the primary metabolic pathway and a typical experimental workflow for a pharmacokinetic study.
Experimental Protocols
The following provides a generalized methodology for a comparative pharmacokinetic study of dextromethorphan and dextrorphan, based on protocols described in the literature.[8][9][10][11]
1. Study Design and Volunteer Selection:
-
A randomized, crossover study design is typically employed.
-
Healthy human volunteers are recruited and screened for inclusion/exclusion criteria.
-
CYP2D6 phenotyping is often performed at baseline to categorize subjects as extensive or poor metabolizers.[3]
2. Drug Administration and Sample Collection:
-
Following an overnight fast, a single oral dose of dextromethorphan hydrobromide (e.g., 30 mg) is administered with water.[4][10]
-
Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose) into tubes containing an anticoagulant like K2EDTA.[8][11]
-
Urine samples are collected over specified intervals for the same duration.[12]
-
Plasma is separated from blood samples by centrifugation.[11] All samples are stored at -20°C or lower until analysis.[12]
3. Bioanalytical Method:
-
Concentrations of dextromethorphan and dextrorphan in plasma and urine are determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection or a liquid chromatography-mass spectrometry (LC-MS) method.[8][9]
-
Sample Preparation: A solid-phase extraction or liquid-liquid extraction technique is commonly used to isolate the analytes from the biological matrix.[12][13]
-
Chromatographic Separation: A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an acidic buffer and an organic solvent like acetonitrile.[13]
-
Detection: Fluorescence detection is suitable for both compounds, while mass spectrometry provides higher sensitivity and selectivity.[8][9]
4. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the plasma concentration-time curve), and elimination half-life (t1/2) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.[3][13]
-
Renal clearance can be calculated from urinary excretion data.[5]
Conclusion
The pharmacokinetics of dextromethorphan and its active metabolite dextrorphan are intricately linked and highly variable, primarily due to the genetic polymorphism of CYP2D6. In extensive metabolizers, dextromethorphan is rapidly converted to dextrorphan, resulting in low to undetectable plasma levels of the parent drug and high concentrations of the metabolite. Conversely, in poor metabolizers, dextromethorphan accumulates to much higher levels with a significantly prolonged half-life, while dextrorphan concentrations are substantially lower. These profound differences underscore the importance of considering an individual's metabolic phenotype in both clinical practice and drug development to ensure optimal and safe use of dextromethorphan. The methodologies outlined provide a robust framework for conducting further research in this area.
References
- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. ricardinis.pt [ricardinis.pt]
- 3. Pharmacokinetics of dextromethorphan and dextrorphan in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of dextromethorphan and dextrorphan: a single dose comparison of three preparations in human volunteers. | Semantic Scholar [semanticscholar.org]
- 7. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dextromethorphan to dextrorphan urinary metabolic ratio does not reflect dextromethorphan oral clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioavailability of dextromethorphan (as dextrorphan) from sustained release formulations in the presence of guaifenesin in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PK-DB [pk-db.com]
- 11. A clinical pharmacokinetic drug-drug interaction study between dextromethorphan and emvododstat, a potent anti-SARS-CoV-2 dihydroorotate dehydrogenase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arch.ies.gov.pl [arch.ies.gov.pl]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
A Comparative Analysis of the Side Effects of Dextrorphan and Other Morphinans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Dextrorphan, the active metabolite of Dextromethorphan, and other morphinan (B1239233) derivatives, including Levorphanol, Butorphanol, and Nalbuphine. The information presented is based on available clinical and preclinical data to assist in research and development.
Comparative Side Effect Data
The following table summarizes the incidence of common side effects associated with Dextrorphan (via its prodrug Dextromethorphan) and other selected morphinans. It is important to note that direct comparative studies are limited, and data has been compiled from various clinical trials.
| Side Effect | Dextromethorphan (leading to Dextrorphan) | Levorphanol | Butorphanol | Nalbuphine |
| Dizziness | 15% (at high doses)[1] | 10%[2] | 19%[3] | 5%[4] |
| Nausea and/or Vomiting | 17% (at high doses)[1] | Common[2] | 13%[3] | 6%[4] |
| Drowsiness/Somnolence/Sedation | Common[5][6] | Common[2] | 43%[3] | 36%[4] |
| Psychotomimetic Effects (Hallucinations, Dysphoria) | Common at high doses[1] | Can occur, dose-related[2] | Can produce unpleasant psychotomimetic effects[7] | Less common (≤1%)[4] |
| Respiratory Depression | Can occur at very high doses[6] | Similar to morphine[8] | Present, but with a ceiling effect[9] | Present, but with a ceiling effect[10] |
| Constipation | Common[5] | Common[2] | Common[3] | Less common than morphine[11] |
| Headache | Common[5] | Common[7] | Common[3] | 3%[4] |
| Dry Mouth | Not frequently reported | Not frequently reported | Common[3] | 4%[4] |
Detailed Discussion of Side Effect Profiles
Dextrorphan (from Dextromethorphan)
Dextrorphan is the primary active metabolite of the widely used antitussive, Dextromethorphan.[5] At therapeutic doses for cough suppression, Dextromethorphan has a favorable side effect profile, with adverse effects being rare.[1][6] However, at higher, supratherapeutic doses, its side effect profile is dominated by the NMDA receptor antagonist actions of Dextrorphan, leading to dissociative and psychotomimetic effects.[1][5]
Common side effects at high doses include a sensation of being "drunk" or "high" (20%), nausea and vomiting (17%), nystagmus (15%), and dizziness (15%).[1] Agitation, visual hallucinations, and persecutory delusions have also been reported.[1] While Dextromethorphan itself has a low affinity for opioid receptors, the potential for abuse is linked to the psychotomimetic effects of Dextrorphan.[12]
Levorphanol
Levorphanol is a potent opioid agonist with a pharmacological profile similar to morphine, acting primarily on mu-opioid receptors, but also as an NMDA receptor antagonist and a serotonin-norepinephrine reuptake inhibitor.[13] Its side effects are typical of mu-opioid agonists and include nausea, vomiting, sedation, and constipation.[2] Dizziness occurs in about 10% of patients.[2] A notable characteristic is that adverse effects tend to increase with the dose.[2] Clinical trials in patients with neuropathic pain have indicated that higher doses can lead to increased anger, irritability, and mood changes.[2]
Butorphanol
Butorphanol is a synthetic opioid with mixed agonist-antagonist activity; it is a kappa-opioid receptor agonist and a partial agonist or antagonist at the mu-opioid receptor.[14] This mixed receptor profile influences its side effects. The most frequently reported adverse experiences are somnolence (43%), dizziness (19%), and nausea and/or vomiting (13%).[3] As a kappa agonist, Butorphanol can produce unpleasant psychotomimetic effects, including dysphoria.[14] While it does cause respiratory depression, this effect is subject to a ceiling, meaning that beyond a certain dose, the respiratory depression does not increase.[9]
Nalbuphine
Nalbuphine is also a mixed agonist-antagonist opioid, acting as a kappa-opioid receptor agonist and a mu-opioid receptor antagonist.[15] This mechanism of action contributes to a side effect profile that is somewhat different from mu-opioid agonists. The most common side effect is sedation, occurring in 36% of patients.[4] Other common effects include sweaty/clammy sensations (9%), nausea/vomiting (6%), dizziness/vertigo (5%), dry mouth (4%), and headache (3%).[4] Notably, the incidence of psychotomimetic effects such as nervousness, depression, confusion, and hallucinations is low (≤1%).[4] Like Butorphanol, Nalbuphine has a ceiling effect for respiratory depression.[10] Due to its mu-antagonist properties, it may precipitate withdrawal in individuals dependent on mu-opioid agonists.[16]
Oxilorphan
Data on Oxilorphan is more limited as it was never commercially marketed. It acts as a μ-opioid receptor antagonist and a κ-opioid receptor partial agonist. Clinical trials for the treatment of opioid addiction were hindered by a high incidence of subjective side effects leading to discontinuation. These included dysphoria, insomnia, weakness, hallucinations, nausea, drowsiness, and anorexia. The κ-opioid receptor agonist effects are associated with dysphoria and hallucinogenic effects, which limited its clinical utility.
Signaling Pathways and Mechanisms of Side Effects
The side effects of these morphinans are a direct consequence of their interaction with various receptor systems and downstream signaling cascades.
Opioid Receptor-Mediated Side Effects (Levorphanol, Butorphanol, Nalbuphine)
The activation of opioid receptors, primarily mu and kappa, initiates intracellular signaling through G-proteins. This leads to the desired analgesic effects but also to adverse reactions.
-
Respiratory Depression: Mu-opioid receptor activation in the brainstem respiratory centers leads to hyperpolarization of neurons and a decrease in neuronal excitability, resulting in respiratory depression.[17]
-
Nausea and Vomiting: Opioid-induced nausea and vomiting are complex processes involving the chemoreceptor trigger zone (CTZ), vestibular apparatus, and delayed gastric emptying.
-
Dysphoria and Psychotomimetic Effects: Activation of the kappa-opioid receptor is associated with dysphoria, hallucinations, and other psychotomimetic effects.[14]
Caption: Opioid Receptor Signaling Leading to Side Effects.
NMDA Receptor-Mediated Side Effects (Dextrorphan, Levorphanol)
Dextrorphan and, to a lesser extent, Levorphanol, are antagonists of the N-methyl-D-aspartate (NMDA) receptor. This action is responsible for their efficacy in certain types of pain but also for their psychotomimetic side effects.
Blockade of NMDA receptors on inhibitory neurons can lead to a disinhibition of glutamatergic and cholinergic projections to the cerebral cortex, resulting in excitotoxicity and psychotomimetic effects.
Caption: NMDA Receptor Antagonism and Psychotomimetic Effects.
Experimental Protocols
The data presented in this guide are derived from various clinical trials and experimental studies. While specific protocols vary between studies, the general methodologies for assessing the side effects of morphinans are outlined below.
Assessment of Respiratory Depression
-
Objective: To measure the effect of the morphinan on respiratory function.
-
Methodology:
-
Ventilatory Response to CO2: Subjects breathe a gas mixture with increasing concentrations of carbon dioxide. The slope of the ventilatory response curve (minute ventilation vs. end-tidal CO2) is measured before and after drug administration. A decrease in the slope indicates respiratory depression.
-
Pulse Oximetry and Respiratory Rate Monitoring: Continuous monitoring of oxygen saturation (SpO2) and respiratory rate in a controlled clinical setting.
-
Assessment of Psychotomimetic Effects
-
Objective: To quantify the subjective and behavioral effects indicative of psychotomimetic and dissociative states.
-
Methodology:
-
Clinician-Administered Dissociative States Scale (CADSS): A structured interview to assess changes in perception, mood, and cognition.
-
Visual Analog Scales (VAS): Subjects rate subjective feelings such as "feeling high," "dizziness," and "hallucinations" on a continuous scale.
-
Profile of Mood States (POMS): A questionnaire to assess mood changes, including confusion, anxiety, and depression.
-
General Adverse Event Monitoring in Clinical Trials
-
Objective: To systematically collect and report all adverse events during a clinical trial.
-
Methodology:
-
Spontaneous Reporting: Subjects are encouraged to report any new or worsening symptoms to the clinical staff.
-
Systematic Inquiry: At each study visit, subjects are asked a standardized set of questions about common and expected side effects.
-
Adverse Event Forms: All reported events are documented on standardized forms, including severity, duration, and relationship to the study drug.
-
Caption: General Workflow for Clinical Trial Side Effect Assessment.
Conclusion
The side effect profiles of Dextrorphan and other morphinans are closely tied to their receptor pharmacology. Dextrorphan's side effects are primarily driven by NMDA receptor antagonism, leading to psychotomimetic effects at high doses. In contrast, the side effects of Levorphanol, Butorphanol, and Nalbuphine are largely determined by their interactions with mu- and kappa-opioid receptors.
For drug development professionals, understanding these distinct profiles is crucial for designing safer and more effective therapeutics. The mixed agonist-antagonist profiles of Butorphanol and Nalbuphine, for instance, offer a ceiling on respiratory depression, a significant advantage over full mu-opioid agonists. Further research into biased agonism at opioid receptors may lead to the development of analgesics with even more favorable side effect profiles. The unique NMDA antagonist properties of Dextrorphan and Levorphanol may be leveraged for specific pain states, but careful dose consideration is necessary to mitigate psychotomimetic effects.
References
- 1. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 6. drugs.com [drugs.com]
- 7. Levorphanol: Package Insert / Prescribing Information / MOA [drugs.com]
- 8. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 9. Butorphanol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. Dextromethorphan Versus Dextrorphan: A Quantitative Comparison of Antitussive Potency Following Separate Administration of Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ctanesth.com [ctanesth.com]
- 14. What is the mechanism of Butorphanol Tartrate? [synapse.patsnap.com]
- 15. Nalbuphine, a kappa opioid receptor agonist and mu opioid receptor antagonist attenuates pruritus, decreases IL-31, and increases IL-10 in mice with contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nalbuphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Dextrorphan Tartrate: A Procedural Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step logistical and safety information for the disposal of dextrorphan (B195859) tartrate, a glutamate (B1630785) receptor antagonist used in research. Adherence to these procedures is vital to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance.
Hazard Profile and Regulatory Overview
Dextrorphan tartrate is classified as harmful if swallowed and may pose a risk to the environment.[1][2] Improper disposal can lead to the contamination of water supplies, harming aquatic wildlife.[3][4][5] In the United States, the disposal of such pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] A key regulation for healthcare and laboratory facilities is the ban on sewering (flushing) hazardous waste pharmaceuticals.[3][7]
Hazard Classification Data
The following table summarizes the hazard classifications for this compound and related compounds as identified in Safety Data Sheets (SDS).
| Hazard Information | Classification | Source |
| GHS Pictogram | GHS07 (Exclamation Mark), GHS09 (Environment) | [1][4][5] |
| Signal Word | Warning / Danger | [1][2] |
| Hazard Statements | H302: Harmful if swallowed H301: Toxic if swallowed H411: Toxic to aquatic life with long lasting effects | [1][2][4][5] |
| Precautionary Statements | P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [1][5] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the mandatory procedure for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE)
-
Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2][8]
2. Waste Characterization and Segregation
-
Characterize as Hazardous Waste: Due to its oral toxicity and potential aquatic toxicity, this compound waste (including pure substance, contaminated materials, and solutions) must be managed as hazardous pharmaceutical waste.
-
Segregate: Do not mix this compound waste with non-hazardous laboratory trash. It must be collected separately.
3. Containerization
-
Primary Container: Collect waste this compound in a dedicated, leak-proof container that is compatible with the chemical. The container must be kept securely closed except when adding waste.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must also include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Harmful if Swallowed")
-
The date accumulation started.
-
-
Container Color: If your institution uses color-coded waste streams, use a black container , which is commonly designated for RCRA hazardous pharmaceutical waste.
4. Storage
-
Store the sealed hazardous waste container in a designated, secure satellite accumulation area within or near the laboratory.
-
Ensure the storage area is away from drains and incompatible materials.
5. Final Disposal
-
Prohibited Methods: DO NOT dispose of this compound down the drain or in the regular trash.[3][7] This is a violation of EPA regulations and poses a significant environmental risk.[3]
-
Approved Method: Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[9] The standard and required method of destruction for such pharmaceuticals is incineration at a permitted facility.[7][10]
6. Spill Management
-
In the event of a spill, avoid dust formation.[8]
-
Wear appropriate PPE, contain the spill, and clean it up using an absorbent material.
-
Collect the cleanup materials and place them in the designated hazardous waste container for this compound.
-
Ventilate the area and wash the spill site after material has been picked up.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. echemi.com [echemi.com]
- 3. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. file1.lookchem.com [file1.lookchem.com]
- 9. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Dextrorphan Tartrate
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Dextrorphan tartrate, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your research.
Personal Protective Equipment (PPE) for this compound
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Activity | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing/Handling Solid | Tightly fitting safety goggles with side-shields.[1] | Chemical-impermeable gloves and fire/flame resistant and impervious clothing.[1] | A full-face respirator is recommended if exposure limits are exceeded or irritation occurs.[1] A dust mask (type N95 or P1) may be appropriate where risk assessment shows air-purifying respirators are suitable.[2] |
| Preparing Solutions | Tightly fitting safety goggles with side-shields.[1] | Chemical-impermeable gloves and protective clothing.[1][3] | Not generally required if handled in a well-ventilated area or fume hood.[4] If aerosols may be generated, use appropriate respiratory protection.[2] |
| Administering to Systems | Tightly fitting safety goggles with side-shields.[1] | Chemical-impermeable gloves and a lab coat. | Not generally required. |
| Spill Cleanup | Tightly fitting safety goggles with side-shields.[1] | Chemical-impermeable gloves and impervious clothing.[1] | For significant spills, a full-face respirator or self-contained breathing apparatus may be necessary.[3] |
Standard Operating Procedure for Safe Handling
Following a standardized procedure is critical to minimizing exposure and preventing contamination.
I. Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[2]
-
Designate a Work Area: All handling of this compound should occur in a designated, well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
-
Prepare Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents, etc.) and ensure they are clean and readily accessible within the designated work area.
II. Handling the Compound
-
Weighing:
-
Perform in an area with minimal air currents to prevent the powder from becoming airborne.
-
Use a dedicated, clean spatula and weigh boat.
-
Close the container tightly immediately after use.[6]
-
-
Dissolving:
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
If heating is required, do so in a controlled manner (e.g., using a water bath) and ensure adequate ventilation.
-
Keep the container covered as much as possible during the dissolution process.
-
III. Post-Handling Procedures
-
Decontamination:
-
Wipe down the work surface and any equipment used with an appropriate cleaning agent.
-
Dispose of all contaminated disposables as outlined in the disposal plan below.
-
-
PPE Removal:
-
Remove gloves first, turning them inside out as you do.
-
Remove your lab coat, followed by eye protection.
-
Wash hands thoroughly with soap and water after removing all PPE.[7]
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated place in a tightly sealed container.[2]
-
Disposal Plan for this compound Waste
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety. All waste must be handled in accordance with local, state, and federal regulations.[1][8]
| Waste Type | Disposal Procedure |
| Contaminated PPE (Gloves, masks, etc.) | Place in a sealed, labeled hazardous waste bag and dispose of according to your institution's chemical waste guidelines. |
| Contaminated Glassware | Rinse with an appropriate solvent in a fume hood. Collect the rinse as hazardous waste. The cleaned glassware can then be washed normally. |
| Unused/Expired Solid Compound | Dispose of in a designated hazardous chemical waste container. Do not mix with other chemicals unless compatibility is confirmed. |
| Solutions of this compound | Collect in a labeled, sealed hazardous waste container. Do not pour down the drain. |
| Spill Debris | Collect all contaminated absorbent materials and place them in a sealed, labeled hazardous waste container for disposal.[5] |
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the safe handling process, the following workflow diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. file1.lookchem.com [file1.lookchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pccarx.com [pccarx.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
